Adenosine 2'-PEG-Biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H40N8O8S |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C26H40N8O8S/c35-11-16-21(37)22(38)25(42-16)34-14-31-20-23(29-13-30-24(20)34)28-6-8-41-10-9-40-7-5-27-18(36)4-2-1-3-17-19-15(12-43-17)32-26(39)33-19/h13-17,19,21-22,25,35,37-38H,1-12H2,(H,27,36)(H,28,29,30)(H2,32,33,39)/t15-,16+,17-,19-,21+,22+,25+/m0/s1 |
InChI Key |
HEAZWSAEGJYETH-LDAIXZEYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Adenosine 2'-PEG-Biotin?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Adenosine (B11128) 2'-PEG-Biotin, a crucial tool for researchers in chemical biology and drug development. This document details its chemical structure, and potential applications, and provides relevant experimental protocols.
Chemical Structure and Properties
Adenosine 2'-PEG-Biotin is a synthetically modified adenosine molecule. A polyethylene (B3416737) glycol (PEG) linker is attached to the 2'-hydroxyl group of the ribose sugar, and this linker is terminated with a biotin (B1667282) molecule. This tripartite structure combines the biological activity of adenosine with the versatile utility of the biotin-avidin system.
The key structural features are:
-
Adenosine Core: The fundamental purine (B94841) nucleoside that interacts with various biological targets, most notably adenosine receptors.
-
PEG Linker: A flexible, hydrophilic spacer that separates the adenosine core from the biotin moiety. The length of the PEG linker can be varied to optimize binding to target proteins and subsequent detection.
-
Biotin Tag: A high-affinity ligand for streptavidin and avidin, enabling a wide range of applications such as affinity purification, immobilization, and detection.
| Property | Value |
| Chemical Formula | C26H40N8O8S |
| CAS Number | 362028-97-5 |
| SMILES | O[C@H]1--INVALID-LINK--CO">C@@HN2C3=NC=NC(NCCOCCOCCNC(CCCC[C@H]4[C@]5([H])--INVALID-LINK--([H])CS4)=O)=C3N=C2 |
Biological Activity and Applications
This compound is designed to interact with adenosine-binding proteins, particularly the family of G protein-coupled adenosine receptors (A1, A2A, A2B, and A3). By mimicking endogenous adenosine, it can be used to probe the structure, function, and signaling pathways of these receptors. The biotin tag allows for the isolation and identification of interacting proteins, making it a valuable tool for:
-
Affinity Purification and Pull-Down Assays: Isolating and identifying adenosine-binding proteins from complex biological mixtures like cell lysates.
-
Competitive Binding Assays: Quantifying the binding affinity of other ligands for adenosine receptors.
-
Receptor Localization and Trafficking Studies: Visualizing the location and movement of adenosine receptors in cells and tissues.
-
Development of Biosensors and Diagnostic Reagents: Creating novel tools for detecting adenosine or monitoring the activity of adenosine-metabolizing enzymes.
Quantitative Data: Binding Affinities of Biotinylated Adenosine Analogs
| Compound | Spacer Length | Ki (nM) without Avidin | Ki (nM) with 1 µM Avidin |
| Biotinylated N6-phenyladenosine Analog 1 | Short | 11.4 ± 0.4 | 36 |
| Biotinylated N6-phenyladenosine Analog 2 | Long (with ε-aminocaproyl spacer) | 18 ± 1.7 | 35 |
Data adapted from a study on biotinylated adenosine receptor ligands.[1]
Experimental Protocols
Competitive Binding Assay for A1 Adenosine Receptor
This protocol describes a method to determine the binding affinity of a test compound for the A1 adenosine receptor using a biotinylated adenosine analog as a tracer.
Materials:
-
Rat cerebral cortical membranes
-
This compound (or another suitable biotinylated adenosine analog)
-
[3H]Cyclohexyladenosine ([3H]CHA) as a radioligand
-
Test compounds
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare a suspension of rat cerebral cortical membranes in binding buffer. The protein concentration should be determined using a standard protein assay.
-
Assay Setup: In a 96-well microplate, add the following in order:
-
Binding buffer
-
Increasing concentrations of the test compound
-
A fixed concentration of [3H]CHA (e.g., 1 nM)
-
Membrane suspension
-
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle agitation to reach equilibrium.
-
Capture of Biotinylated Ligand: Add streptavidin-coated SPA beads to each well. The biotinylated adenosine analog bound to the receptor will be captured by the beads.
-
Incubation: Incubate for an additional 30 minutes to allow for binding to the SPA beads.
-
Detection: Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]CHA (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Pull-Down Assay to Identify Interacting Proteins
This protocol outlines a general procedure for using this compound to isolate and identify interacting proteins from a cell lysate.
Materials:
-
Cell lysate from a relevant cell line or tissue
-
This compound
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
SDS-PAGE gels and Western blotting apparatus
-
Mass spectrometer for protein identification
Procedure:
-
Lysate Preparation: Prepare a clear cell lysate by homogenizing cells or tissues in lysis buffer and centrifuging to remove cellular debris.
-
Pre-clearing the Lysate: Incubate the lysate with unconjugated streptavidin beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.
-
Binding of Biotinylated Probe: Add this compound to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of protein-probe complexes.
-
Capture of Complexes: Add streptavidin-conjugated beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the biotinylated probe and its interacting proteins.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. Boiling in SDS-PAGE sample buffer is a common method.
-
Analysis:
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and visualize them by Coomassie or silver staining. Specific interacting proteins can be identified by Western blotting using appropriate antibodies.
-
Mass Spectrometry: For unbiased identification of interacting partners, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry analysis (e.g., LC-MS/MS).
-
Signaling Pathway and Experimental Workflow Visualization
Adenosine A1 Receptor Signaling Pathway
This compound, as an adenosine analog, is expected to activate adenosine receptors. The A1 adenosine receptor is a G protein-coupled receptor that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Experimental Workflow for Pull-Down Assay
The following diagram illustrates the key steps in a pull-down assay using this compound to identify interacting proteins.
References
An In-Depth Technical Guide to the Synthesis and Purification of Adenosine 2'-PEG-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical synthesis and purification of Adenosine (B11128) 2'-PEG-Biotin, a critical reagent for researchers in chemical biology and drug discovery. This molecule is designed for applications such as bioprobes, biosensors, and diagnostic reagents, where the specific labeling and detection of adenosine-binding proteins or the study of purinergic signaling pathways is required.[1][2] The covalent attachment of a polyethylene (B3416737) glycol (PEG) linker to the 2'-position of the adenosine ribose moiety, terminated with a biotin (B1667282) molecule, allows for high-affinity binding to streptavidin and its conjugates, facilitating detection and purification.
Synthesis of Adenosine 2'-PEG-Biotin
Proposed Synthetic Pathway
The synthesis can be logically divided into three main stages:
-
Selective Protection of Adenosine: To ensure the specific modification of the 2'-hydroxyl group, the more reactive 3'- and 5'-hydroxyl groups must be protected.
-
PEG-Biotin Linker Conjugation: The free 2'-hydroxyl group is then coupled with a pre-functionalized PEG-Biotin molecule.
-
Deprotection: Removal of the protecting groups to yield the final product.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-Adenosine
-
Dissolution: Dissolve adenosine in anhydrous pyridine.
-
Reaction Initiation: Cool the solution to 0°C and add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPS₂Cl₂) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Purification: Remove the solvent under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to yield the protected adenosine derivative.
Protocol 2: Conjugation with Amine-PEG-Biotin
-
Activation of 2'-Hydroxyl: Dissolve the 3',5'-O-TIPS-Adenosine in an anhydrous solvent (e.g., dichloromethane). Add a suitable activating agent, such as mesyl chloride (MsCl) or tosyl chloride (TsCl), in the presence of a base like triethylamine (B128534) at 0°C. This converts the 2'-hydroxyl into a good leaving group.
-
Coupling Reaction: To the activated adenosine derivative, add a solution of an amino-terminated PEG-biotin linker in an appropriate solvent. The reaction is typically stirred at room temperature for 24-48 hours.
-
Work-up and Purification: After the reaction is complete, the mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude protected conjugate can be purified by column chromatography.
Protocol 3: Deprotection
-
Silyl Group Removal: Dissolve the protected Adenosine-2'-PEG-Biotin in tetrahydrofuran (B95107) (THF).
-
Deprotection Agent: Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Final Purification: Once the reaction is complete, the solvent is evaporated, and the final product is purified by reversed-phase HPLC.
Purification of this compound
The purification of the final product is crucial to remove unreacted starting materials, byproducts, and any remaining protecting groups. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for this purpose.
Purification Workflow
References
An In-depth Technical Guide to Adenosine 2'-PEG-Biotin: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) 2'-PEG-Biotin is a versatile biochemical tool designed for the study of purinergic signaling, particularly through adenosine receptors. This molecule incorporates three key functional components: an adenosine moiety for receptor interaction, a polyethylene (B3416737) glycol (PEG) linker to enhance solubility and provide spatial separation, and a biotin (B1667282) tag for affinity-based detection and purification. This guide provides a comprehensive overview of the known physical and chemical properties of Adenosine 2'-PEG-Biotin, detailed experimental protocols for its use in receptor binding and functional assays, and a discussion of its applications in drug discovery and molecular research.
Introduction
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are implicated in a wide range of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer. Consequently, they are significant targets for therapeutic intervention.
This compound is an invaluable molecular probe for investigating the pharmacology and cellular signaling of these receptors. The adenosine component allows it to mimic the endogenous ligand, while the PEG linker improves its physicochemical properties and reduces steric hindrance. The terminal biotin provides a high-affinity handle for interaction with avidin (B1170675) or streptavidin, enabling a variety of experimental applications, from receptor binding assays to affinity purification of receptor complexes.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. While some data for this specific molecule are not publicly available and require direct experimental determination, the properties of its constituent parts provide a strong indication of its behavior.
| Property | Value |
| Molecular Formula | C₂₆H₄₀N₈O₈S |
| Molecular Weight | 624.71 g/mol [1] |
| CAS Number | 362028-97-5[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and aqueous buffers. Generally soluble in DMSO and DMF. Limited solubility in alcohols. Insoluble in non-polar organic solvents like ether. |
| Stability | Stable for extended periods when stored as a solid at -20°C. In solution, stability is dependent on pH and temperature. Avoid repeated freeze-thaw cycles. |
| Storage Conditions | Store as a solid at -20°C, protected from light and moisture.[2] |
| UV-Vis Absorbance (λmax) | Expected to be similar to adenosine, with maxima around 258 nm.[3] |
| Purity | Typically >95% as determined by HPLC. |
Synthesis and Purification
While a detailed, step-by-step synthesis protocol for commercially available this compound is proprietary, a general synthetic strategy can be outlined based on established bioconjugation chemistry. The synthesis would likely involve the coupling of a 2'-amino-functionalized adenosine derivative with a biotin-PEG-NHS ester.
General Synthetic Workflow
References
The Pivotal Role of the PEG Linker in Adenosine 2'-PEG-Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the Polyethylene Glycol (PEG) linker in the biochemical reagent Adenosine (B11128) 2'-PEG-Biotin. This molecule is a valuable tool in the study of purinergic signaling, finding applications as a bioprobe, in biosensors, and as a diagnostic reagent. The guide will delve into the structural and functional contributions of the PEG linker, its impact on binding affinities, and provide detailed experimental protocols for its application.
Introduction to Adenosine 2'-PEG-Biotin
This compound is a synthetic derivative of adenosine, a ubiquitous endogenous nucleoside that plays a crucial role in various physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. By mimicking endogenous adenosine, this synthetic analog allows for the investigation of these signaling pathways. The molecule is trifunctional, consisting of:
-
An adenosine moiety: The pharmacophore that interacts with adenosine receptors.
-
A biotin (B1667282) moiety: A high-affinity tag for streptavidin or avidin (B1170675), enabling detection, immobilization, and purification.
-
A PEG linker: A flexible, hydrophilic spacer connecting the adenosine and biotin moieties.
The PEG linker is not merely a passive connector; it imparts several advantageous properties to the molecule, significantly influencing its utility in research and drug development.
The Multifaceted Role of the PEG Linker
The inclusion of a PEG linker in this compound is a strategic design choice that enhances the molecule's physicochemical and biological properties.[1][2][3]
Key Functions of the PEG Linker:
-
Enhanced Solubility: PEG is a highly hydrophilic polymer, and its incorporation significantly increases the aqueous solubility of the often hydrophobic adenosine analogs and biotin. This is crucial for in vitro assays and for potential in vivo applications.[4]
-
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, physically separating the adenosine and biotin moieties. This separation minimizes the risk of the bulky streptavidin/avidin protein sterically hindering the interaction of the adenosine headgroup with its receptor, and vice versa.[3]
-
Improved Pharmacokinetics (in vivo): While primarily used in vitro, PEGylation is a well-established strategy in drug development to improve the pharmacokinetic profile of molecules. It can increase circulation half-life by reducing renal clearance and protecting against enzymatic degradation.[5]
-
Minimized Non-specific Binding: The hydrophilic nature of the PEG linker can help to reduce non-specific binding of the conjugate to surfaces or other proteins, leading to improved signal-to-noise ratios in assays.
-
Biocompatibility and Reduced Immunogenicity: PEG is generally considered biocompatible and non-immunogenic, which is an important consideration for any potential in vivo applications.[6]
Quantitative Data on Binding Affinities
Adenosine Receptor Binding:
PEGylation is generally not expected to drastically alter the intrinsic binding affinity of the pharmacophore to its receptor, provided the linker is of sufficient length to prevent steric hindrance. A study on C2-linked alkynyl poly-ethylene glycol (PEG) adenosine conjugates demonstrated that the introduction of hydrophilic PEG substituents significantly improved water solubility without negatively affecting adenosine receptor (AR) binding properties.[7][8] Another study on biotinylated N6-phenyladenosine derivatives showed that the presence of a spacer chain allowed for simultaneous binding to both the adenosine receptor and avidin, with only a modest decrease in receptor affinity.[9]
Table 1: Affinity (Ki) of Biotinylated N6-phenyladenosine Analogs for the A1-Adenosine Receptor [9]
| Compound | Spacer Length | Ki (nM) without Avidin | Ki (nM) with Avidin |
| 2a | Shorter | 11.4 ± 0.4 | 36 |
| 2b | Longer (ε-aminocaproyl) | 18 ± 1.7 | 35 |
This table illustrates that while biotinylation and complexation with avidin can influence binding affinity, the adenosine analog retains potent binding to its receptor.
Biotin-Streptavidin Interaction:
The binding of biotin to streptavidin is one of the strongest known non-covalent interactions, with a dissociation constant (Kd) in the femtomolar range.[10][11] The presence and length of a PEG linker can influence the kinetics and stoichiometry of this interaction. Shorter linkers may lead to faster association, while very long linkers can sometimes cause steric hindrance, potentially reducing the number of biotinylated molecules that can bind to a single streptavidin tetramer.[12] A study on the interaction of PEGylated biotin with avidin showed that as the molecular weight of the PEG linker increased, the stoichiometry of binding could be affected.[13]
Table 2: Influence of PEG Molecular Weight on Biotin-Streptavidin/Avidin Binding
| PEG Molecular Weight (Da) | Stoichiometry (Biotin:Avidin) | Reference |
| 1,000 | Multiple sites bound | [12] |
| 5,000 | Multiple sites bound | [12] |
| 40,000 | 1:1 | [12] |
This data suggests that while the affinity remains high, the accessibility of all four binding sites on streptavidin can be influenced by the size of the PEG linker.
Adenosine Receptor Signaling Pathways
This compound can be used to probe the signaling pathways of the four adenosine receptor subtypes. Below are diagrams illustrating these pathways.
Experimental Protocols
The following are detailed methodologies for key experiments involving biotinylated adenosine analogs.
Synthesis of this compound (General Strategy)
Protocol Outline:
-
Protection: The 3' and 5' hydroxyl groups of adenosine are protected using a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS) or an acetal.
-
Activation: The 2'-hydroxyl group is then activated, for example, by conversion to a leaving group such as a tosylate or mesylate.
-
PEGylation: The activated adenosine derivative is reacted with an amino-terminated PEG linker in a nucleophilic substitution reaction. The length of the PEG linker can be varied as desired.
-
Biotinylation: The terminal amino group of the conjugated PEG linker is then reacted with an activated biotin derivative, such as biotin-NHS ester, to form a stable amide bond.[14][15]
-
Deprotection: Finally, the protecting groups on the 3' and 5' hydroxyls are removed to yield the final product, this compound.
Purification at each step would typically be performed using column chromatography. Characterization of the final product would involve techniques such as NMR spectroscopy and mass spectrometry.
Adenosine Receptor Binding Assay (Radioligand Displacement)
This protocol is used to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.[16][17]
Materials:
-
Cell membranes expressing the adenosine receptor of interest.
-
Radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPCPX for A1 receptors).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, add in order: binding buffer, the radiolabeled ligand at a concentration near its Kd, and the diluted this compound.
-
To determine non-specific binding, use a high concentration of a known non-radioactive ligand for the receptor. For total binding, add only buffer.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Functional Assay)
This assay measures the functional consequence of adenosine receptor activation (for Gs- and Gi-coupled receptors).[1][2][18][19][20]
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., HEK293 cells).
-
This compound.
-
Forskolin (B1673556) (for Gi-coupled receptors).
-
cAMP detection kit (e.g., GloSensor™ cAMP Assay).
-
Cell culture medium and plates.
-
Luminometer.
Procedure (for Gs-coupled receptors):
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Prepare a dilution series of this compound.
-
Replace the cell culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the diluted this compound to the cells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP detection kit.
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC50.
For Gi-coupled receptors: The procedure is similar, but the cells are co-stimulated with forskolin (an adenylyl cyclase activator) and the adenosine analog. A decrease in forskolin-stimulated cAMP levels indicates Gi activation.
Streptavidin-Biotin Binding Assay (Fluorescence Polarization)
This assay can be used to characterize the binding of this compound to streptavidin.[21][22][23]
Materials:
-
This compound.
-
Streptavidin.
-
A fluorescently labeled biotin tracer.
-
Assay buffer (e.g., PBS).
-
Black 96-well microplate.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a black 96-well plate, add a fixed concentration of streptavidin and the fluorescently labeled biotin tracer.
-
Add the diluted this compound to the wells.
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
As this compound competes with the fluorescent tracer for binding to streptavidin, a decrease in fluorescence polarization will be observed.
-
Plot the change in fluorescence polarization against the concentration of this compound to determine the IC50, from which the binding affinity can be derived.
Conclusion
The PEG linker in this compound is a crucial component that extends its utility far beyond a simple spacer. By enhancing solubility, minimizing steric hindrance, and providing a biocompatible and flexible connection between the adenosine and biotin moieties, the PEG linker enables this molecule to be a robust and versatile tool for studying adenosine receptor signaling. The provided experimental protocols offer a starting point for researchers to utilize this and similar reagents in their investigations of purinergic signaling pathways, with applications ranging from basic research to drug discovery. Further studies directly comparing PEGylated and non-PEGylated adenosine-biotin conjugates would provide valuable quantitative insights into the precise impact of the PEG linker on binding kinetics and affinities.
References
- 1. promega.com [promega.com]
- 2. GloSensor™ cAMP Assay Protocol [promega.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the adenosine receptor with adenosine and xanthine biotin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. Probing the adenosine receptor with adenosine and xanthine biotin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptavidin - Wikipedia [en.wikipedia.org]
- 11. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. abcam.co.jp [abcam.co.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. promega.com [promega.com]
- 19. GloSensor™ Technology [worldwide.promega.com]
- 20. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A fluorescence polarization assay to quantify biotin and biotin-binding proteins in whole plant extracts using Alexa-Fluor 594 biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nanomicronspheres.com [nanomicronspheres.com]
- 23. pubs.acs.org [pubs.acs.org]
Solubility and stability of Adenosine 2'-PEG-Biotin in different buffers.
An In-Depth Technical Guide on the Solubility and Stability of Adenosine (B11128) 2'-PEG-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 2'-PEG-Biotin is a biochemical reagent that merges the cell-signaling properties of adenosine with the versatile utility of a polyethylene (B3416737) glycol (PEG) linker and a biotin (B1667282) moiety. This conjugate is primarily utilized in the development of bioprobes, biosensors, and diagnostic reagents.[1][2][3][4] The PEG linker enhances the hydrophilicity and biocompatibility of the molecule, while the biotin component allows for high-affinity binding to streptavidin and avidin, enabling a wide range of applications in detection, immobilization, and purification. This guide provides a comprehensive overview of the solubility and stability considerations for this compound in various buffer systems, complete with experimental protocols and data presentation to aid researchers in their experimental design.
Chemical Structure and Properties
-
Molecular Formula: C₂₆H₄₀N₈O₈S
-
Description: A derivative of adenosine featuring a PEG linker attached at the 2' position of the ribose sugar, terminating in a biotin molecule.
Solubility Profile
A study on C2-linked alkynyl poly-ethylene glycol (PEG) adenosine conjugates, which share structural similarities with this compound, demonstrated high water solubility.[7][8][9][10] The data from these analogous compounds suggest that this compound is likely to be soluble in common aqueous buffers. PEGylated biotin compounds are generally soluble in water, aqueous buffers, and organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[11]
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent/Buffer System | Expected Solubility | Rationale |
| Deionized Water | High | The presence of the hydrophilic PEG chain significantly enhances water solubility.[7][8][9][10] |
| Phosphate-Buffered Saline (PBS) | High | Similar PEGylated adenosine conjugates show high solubility in PBS.[7][8][9][10] |
| TRIS Buffer | High | Expected to be readily soluble due to the aqueous nature of the buffer and the hydrophilic PEG linker. |
| HEPES Buffer | High | Expected to be readily soluble for the same reasons as with TRIS buffer. |
| Dimethyl Sulfoxide (DMSO) | High | PEG-biotin linkers are generally soluble in DMSO.[11] |
| Dimethylformamide (DMF) | High | PEG-biotin linkers are generally soluble in DMF.[11] |
Stability Considerations
The stability of this compound is a critical factor for its storage and use in experimental settings. While specific long-term stability studies on this particular molecule are not widely published, general principles regarding biotinylated and PEGylated compounds can be applied.
The biotin-protein bond can be susceptible to cleavage in certain biological environments, such as human plasma.[12][13][14] However, the amide bond typically used to conjugate biotin to the PEG linker is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound at -20°C.[2] Biotinylated proteins and oligonucleotides have been shown to be stable for extended periods when stored frozen, although repeated freeze-thaw cycles should be avoided.[15][16]
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation | Rationale and Considerations |
| Long-Term Storage (Solid) | Store at -20°C, desiccated. | Minimizes degradation from hydrolysis and enzymatic activity.[2][17] |
| Short-Term Storage (In Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Aliquoting prevents degradation associated with multiple temperature changes.[15] |
| Working Solutions (In Buffer) | Prepare fresh for each experiment if possible. Can be stored at 4°C for short periods (days), depending on the buffer's propensity for microbial growth. | Fresh preparation ensures maximum activity. Stability at 4°C is generally good for biotinylated DNA standards for up to 150 days.[17] |
| pH | Maintain a neutral to slightly basic pH (7-8.5) for reactions involving linkages to other molecules. | The stability of the molecule and any reactive groups can be pH-dependent. |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound, adapted from established protocols for similar compounds.[7][8][10]
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method is based on the principle of determining the concentration of a saturated solution of the compound in a given solvent.
Materials:
-
This compound
-
Selected buffers (e.g., PBS, TRIS, HEPES)
-
Deionized water
-
Orbital shaker with temperature control
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of this compound to a known volume of the desired buffer in a sealed vial.
-
Incubate the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 30 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with the same buffer to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved this compound. A C18 column is typically suitable, with detection at or near the absorbance maximum of adenosine (~260 nm).
-
Calculate the original concentration in the supernatant to determine the equilibrium solubility.
Protocol 2: Assessment of Stability in Aqueous Buffers
This protocol assesses the degradation of the compound over time at different temperatures.
Materials:
-
This compound
-
Selected buffers (e.g., PBS, TRIS, HEPES)
-
Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in the chosen buffer at a known concentration.
-
Aliquot the solution into multiple vials for each temperature condition to be tested.
-
Store the vials at the designated temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each temperature condition.
-
Analyze the sample immediately by HPLC.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peak corresponding to the intact this compound.
-
Quantify the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Signaling Pathway Context
As a derivative of adenosine, this compound is expected to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs). The binding of adenosine or its analogs to these receptors can initiate various intracellular signaling cascades. A generalized pathway is depicted below.
Conclusion
This compound is a valuable tool in biochemical and pharmaceutical research. Understanding its solubility and stability is paramount for its effective application. Based on the properties of its components and data from analogous structures, it is expected to have high solubility in aqueous buffers and common organic solvents. For optimal stability, it should be stored at low temperatures, and repeated freeze-thaw cycles of solutions should be avoided. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability parameters within their specific experimental contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [chembk.com]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. C2‐linked alkynyl poly‐ethylene glycol(PEG) adenosine conjugates as water‐soluble adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. C2-linked alkynyl poly-ethylene glycol(PEG) adenosine conjugates as water-soluble adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biotin–Protein Bond: Instability and Structural Modification to Provide Stability for In Vivo Applications | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. seracare.com [seracare.com]
Adenosine 2'-PEG-Biotin: A Technical Guide to its Mimicry of Endogenous Adenosine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanisms by which Adenosine (B11128) 2'-PEG-Biotin acts as a functional mimic of endogenous adenosine. This synthetic analog is a valuable tool in the study of purinergic signaling, offering unique capabilities for receptor labeling, quantification, and visualization due to its biotin (B1667282) tag. This document provides a comprehensive overview of its structure, function, and the experimental methodologies used to characterize its biological activity.
Structural Comparison: Adenosine vs. Adenosine 2'-PEG-Biotin
Endogenous adenosine is a purine (B94841) nucleoside composed of an adenine (B156593) molecule attached to a ribose sugar.[1][2] Its biological activity is mediated through interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3][4] this compound is a derivative of adenosine designed to retain the core pharmacophore responsible for receptor binding while incorporating a polyethylene (B3416737) glycol (PEG) linker and a biotin molecule at the 2' position of the ribose sugar.[5][6][7][8]
The fundamental principle behind the mimetic action of this compound lies in the preservation of the adenosine moiety. This core structure is what allows the molecule to be recognized by and bind to adenosine receptors.[5][6] The PEG linker serves as a flexible spacer, distancing the bulky biotin molecule from the adenosine core to minimize steric hindrance that could interfere with receptor binding.[9] The biotin tag itself provides a powerful tool for detection and purification, enabling researchers to utilize the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for a variety of applications.[9]
Mechanism of Action: Mimicking Adenosine's Signaling Cascades
This compound is designed to function as an agonist at adenosine receptors, thereby initiating the same downstream signaling pathways as endogenous adenosine. The specific intracellular response depends on the receptor subtype being activated.
-
A1 and A3 Receptor Activation: These receptors are coupled to inhibitory G proteins (Gi/o). Upon agonist binding, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate other pathways, such as phospholipase C (PLC) and potassium channels.[3][10]
-
A2A and A2B Receptor Activation: These receptors are coupled to stimulatory G proteins (Gs). Agonist binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[3][10]
The ability of this compound to elicit these responses is a direct measure of its efficacy as an adenosine mimic.
Quantitative Analysis of Receptor Binding
To be considered a true mimic, this compound must exhibit comparable binding affinity to adenosine receptors as the endogenous ligand. This is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.
While specific quantitative data for this compound is not widely available in the public literature, the table below provides a template for how such data would be presented. For context, representative affinity values for endogenous adenosine and a common synthetic agonist, NECA (5'-N-Ethylcarboxamidoadenosine), are included. It is important to note that the affinity of biotinylated analogs can be influenced by the length and nature of the linker.[9]
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| Adenosine | ~600 | ~2000 | >10000 | ~300 |
| NECA | 14 | 20 | 2300 | 50 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: The affinity values for adenosine and NECA are approximate and can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols for Assessing Mimicry
The following are detailed methodologies for key experiments used to characterize the ability of this compound to mimic endogenous adenosine.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype. It involves the displacement of a known radiolabeled ligand from the receptor by the unlabeled test compound (this compound).
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
This compound at various concentrations (typically a serial dilution).
-
A fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of a known non-radioactive agonist or antagonist is added to a set of wells.
-
Total binding is determined in the absence of any competing ligand.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture:
-
Plate cells expressing the adenosine receptor of interest in a 96-well plate and grow them to confluency.
-
-
Assay Preparation:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
-
Compound Addition:
-
For Gs-coupled receptors (A2A, A2B): Add varying concentrations of this compound to the wells.
-
For Gi-coupled receptors (A1, A3): Add varying concentrations of this compound followed by a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to stimulate basal cAMP production.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a sensitive method such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a competitive binding assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50) for Gs-coupled receptors or the half-maximal inhibitory concentration (IC50) for Gi-coupled receptors.
-
Conclusion
This compound serves as a valuable chemical probe that effectively mimics the action of endogenous adenosine at its receptors. Its utility stems from the retention of the core adenosine structure, which is essential for receptor recognition and activation, combined with the strategic placement of a PEG-biotin moiety for detection and isolation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the binding affinity and functional activity of this and other adenosine analogs, thereby advancing our understanding of purinergic signaling in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyladenosine and 8-N3-2′-O-propargyl-cADPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probing adenosine-to-inosine editing reactions using RNA-containing nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing the adenosine receptor with adenosine and xanthine biotin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [chembk.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Investigating Adenosine Signaling Pathways Using Biotinylated Probes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the application of biotinylated probes for the study of adenosine (B11128) signaling pathways. It covers the fundamental principles of adenosine receptor signaling, the design and application of various biotinylated probes, detailed experimental protocols, and the interpretation of resulting data.
Introduction to Adenosine Signaling
Adenosine is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule in virtually all physiological systems.[1] Its extracellular concentration increases in response to metabolic stress, such as hypoxia or tissue injury, where it acts as a protective agent.[2] Adenosine exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[3] These receptors are widely distributed throughout the body on various cell types, including neuronal, immune, epithelial, and endothelial cells.[2] The activation of these receptors triggers a cascade of intracellular events that modulate cellular function.
The four adenosine receptor subtypes are coupled to different heterotrimeric G proteins, leading to distinct downstream effects:[4][5]
-
A1 and A3 Receptors: These receptors primarily couple to inhibitory G proteins (Gαi/o). Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also activate phospholipase C (PLC) pathways, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
-
A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gαs). Their activation stimulates adenylyl cyclase, causing an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[4][6]
These signaling pathways allow adenosine to fine-tune a vast array of physiological processes, making its receptors promising therapeutic targets for a range of conditions, including cardiovascular and inflammatory diseases, pain, and cancer.[1][7]
Biotinylated Probes for Adenosine Receptor Research
Biotinylated probes are powerful tools for studying biomolecules due to the exceptionally high affinity and specificity of the interaction between biotin (B1667282) (Vitamin H) and the proteins avidin (B1170675) or streptavidin.[8] This non-covalent bond is one of the strongest known in nature, making it ideal for the capture, detection, and isolation of target molecules.[9]
A biotinylated probe for adenosine signaling typically consists of three components:
-
Pharmacophore: An adenosine receptor agonist or antagonist that provides specificity for the target receptor.[10]
-
Linker/Spacer Arm: A chemical chain that connects the pharmacophore to the biotin moiety. The length and composition of the spacer are critical to minimize steric hindrance and allow simultaneous binding of the probe to both the receptor and avidin/streptavidin.[9]
-
Biotin Tag: The biotin molecule that enables detection and affinity purification.
These bifunctional probes can act as non-covalent cross-linkers between the adenosine receptor and avidin/streptavidin, which can be conjugated to enzymes or fluorophores for downstream detection.[11]
More advanced probes, such as photoaffinity probes , incorporate a photoreactive group (e.g., an azido (B1232118) group).[12][13] Upon UV irradiation, this group forms a covalent bond with the target protein, enabling permanent labeling and more stringent purification conditions.[14]
Quantitative Data: Binding Affinities of Biotinylated Probes
The affinity of biotinylated probes for their target receptor is a critical parameter. This is often determined through competitive binding assays, where the probe's ability to displace a known radiolabeled ligand is measured. The resulting inhibition constant (Ki) indicates the probe's binding affinity. The data below is derived from studies on biotin conjugates of N⁶-phenyladenosine (an agonist) at the A1-adenosine receptor.[9][10]
| Probe Compound | Description | Ki (nM) - No Avidin | Ki (nM) - With Avidin |
| 2a | Short-chain N⁶-phenyladenosine-biotin conjugate | 11 | 36 |
| 2b | Long-chain N⁶-phenyladenosine-biotin conjugate | 21 | 120 |
Data sourced from competitive binding assays using N⁶-[³H]cyclohexyladenosine on rat cerebral cortical membranes.[9]
The increase in the apparent Ki value in the presence of avidin demonstrates that the probes can bind simultaneously to both the adenosine receptor and avidin, although the formation of the large probe-avidin complex can reduce binding potency.[9]
Experimental Protocols
This section details key experimental methodologies for utilizing biotinylated adenosine probes.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a biotinylated probe for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the target adenosine receptor (e.g., rat cerebral cortical membranes for A1 receptors).[9]
-
Biotinylated adenosine probe (test ligand).
-
Radiolabeled ligand with known affinity for the receptor (e.g., N⁶-[³H]cyclohexyladenosine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.7).
-
Avidin (optional, to test simultaneous binding).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Preparation: Prepare serial dilutions of the biotinylated probe. If testing the effect of avidin, pre-incubate the probe dilutions with a fixed concentration of avidin (e.g., 100 nM) for 10-15 minutes.[9]
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the biotinylated probe (or probe-avidin complex).
-
Equilibration: Incubate the mixture for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the biotinylated probe. Calculate the IC₅₀ value (the concentration of probe that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Affinity Enrichment (Pull-Down) of Receptor-Probe Complexes
This protocol describes the isolation of adenosine receptors and their potential binding partners using biotinylated probes.
Materials:
-
Cell lysate or membrane fractions from cells expressing the target receptor.
-
Biotinylated probe (standard or photoaffinity).
-
Streptavidin-coated magnetic beads or agarose (B213101) resin.[15]
-
Lysis and wash buffers (containing appropriate detergents and protease inhibitors).
-
Elution buffer (e.g., high concentration of free biotin, or SDS-PAGE sample buffer).
-
UV lamp (for photoaffinity probes, e.g., 365 nm).
Methodology:
-
Incubation: Incubate the cell lysate with the biotinylated probe for 1-2 hours to allow binding to the target receptor.
-
Photo-Cross-linking (for photoaffinity probes only): If using a photoactivatable probe, irradiate the sample with UV light to induce covalent bond formation between the probe and the receptor.[14]
-
Capture: Add streptavidin-coated beads to the lysate and incubate (e.g., 1 hour with rotation) to allow the biotinylated probe-receptor complexes to bind to the beads.[13]
-
Washing: Pellet the beads (using a magnet or centrifugation) and discard the supernatant. Wash the beads extensively with wash buffer to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the captured proteins from the beads. This can be done by:
-
Competitive Elution: Incubating with a high concentration of free biotin.
-
Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer. This is the most common method for subsequent analysis by Western blot or mass spectrometry.[12]
-
-
Downstream Analysis: Analyze the eluted proteins using techniques such as:
-
SDS-PAGE and Western Blotting: To confirm the presence and identity of the target receptor.
-
Mass Spectrometry: To identify the captured receptor and any co-purified interacting proteins.[16]
-
Applications in Research and Drug Development
Biotinylated probes are versatile tools with broad applications in adenosine signaling research:
-
Target Identification and Validation: Photoaffinity and other affinity-based probes are used to identify the protein targets of bioactive compounds from phenotypic screens, confirming their mechanism of action.[14]
-
Proteomic Profiling: These probes enable the enrichment and identification of adenosine-binding proteins from complex mixtures like cell lysates, helping to map the "adeno-proteome".[16]
-
Receptor Localization and Trafficking: When conjugated to fluorescently-labeled streptavidin, biotinylated probes can be used to visualize receptor distribution and dynamics in living cells via microscopy.[11]
-
Characterization of Binding Sites: By assessing how different probe structures affect binding, researchers can investigate the topography and accessibility of the ligand-binding pocket on the receptor.[9]
-
Drug Discovery: These tools are crucial for developing and characterizing new adenosine receptor agonists and antagonists, facilitating the screening of compound libraries and the validation of drug candidates.[17]
By providing a robust method for specifically labeling, isolating, and identifying adenosine receptors and their associated proteins, biotinylated probes are indispensable for advancing our understanding of purinergic signaling and developing novel therapeutics.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Adenosine signaling during acute and chronic disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 9. Probing the adenosine receptor with adenosine and xanthine biotin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing the adenosine receptor with adenosine and xanthine biotin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probing Adenosine Receptors Using Biotinylated Purine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]
- 14. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biotinylation by antibody recognition - A method for proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probing adenosine nucleotide-binding proteins with an affinity labeled-nucleotide probe and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Probes (Fluorophores and Biotinylated Targets) | Genesis Drug Discovery & Development [gd3services.com]
Adenosine 2'-PEG-Biotin: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Adenosine (B11128) 2'-PEG-Biotin, a crucial biochemical tool for researchers and professionals in drug development and cellular biology. This document outlines its chemical properties, relevant signaling pathways, and detailed experimental protocols for its application in receptor-binding assays.
Core Compound Specifications
Adenosine 2'-PEG-Biotin is a derivative of adenosine, an endogenous purine (B94841) nucleoside that plays a critical role in various physiological processes. The addition of a polyethylene (B3416737) glycol (PEG) spacer and a biotin (B1667282) moiety enhances its utility as a research probe. The PEG linker increases solubility and reduces steric hindrance, while the biotin tag allows for high-affinity binding to avidin (B1170675) and streptavidin, facilitating detection and purification.
| Property | Value | Source(s) |
| CAS Number | 362028-97-5 | [1][2] |
| Molecular Formula | C26H40N8O8S | [2] |
| Molecular Weight | 624.71 g/mol | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as an agonist for adenosine receptors, which are a class of G-protein coupled receptors (GPCRs).[3] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The binding of an agonist like this compound to these receptors initiates a signaling cascade that typically involves the modulation of adenylyl cyclase activity. This, in turn, alters the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3] The specific downstream effects depend on the receptor subtype and the cell type being studied.
Synthesis Overview
The synthesis of biotinylated adenosine analogs, such as this compound, generally involves a multi-step chemical process. A common strategy is to use a "functionalized congener" approach.[4] This method involves attaching a chemically functionalized chain, terminating in a reactive group like an amine or carboxylic acid, to a position on the adenosine molecule that is not critical for its biological activity.[4] This functionalized adenosine derivative is then reacted with an activated form of biotin, often an N-hydroxysuccinimide (NHS) ester of biotin, to form the final conjugate.[4] The PEG linker is typically incorporated into the functionalized chain to provide the desired spacing and solubility.
Experimental Protocols
This compound is ideally suited for use in competitive receptor binding assays. The following protocol provides a detailed methodology for such an assay using streptavidin-coated microplates.
Objective: To determine the binding affinity of a test compound for a specific adenosine receptor subtype by measuring its ability to compete with this compound.
Materials:
-
Streptavidin-coated 96-well microplates
-
This compound
-
Cell membranes expressing the adenosine receptor of interest
-
Test compounds (unlabeled)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., Assay Buffer with 0.05% Tween-20)
-
Enzyme-conjugated streptavidin (e.g., Streptavidin-HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H2SO4 for HRP)
-
Plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute this compound in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute in Assay Buffer to the desired working concentration.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Dilute the cell membrane preparation in Assay Buffer to a concentration that provides an adequate signal.
-
Prepare working solutions of enzyme-conjugated streptavidin, substrate, and stop solution according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to the wells of the streptavidin-coated microplate.
-
Add 50 µL of the cell membrane preparation to each well.
-
Add 50 µL of the test compound dilutions or vehicle control to the appropriate wells.
-
Add 50 µL of the this compound working solution to all wells.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate three times with Wash Buffer to remove unbound reagents.
-
Add 100 µL of the enzyme-conjugated streptavidin solution to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color development.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Construct a competition curve by plotting the absorbance against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of this compound.
-
The binding affinity (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Applications and Future Directions
This compound is a versatile tool with numerous applications in biomedical research. Its primary use is in the characterization of adenosine receptor ligands and the high-throughput screening of compound libraries for novel drug candidates.[4] Furthermore, its biotin tag can be exploited for the development of bioprobes and biosensors, as well as for the purification of adenosine receptors. The principles outlined in this guide can be adapted for various assay formats, including fluorescence-based and label-free detection methods. As research into the therapeutic potential of targeting adenosine receptors continues to grow, the utility of well-characterized probes like this compound will become increasingly important.
References
- 1. Probing Adenosine Receptors Using Biotinylated Purine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the adenosine receptor with adenosine and xanthine biotin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Methodological & Application
Application Notes and Protocols for Adenosine 2'-PEG-Biotin in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 2'-PEG-Biotin is a valuable chemical probe for identifying and characterizing adenosine-binding proteins, including receptors, enzymes, and other effector proteins.[1][2] This molecule consists of adenosine linked to biotin (B1667282) via a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and minimizes steric hindrance, thereby facilitating the interaction between the adenosine moiety and its binding partners. Pull-down assays using this reagent, in conjunction with streptavidin-coated beads, are a powerful method for isolating and subsequently identifying these interacting proteins from complex biological samples such as cell lysates or tissue extracts.[3][4] This document provides a detailed protocol for performing pull-down assays with Adenosine 2'-PEG-Biotin.
Principle of the Assay
The pull-down assay using this compound is based on the high-affinity interaction between biotin and streptavidin.[3][4] The biotinylated adenosine analog acts as a "bait" to capture proteins that specifically bind to adenosine. The general workflow involves incubating the this compound with a protein lysate, allowing for the formation of protein-adenosine complexes. These complexes are then captured on streptavidin-conjugated magnetic beads or agarose (B213101) resin. After a series of washes to remove non-specific binders, the captured proteins are eluted and can be identified by downstream applications such as Western blotting or mass spectrometry.
Experimental Workflow
Figure 1. General experimental workflow for a pull-down assay using this compound.
Adenosine Signaling Pathway Context
Adenosine is a ubiquitous signaling molecule that exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3. These receptors are involved in a wide range of physiological processes, making them attractive drug targets. Understanding which proteins interact with adenosine is crucial for elucidating its signaling pathways and for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for RNA Biotinylation with Adenosine 2'-PEG-Biotin in Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA-protein interactions is fundamental to understanding cellular processes and the mechanisms of disease. A powerful technique for elucidating these interactions is the pull-down assay, which utilizes a biotinylated RNA molecule as "bait" to capture its binding partners from a cell lysate. This document provides detailed application notes and protocols for the biotinylation of RNA at its 3'-end using Adenosine (B11128) 2'-PEG-Biotin and its subsequent use in pull-down assays for the identification and quantification of RNA-binding proteins (RBPs).
The use of a Polyethylene Glycol (PEG) linker between the biotin (B1667282) and the adenosine molecule offers significant advantages. The flexible and hydrophilic nature of the PEG spacer helps to minimize steric hindrance during the binding of the biotin moiety to streptavidin-coated beads, which can improve the efficiency of the pull-down.[1] Furthermore, the PEG linker can enhance the solubility of the biotinylated RNA molecule.
Principle of the Method
The overall workflow involves several key steps:
-
3'-End Biotinylation of RNA: The target RNA is enzymatically biotinylated at its 3'-terminus using T4 RNA Ligase and Adenosine 2'-PEG-Biotin. This method ensures a site-specific, 1:1 labeling of the RNA molecule.
-
Formation of RNA-Protein Complexes: The biotinylated RNA is incubated with a cell lysate, allowing for the formation of complexes between the RNA and its interacting proteins.
-
Capture of RNA-Protein Complexes: The RNA-protein complexes are captured from the lysate using streptavidin-coated magnetic beads, which have a high affinity for biotin.
-
Washing and Elution: Non-specific binders are removed through a series of washing steps. The specifically bound proteins are then eluted from the beads.
-
Analysis of Interacting Proteins: The eluted proteins are identified and quantified using techniques such as mass spectrometry or Western blotting.
Diagrams
Experimental Protocols
Protocol 1: 3'-End Biotinylation of RNA with this compound
This protocol describes the enzymatic ligation of this compound to the 3'-hydroxyl terminus of an RNA molecule using T4 RNA Ligase.
Materials:
-
Target RNA with a free 3'-hydroxyl group
-
This compound
-
T4 RNA Ligase (e.g., NEB #M0204)
-
10X T4 RNA Ligase Reaction Buffer
-
ATP solution (10 mM)
-
RNase Inhibitor (e.g., Murine RNase Inhibitor, NEB #M0314)
-
Nuclease-free water
-
Glycogen (20 mg/mL)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol
-
75% Ethanol
-
Sephadex G-25 spin column (or other suitable purification method)
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components at room temperature:
-
Target RNA: 100 pmol
-
This compound: 200 pmol (2-fold molar excess)
-
10X T4 RNA Ligase Reaction Buffer: 2 µL
-
ATP (10 mM): 1 µL
-
RNase Inhibitor: 20 units
-
Nuclease-free water: to a final volume of 19 µL
-
-
Enzyme Addition: Add 1 µL of T4 RNA Ligase (10 units/µL) to the reaction mixture.
-
Incubation: Mix gently by pipetting and incubate at 16°C overnight (approximately 16 hours). For some substrates, incubation at 37°C for 1 hour may be sufficient, but overnight incubation at 16°C generally yields higher efficiency.
-
Purification of Biotinylated RNA:
-
Ethanol Precipitation (Optional initial cleanup):
-
Add 2 µL of 3 M Sodium Acetate (pH 5.2) and 1 µL of glycogen.
-
Add 60 µL of ice-cold 100% ethanol.
-
Incubate at -80°C for 30 minutes.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of 75% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the pellet in 20 µL of nuclease-free water.
-
-
Size-Exclusion Chromatography (Recommended): To remove unincorporated this compound, purify the RNA using a Sephadex G-25 spin column according to the manufacturer's instructions.
-
-
Quantification: Determine the concentration of the purified biotinylated RNA using a spectrophotometer (e.g., NanoDrop).
-
Quality Control (Optional): The success of the biotinylation can be confirmed by a gel shift assay on a denaturing polyacrylamide gel. The biotinylated RNA will migrate slower than the unlabeled RNA. Alternatively, a dot blot assay with streptavidin-HRP can be performed.
Protocol 2: RNA Pull-Down Assay
This protocol outlines the procedure for using the 3'-biotinylated RNA to isolate interacting proteins from a cell lysate.
Materials:
-
3'-Biotinylated RNA (from Protocol 1)
-
Control RNA (e.g., a scrambled sequence, also biotinylated)
-
Cell lysate (prepared in a suitable lysis buffer containing protease and RNase inhibitors)
-
Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)
-
RNA Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.5% NP-40, 1 mM DTT, supplemented with protease and RNase inhibitors)
-
Wash Buffer (e.g., RNA Binding Buffer with adjusted salt concentration, e.g., 300-500 mM NaCl)
-
Elution Buffer (e.g., high-salt buffer [e.g., 1 M NaCl in binding buffer], SDS-PAGE sample buffer, or a solution of free biotin)
-
Yeast tRNA (as a blocking agent)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Aliquot the required amount of beads into a nuclease-free tube.
-
Place the tube on a magnetic stand and remove the storage buffer.
-
Wash the beads twice with RNA Binding Buffer.
-
Resuspend the beads in RNA Binding Buffer.
-
-
Blocking of Beads:
-
Add yeast tRNA to the washed beads to a final concentration of 100 µg/mL.
-
Incubate for 30 minutes at 4°C with rotation to block non-specific binding sites.
-
Wash the beads once with RNA Binding Buffer to remove excess tRNA.
-
-
Binding of Biotinylated RNA to Beads:
-
Resuspend the blocked beads in RNA Binding Buffer.
-
Add the 3'-biotinylated RNA (and control RNA in a separate tube) to the beads (e.g., 50-100 pmol of RNA per 50 µL of bead slurry).
-
Incubate for 1 hour at 4°C with rotation to allow the biotinylated RNA to bind to the streptavidin beads.
-
Wash the beads three times with RNA Binding Buffer to remove unbound RNA.
-
-
Incubation with Cell Lysate:
-
Add the cell lysate (e.g., 500 µg - 1 mg of total protein) to the RNA-bound beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of RNA-protein complexes.
-
-
Washing:
-
Place the tubes on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. Increase the stringency of the washes (e.g., by increasing the salt concentration) to minimize non-specific binding.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Elute the bound proteins using one of the following methods:
-
High-Salt Elution: Add high-salt Elution Buffer and incubate for 10-15 minutes at room temperature.
-
SDS-PAGE Sample Buffer: Resuspend the beads in 1X SDS-PAGE sample buffer and heat at 95°C for 5-10 minutes. The supernatant can be directly loaded onto an SDS-PAGE gel. This method is denaturing.
-
Biotin Elution: Add an excess of free biotin to compete for binding to streptavidin. This is a milder elution method.
-
-
-
Downstream Analysis:
-
The eluted proteins can be analyzed by:
-
SDS-PAGE and Silver Staining/Coomassie Staining: For visualization of the pulled-down proteins.
-
Western Blotting: To confirm the presence of a specific protein of interest.
-
Mass Spectrometry: For unbiased identification and quantification of all interacting proteins. For quantitative mass spectrometry, methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed to differentiate specific interactors from background contaminants.[2]
-
-
Data Presentation
Quantitative data from mass spectrometry analysis should be presented in a structured table to facilitate comparison between the experimental sample (bait RNA) and the negative control (e.g., scrambled RNA). Key metrics to include are protein identifiers, protein names, peptide counts, and a measure of enrichment (e.g., fold change or statistical significance).
Table 1: Example of Quantitative Proteomic Data from an RNA Pull-Down Experiment
The following table is a representative example based on the findings of Zacco et al. (2023), who used a short biotinylated RNA known to bind TDP-43.[3][4][5] This demonstrates how to present quantitative data to identify specific interacting proteins.
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count (Bait RNA) | Peptide Count (Control RNA) | Fold Change (Bait/Control) | p-value |
| Q13148 | TARDBP | TAR DNA-binding protein 43 | 25 | 2 | 12.5 | < 0.001 |
| P62316 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 18 | 15 | 1.2 | 0.45 |
| P09651 | HNRNPU | Heterogeneous nuclear ribonucleoprotein U | 15 | 14 | 1.07 | 0.82 |
| P61978 | RPS3 | 40S ribosomal protein S3 | 12 | 11 | 1.09 | 0.75 |
| Q15233 | FUS | RNA-binding protein FUS | 22 | 5 | 4.4 | 0.02 |
| P35637 | ILF2 | Interleukin enhancer-binding factor 2 | 10 | 1 | 10.0 | 0.005 |
Note: This data is illustrative and based on a published study. Actual results will vary depending on the RNA bait and experimental conditions.
Concluding Remarks
The combination of 3'-end RNA biotinylation with this compound and subsequent pull-down assays coupled with quantitative mass spectrometry provides a robust and specific method for the discovery and characterization of RNA-protein interactions. The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully apply this powerful technique in their studies. Careful optimization of each step, particularly the washing conditions, and the inclusion of appropriate controls are critical for obtaining high-quality, reproducible data.
References
- 1. precisepeg.com [precisepeg.com]
- 2. pnas.org [pnas.org]
- 3. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 5. scispace.com [scispace.com]
Application of Adenosine 2'-PEG-Biotin in affinity purification of proteins.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) and its derivatives are fundamental molecules in cellular metabolism and signaling. Proteins that bind adenosine and its analogues, collectively known as adenosine-binding proteins (ABPs), play critical roles in a vast array of physiological and pathological processes. The study of these proteins is crucial for understanding disease mechanisms and for the development of novel therapeutics. Adenosine 2'-PEG-Biotin is a valuable chemical probe designed for the affinity-based enrichment and identification of ABPs from complex biological mixtures such as cell lysates.[1][2]
This molecule incorporates three key features: an adenosine moiety that serves as a ligand for ABPs, a flexible polyethylene (B3416737) glycol (PEG) linker that provides spatial separation, and a biotin (B1667282) tag for high-affinity capture by streptavidin-based matrices.[1] This system enables the selective isolation of ABPs for subsequent analysis by techniques such as mass spectrometry, SDS-PAGE, and Western blotting.[3] Some advanced adenosine probes also include a photoactivatable group, which upon UV irradiation, forms a covalent bond with the target protein, allowing for the capture of even transient or weak interactions.[1][2][4]
Principle of Affinity Purification
The affinity purification strategy using this compound relies on the highly specific and strong interaction between biotin and streptavidin (or avidin). The dissociation constant (Kd) for this interaction is approximately 10⁻¹⁵ M, making it one of the strongest known non-covalent biological interactions.[5]
The general workflow is as follows:
-
Incubation: The this compound probe is incubated with a protein sample (e.g., cell lysate) to allow for the binding of the adenosine moiety to the active or allosteric sites of ABPs.
-
Capture: The resulting protein-probe complexes are captured from the mixture using an immobilized streptavidin resin, such as streptavidin-coated magnetic beads or agarose.[3]
-
Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.
-
Elution: The captured ABPs are eluted from the streptavidin resin for downstream analysis.[6][7]
Visualization of the Process
Adenosine Signaling and Probe Interaction
The following diagram illustrates a simplified adenosine signaling pathway and the principle of using a biotinylated adenosine probe to capture an adenosine-binding protein (e.g., a receptor or enzyme).
Caption: Interaction of adenosine and a biotinylated probe with a cell surface receptor.
Experimental Workflow for Affinity Purification
This diagram outlines the key steps in the affinity purification of adenosine-binding proteins using this compound.
Caption: General workflow for ABP purification using this compound.
Quantitative Data
The following tables summarize relevant quantitative data from studies using biotinylated adenosine analogs for protein affinity applications.
Table 1: Binding Affinity of Biotinylated Adenosine Analogs
| Compound | Target Protein | Binding Affinity (Kᵢ) | Reference |
| Biotinylated N⁶-phenyladenosine (short spacer) | A₁-Adenosine Receptor | 11 nM | [8] |
| Biotinylated N⁶-phenyladenosine (long spacer) | A₁-Adenosine Receptor | 36 nM | [8] |
Table 2: Binding Capacity of Streptavidin Resins
| Resin Type | Target Molecule | Binding Capacity per mg of Resin | Reference |
| Streptavidin Magnetic Beads | Biotinylated Antibody | 30 µg | [9] |
| Streptavidin Magnetic Beads | 25 bp ssDNA | 500 pmol | [9] |
Experimental Protocols
Protocol 1: Labeling of Adenosine-Binding Proteins in Cell Lysate
This protocol is a generalized procedure based on methodologies for labeling ABPs with biotinylated adenosine probes.[3][10]
Materials:
-
Cell lysate from cultured cells
-
This compound probe
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protease inhibitor cocktail
-
Streptavidin magnetic beads
-
Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4
-
Elution Buffer (see Protocol 3)
Procedure:
-
Lysate Preparation: Prepare a cell lysate in PBS containing a protease inhibitor cocktail. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.
-
Labeling Reaction:
-
Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in PBS.
-
Add this compound to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the mixture for 1 hour at room temperature with gentle shaking.[3]
-
-
Removal of Unbound Probe (Optional but Recommended): To reduce background, unbound probe can be removed using a desalting column or centrifugal filter with an appropriate molecular weight cutoff (e.g., 10 kDa).
Protocol 2: Affinity Capture of Biotinylated Protein Complexes
This protocol outlines the capture of the probe-protein complexes using streptavidin magnetic beads.[9]
Materials:
-
Labeled protein sample from Protocol 1
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (PBS, 0.05% Tween-20, pH 7.4)
-
Magnetic separation rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer by vortexing.
-
Transfer the desired volume of bead slurry to a clean tube.
-
Place the tube on a magnetic rack to pellet the beads, then carefully remove and discard the supernatant.
-
Add 1 mL of Binding/Wash Buffer to the beads, resuspend, and repeat the magnetic separation. Perform this wash step a total of three times to equilibrate the beads.[9]
-
-
Binding:
-
After the final wash, resuspend the equilibrated beads in a small volume of Binding/Wash Buffer.
-
Add the labeled protein sample from Protocol 1 to the beads.
-
Incubate for at least 30 minutes at room temperature with end-over-end rotation to keep the beads in suspension and facilitate binding.[9]
-
-
Washing:
-
Place the tube on the magnetic rack to pellet the beads and discard the supernatant (this contains unbound proteins).
-
Resuspend the beads in 1 mL of Binding/Wash Buffer. Incubate for 5 minutes with rotation.
-
Repeat the magnetic separation and washing steps for a total of 3-5 times to thoroughly remove non-specifically bound proteins. For higher stringency, the salt concentration (e.g., up to 1 M NaCl) or detergent concentration in the wash buffer can be increased.
-
Protocol 3: Elution of Captured Proteins
Due to the high affinity of the biotin-streptavidin interaction, elution often requires harsh, denaturing conditions. The choice of elution method depends on the requirements of the downstream application.
Option A: Denaturing Elution for SDS-PAGE and Mass Spectrometry [6][11]
This is the most common and effective method for releasing the captured proteins.
Materials:
-
Beads with captured proteins from Protocol 2
-
Elution Buffer: 1x SDS-PAGE loading buffer (e.g., Laemmli buffer) containing 2% SDS and a reducing agent like DTT or β-mercaptoethanol.
-
Excess Biotin Solution: 2-10 mM D-Biotin in PBS (optional, can be combined with heating).[7]
Procedure:
-
After the final wash in Protocol 2, remove all wash buffer.
-
Add 50-100 µL of 1x SDS-PAGE loading buffer directly to the beads.
-
Vortex briefly and heat the sample at 95°C for 5-10 minutes.
-
Place the tube on the magnetic rack and carefully collect the supernatant, which contains the eluted proteins.
-
The eluate is now ready for loading onto an SDS-PAGE gel for analysis.
Option B: Non-Denaturing (Competitive) Elution
This method is less efficient but may preserve protein activity. It is generally only effective for monomeric avidin (B1170675) resins, which have a lower binding affinity for biotin (Kd ≈ 10⁻⁷ M), or when using cleavable biotin analogs.[6] For standard streptavidin, harsh conditions are typically unavoidable.
Materials:
-
Elution Buffer: Buffer compatible with downstream analysis containing a high concentration of free biotin (e.g., 2-10 mM D-Biotin).
Procedure:
-
After the final wash, resuspend the beads in the competitive elution buffer.
-
Incubate at room temperature or 37°C for 30-60 minutes with shaking.
-
Separate the beads using the magnetic rack and collect the supernatant.
-
Repeat the elution step 1-2 more times and pool the supernatants for maximal recovery.
Conclusion
This compound and similar biotinylated adenosine analogs are powerful tools for activity-based protein profiling and the discovery of novel adenosine-binding proteins.[2][3] The protocols provided herein offer a comprehensive guide for the successful application of this technology in affinity purification. The combination of specific binding, a flexible linker, and a high-affinity tag allows for the effective enrichment of ABPs from complex proteomes, paving the way for a deeper understanding of their roles in health and disease.
References
- 1. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]
- 2. Facile synthesis of photoactivatable adenosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing adenosine nucleotide-binding proteins with an affinity labeled-nucleotide probe and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. med.upenn.edu [med.upenn.edu]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Probing the adenosine receptor with adenosine and xanthine biotin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Probing adenosine nucleotide-binding proteins with an affinity-labeled nucleotide probe and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Identifying Protein-Protein Interactions Using Adenosine 2'-PEG-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) and its derivatives are crucial signaling molecules that modulate a wide array of physiological processes by interacting with adenosine receptors (A1, A2A, A2B, and A3) and other adenosine-binding proteins.[1][2][3] Understanding the protein-protein interaction (PPI) networks associated with these signaling pathways is paramount for elucidating disease mechanisms and developing novel therapeutics. Adenosine 2'-PEG-Biotin is a valuable chemical probe designed for the discovery and characterization of these interactions. This molecule consists of an adenosine moiety, which serves as the "bait" to attract binding partners, a polyethylene (B3416737) glycol (PEG) spacer to minimize steric hindrance, and a biotin (B1667282) tag for highly specific affinity purification.[4][5]
The strong and nearly irreversible interaction between biotin and streptavidin (or avidin) forms the basis for the enrichment of protein complexes that bind to the adenosine probe.[6][7] Subsequent analysis by mass spectrometry (MS) allows for the identification of these interacting proteins.[8][9][10][11] This approach, known as affinity purification-mass spectrometry (AP-MS), is a powerful tool for mapping PPI networks.[11][12]
These application notes provide detailed protocols for utilizing this compound to identify both known and novel protein interactors, offering insights into adenosine-mediated signaling cascades.
Data Presentation
Table 1: Representative Data from a Hypothetical Pull-Down Experiment
This table illustrates the type of quantitative data that can be obtained from an AP-MS experiment using this compound. The data presented here is for illustrative purposes and will vary depending on the experimental system.
| Bait Protein | Prey Protein | Gene Name | UniProt ID | Peptide Count | Fold Change (Bait vs. Control) | p-value |
| This compound | Adenosine Receptor A2A | ADORA2A | P29274 | 25 | 15.2 | <0.001 |
| This compound | G protein Gs subunit alpha | GNAS | P63092 | 18 | 12.8 | <0.001 |
| This compound | Adenylate cyclase type 5 | ADCY5 | O95622 | 12 | 9.5 | <0.005 |
| This compound | Protein Kinase A catalytic subunit | PRKACA | P17612 | 9 | 7.1 | <0.01 |
| This compound | Netrin-1 | NTN1 | O95631 | 6 | 5.4 | <0.05 |
| This compound | Beta-arrestin-2 | ARRB2 | P32121 | 5 | 4.3 | <0.05 |
| Control (Biotin-PEG) | Non-specific protein 1 | - | - | 2 | 1.1 | >0.05 |
| Control (Biotin-PEG) | Non-specific protein 2 | - | - | 1 | 0.9 | >0.05 |
Note: Fold change and p-value are calculated by comparing the spectral counts or intensity of proteins identified in the this compound pull-down to a negative control (e.g., Biotin-PEG without adenosine). This helps to distinguish true interactors from non-specific background binding.
Signaling Pathways and Experimental Workflows
Adenosine Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway initiated by the binding of adenosine to its G-protein coupled receptors. This compound can be used to capture components of this pathway.
Caption: Simplified adenosine signaling pathway initiated by receptor binding.
Experimental Workflow for Protein-Protein Interaction Discovery
This diagram outlines the major steps involved in using this compound to identify interacting proteins.
Caption: Workflow for affinity purification-mass spectrometry (AP-MS).
Experimental Protocols
Protocol 1: Affinity Purification of Adenosine-Binding Proteins
This protocol details the steps for capturing and enriching proteins that interact with this compound from a complex biological sample, such as a cell lysate.
Materials:
-
Cells or tissue expressing the target adenosine-binding proteins.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
This compound (e.g., from a commercial supplier).
-
Control probe: Biotin-PEG without adenosine.
-
Streptavidin-coated magnetic beads or agarose (B213101) resin.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.8, or a buffer containing free biotin).
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5).
-
Protein concentration assay kit (e.g., BCA or Bradford).
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Incubation with Biotinylated Probe:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
To one aliquot of lysate, add this compound to a final concentration of 1-10 µM.
-
To a separate, identical aliquot (negative control), add the control Biotin-PEG probe to the same final concentration.
-
Incubate the lysates with the probes for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of Protein-Probe Complexes:
-
Pre-wash the streptavidin beads with lysis buffer.
-
Add the pre-washed streptavidin beads to the lysates containing the biotinylated probes.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack or by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads completely and then pellet them. This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the bound proteins from the streptavidin beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Pellet the beads and carefully collect the supernatant containing the eluted proteins.
-
Immediately neutralize the eluate by adding Neutralization Buffer if an acidic elution buffer was used.
-
-
Sample Preparation for Downstream Analysis:
-
The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting or for processing for mass spectrometry analysis as described in Protocol 2.
-
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol describes the steps to prepare the eluted proteins for identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Eluted protein sample from Protocol 1.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Ammonium bicarbonate buffer (50 mM, pH 8.0).
-
Formic acid.
-
C18 desalting spin tips.
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the eluted protein sample to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Proteolytic Digestion:
-
Add trypsin to the protein sample at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting and Cleanup:
-
Acidify the peptide solution by adding formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's instructions. This step removes salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the desalted peptides from the C18 material.
-
-
LC-MS/MS Analysis:
-
Dry the purified peptide sample in a vacuum centrifuge.
-
Resuspend the peptides in a small volume of 0.1% formic acid in water.
-
The sample is now ready for injection into an LC-MS/MS system for analysis.
-
-
Data Analysis:
-
The raw MS data is processed using a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the peptides and corresponding proteins.
-
Compare the list of proteins identified in the this compound sample to the negative control to identify specific interactors. Quantitative analysis can be performed using label-free quantification (LFQ) or isotopic labeling methods.
-
Conclusion
This compound is a powerful tool for the exploration of adenosine-related protein-protein interactions. The combination of affinity purification using this specific probe with the high sensitivity of mass spectrometry allows for the comprehensive identification of interaction partners.[10][11] The protocols and workflows described here provide a robust framework for researchers to uncover novel components of adenosine signaling pathways, which can ultimately lead to new therapeutic targets and a deeper understanding of cellular regulation. Rigorous use of negative controls is essential to minimize the identification of false-positive interactions that can arise from non-specific binding.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 3. NIH researchers show how adenosine receptor is ‘switched on,’ shed light on drug interaction | Drug Discovery News [drugdiscoverynews.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enzymatic RNA Biotinylation for Affinity Purification and Identification of RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Identification of protein-protein interactions by mass spectrometry coupled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PPI-MASS: An Interactive Web Server to Identify Protein-Protein Interactions From Mass Spectrometry-Based Proteomics Data [frontiersin.org]
- 10. Identification of Protein Interactions Using Pull-Down and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. aimed-analytics.com [aimed-analytics.com]
Application Notes and Protocols for Adenosine 2'-PEG-Biotin in Enzyme-Linked Immunosorbent Assays (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) is a ubiquitous purine (B94841) nucleoside that plays a critical role in various physiological processes by activating specific G protein-coupled receptors (GPCRs), namely A1, A2A, A2B, and A3.[1] Its involvement in cardiovascular function, immune responses, and neurotransmission makes it a significant target for drug discovery and a crucial biomarker for various pathological conditions. Enzyme-linked immunosorbent assays (ELISAs) offer a sensitive and high-throughput method for the quantification of adenosine in biological samples. This document provides detailed application notes and protocols for the use of Adenosine 2'-PEG-Biotin in a competitive ELISA format for the detection of adenosine.
This compound is a derivative of adenosine that is conjugated to biotin (B1667282) via a polyethylene (B3416737) glycol (PEG) spacer. This modification allows for the stable and high-affinity binding of the molecule to streptavidin- or avidin-conjugated reporters, such as horseradish peroxidase (HRP), a commonly used enzyme in ELISA. In a competitive ELISA, free adenosine in a sample competes with a fixed amount of biotinylated adenosine for binding to a limited number of anti-adenosine antibody sites. The resulting signal is inversely proportional to the concentration of adenosine in the sample.
Principle of the Competitive ELISA for Adenosine
The competitive ELISA for adenosine using this compound as a tracer follows a straightforward principle. A microplate is coated with an anti-adenosine antibody. The sample containing an unknown amount of adenosine is then added to the wells, along with a known concentration of this compound. These two molecules will compete for binding to the immobilized antibody. After an incubation period, the unbound reagents are washed away. A streptavidin-HRP conjugate is then added, which binds to the biotinylated adenosine captured by the antibody. Finally, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of free adenosine in the sample.
Data Presentation
The following tables summarize the expected quantitative data from a competitive ELISA for adenosine using this compound. The data presented is illustrative and serves as a guideline for expected assay performance.
Table 1: Typical Standard Curve for Adenosine Competitive ELISA
| Adenosine Concentration (ng/mL) | Optical Density (OD) at 450 nm | % Inhibition |
| 0 | 1.850 | 0% |
| 0.1 | 1.628 | 12% |
| 0.5 | 1.203 | 35% |
| 1.0 | 0.833 | 55% |
| 5.0 | 0.370 | 80% |
| 10.0 | 0.185 | 90% |
| 50.0 | 0.093 | 95% |
| 100.0 | 0.056 | 97% |
Table 2: Assay Performance Characteristics
| Parameter | Value |
| Assay Range | 0.1 - 100 ng/mL |
| IC50 | ~0.8 ng/mL |
| Sensitivity (Lower Limit of Detection) | < 0.1 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Experimental Protocols
Materials and Reagents
-
96-well microplate coated with anti-adenosine antibody
-
This compound
-
Adenosine standard
-
Streptavidin-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
Preparation of Reagents
-
Adenosine Standard Curve Preparation:
-
Prepare a stock solution of adenosine at 1 mg/mL in Assay Buffer.
-
Perform serial dilutions of the stock solution in Assay Buffer to obtain standards ranging from 100 ng/mL to 0.1 ng/mL.
-
The Assay Buffer alone will serve as the zero standard (0 ng/mL).
-
-
This compound Working Solution:
-
Reconstitute lyophilized this compound to a stock concentration of 1 µg/mL in Assay Buffer.
-
Dilute the stock solution in Assay Buffer to the optimal working concentration. This concentration should be predetermined through checkerboard titration but is typically in the range of 50-200 ng/mL.
-
-
Streptavidin-HRP Working Solution:
-
Dilute the Streptavidin-HRP conjugate in Assay Buffer to the recommended working concentration (typically 1:1000 to 1:10,000).
-
Assay Procedure
-
Plate Preparation: Bring all reagents and samples to room temperature before use.
-
Standard and Sample Addition: Add 50 µL of each adenosine standard and sample per well.
-
Competitive Reaction: Add 50 µL of the this compound working solution to each well.
-
Incubation: Gently tap the plate to mix and incubate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining buffer.
-
Streptavidin-HRP Addition: Add 100 µL of the Streptavidin-HRP working solution to each well.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average OD for each set of duplicate or triplicate standards and samples.
-
Subtract the average OD of the zero standard from all other OD values.
-
Calculate the percentage of inhibition for each standard and sample using the following formula: % Inhibition = [(OD of Zero Standard - OD of Standard/Sample) / OD of Zero Standard] x 100
-
Plot the % Inhibition (y-axis) versus the adenosine concentration (x-axis) on a semi-logarithmic scale to generate a standard curve.
-
Determine the concentration of adenosine in the samples by interpolating their corresponding % Inhibition values on the standard curve.
Visualizations
Adenosine Signaling Pathway
Caption: Extracellular adenosine production and signaling pathway.
Competitive ELISA Workflow
References
Illuminating the Adenosine Interactome: Protocols for Labeling and Mass Spectrometry-Based Identification of Adenosine Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the labeling of adenosine (B11128) binding proteins for subsequent identification and characterization by mass spectrometry. The methodologies outlined herein are essential tools for target identification, validation, and drug discovery efforts centered on adenosine-related pathways. Two primary strategies are detailed: Photoaffinity Labeling (PAL) for covalently capturing interacting proteins and Affinity-Based Labeling using a biotinylated adenosine analog for the enrichment and identification of adenosine nucleotide-binding proteins.
Application Notes
Adenosine and its nucleotides are fundamental molecules involved in a vast array of physiological processes, making the proteins that bind them critical targets for therapeutic intervention. Identifying and characterizing these adenosine binding proteins within complex biological systems is a key challenge in drug development. Chemical proteomics approaches, such as photoaffinity labeling and activity-based protein profiling (ABPP), provide powerful solutions for covalently tagging and enriching these proteins for mass spectrometric analysis.[1][2][3]
Photoaffinity Labeling (PAL) is a robust technique to identify ligand-binding proteins and elucidate their binding sites.[4][5][6] This method utilizes a probe molecule that incorporates a photoreactive group. Upon UV irradiation, this group forms a covalent bond with amino acids in close proximity within the binding pocket, permanently tagging the protein of interest.[7] This technique is particularly valuable for studying transient or non-covalent interactions.
Affinity-Based Labeling with probes like biotin-conjugated acyl nucleotides allows for the specific targeting and enrichment of nucleotide-binding proteins.[8][9] These probes react with specific amino acid residues, such as lysine (B10760008), within the nucleotide-binding site.[8][10][11] The biotin (B1667282) tag facilitates the subsequent purification of the labeled proteins and peptides from complex mixtures, simplifying their identification by mass spectrometry.
The combination of these labeling strategies with advanced mass spectrometry platforms enables the comprehensive profiling of adenosine binding proteins, the identification of specific binding sites, and the assessment of ligand occupancy across the proteome.[2][7][12]
Experimental Protocols
Protocol 1: Photoaffinity Labeling (PAL) of Adenosine Receptors
This protocol describes a general workflow for the photoaffinity labeling of an adenosine receptor, such as the A2A adenosine receptor (A2AAR), in a cellular or membrane preparation, followed by preparation for mass spectrometry analysis.[4]
Materials:
-
Cell membranes or purified receptor preparation
-
Photoaffinity probe (e.g., diazirine-based adenosine analog)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
UV irradiation source (e.g., 365 nm UV lamp)
-
SDS-PAGE reagents
-
In-gel digestion reagents (e.g., DTT, iodoacetamide (B48618), trypsin)
-
Mass spectrometer compatible solvents (e.g., acetonitrile (B52724), formic acid)
Procedure:
-
Incubation: Incubate the protein sample (e.g., 10 µg of purified receptor or 50 µg of cell membrane preparation) with the photoaffinity probe (e.g., 100 nM) in assay buffer for 1 hour at room temperature in the dark to allow for binding equilibrium.
-
Competition Control (Optional): In a parallel sample, include a known, non-photoreactive ligand for the target receptor at a concentration 10-100 fold higher than the probe to demonstrate specific binding.
-
UV Cross-linking: Irradiate the samples with UV light (e.g., 365 nm) on ice for 15-30 minutes to induce covalent cross-linking of the probe to the protein.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Visualization: Visualize the protein bands using a suitable staining method (e.g., Coomassie Blue or silver stain). A band shift or a specifically labeled band that is diminished in the competition control sample indicates successful labeling.
-
In-Gel Digestion: Excise the protein band of interest from the gel.
-
Destain the gel piece.
-
Reduce the proteins with DTT (e.g., 10 mM in 100 mM ammonium (B1175870) bicarbonate) for 30 minutes at 56°C.
-
Alkylate with iodoacetamide (e.g., 55 mM in 100 mM ammonium bicarbonate) for 20 minutes at room temperature in the dark.
-
Digest the protein with trypsin (e.g., 10 ng/µL in 50 mM ammonium bicarbonate) overnight at 37°C.
-
-
Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.
-
Mass Spectrometry Analysis: Analyze the extracted peptides by LC-MS/MS to identify the protein and the specific peptide(s) containing the covalently attached probe, which reveals the binding site.
Caption: Workflow for photoaffinity labeling and mass spectrometry.
Protocol 2: Affinity-Based Labeling of Adenosine Nucleotide-Binding Proteins
This protocol details the use of a biotin-conjugated acyl-ATP probe to label and enrich adenosine nucleotide-binding proteins from a complex protein mixture, such as a cell lysate.[8]
Materials:
-
Cell lysate (e.g., HeLa cell lysate)
-
Biotin-conjugated acyl-ATP probe
-
PBS buffer (pH 7.5)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying salt concentrations)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.8)
-
SDS-PAGE and Western blot reagents
-
In-solution or in-gel digestion reagents
-
Mass spectrometer
Procedure:
-
Labeling Reaction:
-
Incubate the cell lysate (e.g., 1 mg of total protein) with the biotin-ATP probe (e.g., 10 µM) in PBS buffer for 1 hour at room temperature with gentle shaking.[8]
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the labeled lysate and incubate for 1 hour at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the streptavidin beads. This can be done by boiling in SDS-PAGE sample buffer for subsequent gel analysis or using a more gentle elution buffer for in-solution digestion.
-
Protein Digestion:
-
In-gel: Run the eluate on an SDS-PAGE gel, excise the entire lane or specific bands, and perform in-gel digestion as described in Protocol 1.
-
In-solution: Elute the proteins, neutralize the pH if necessary, and perform a standard in-solution trypsin digestion protocol.
-
-
Affinity Purification of Labeled Peptides: If digestion was performed on-bead or after elution, the resulting peptide mixture can be subjected to another round of streptavidin affinity purification to specifically enrich for the biotin-tagged peptides.
-
Mass Spectrometry Analysis: Analyze the enriched peptide fraction by LC-MS/MS to identify the labeled proteins and the specific lysine residues that were modified by the probe.[8]
Caption: Workflow for affinity-based labeling and enrichment.
Data Presentation
Quantitative data from these experiments are crucial for identifying specific targets and understanding their interactions. The following tables illustrate how such data can be structured.
Table 1: Mass Shift Analysis from Photoaffinity Labeling
This table summarizes the expected and observed mass of a protein after photoaffinity labeling, confirming the covalent addition of the probe.[4]
| Protein | Theoretical Mass (Da) | Mass of Probe (Da) | Expected Labeled Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| A2AAR | 37,640 | 411 | 38,051 | 38,051 | 411 |
| Control Protein | 50,000 | 411 | 50,411 | 50,000 | 0 |
Table 2: Identification of Labeled Peptides by LC-MS/MS
This table presents the results from the mass spectrometry analysis, identifying the specific peptide and amino acid residue modified by the labeling probe.[8]
| Protein Identified | Peptide Sequence | Labeled Residue | Precursor m/z | Charge | Search Score |
| RecA | IVEIYGPESSGKTTLTLQVIAAAQR | K72 | 981.5 | 3+ | 150 |
| YADH-I | VLGIDGGEGKEELFR | K206 | 958.4 | 2+ | 125 |
| Designates the labeled lysine residue. |
Table 3: Competitive Profiling of Adenosine Binding Proteins
This table shows how a competitive experiment can be used to quantify the displacement of a probe by a test compound, indicating specific binding to the target.
| Protein Target | Probe Labeling Intensity (Control) | Probe Labeling Intensity (+ Competitor) | % Inhibition |
| Kinase X | 1.00E+08 | 2.50E+07 | 75% |
| Kinase Y | 9.50E+07 | 9.20E+07 | 3% |
| Dehydrogenase Z | 5.00E+07 | 1.00E+07 | 80% |
References
- 1. Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - figshare - Figshare [figshare.com]
- 7. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing adenosine nucleotide-binding proteins with an affinity labeled-nucleotide probe and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing adenosine nucleotide-binding proteins with an affinity-labeled nucleotide probe and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Photoaffinity Labeling Mass Spectrometry | Evotec - Evotec [evotec.com]
Application Notes and Protocols for Adenosine 2'-PEG-Biotin in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Adenosine (B11128) 2'-PEG-Biotin in receptor binding studies, targeting the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). This document includes an overview of adenosine receptor signaling, detailed experimental protocols for competitive and solid-phase binding assays, and expected binding characteristics based on related compounds.
Introduction to Adenosine Receptors and Biotinylated Ligands
Adenosine is a ubiquitous purine (B94841) nucleoside that modulates numerous physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are crucial targets in drug discovery for various conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.[2]
Adenosine 2'-PEG-Biotin is a valuable tool for studying these receptors. It is a derivative of adenosine that incorporates a polyethylene (B3416737) glycol (PEG) linker and a biotin (B1667282) molecule.[3] The adenosine moiety allows it to bind to adenosine receptors, while the biotin tag enables highly specific and strong interactions with streptavidin-coated surfaces or streptavidin-conjugated detection molecules.[4] The PEG linker enhances solubility and provides a flexible spacer, minimizing steric hindrance and preserving the binding affinity of the adenosine pharmacophore.[5]
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate intracellular signaling primarily through their interaction with heterotrimeric G proteins. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, activating adenylyl cyclase and increasing cAMP production. The A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[1]
Data Presentation: Binding Characteristics of Related Compounds
| Compound | Linker | A1 Receptor (Kcal/mol) | A2A Receptor (Kcal/mol) | A2B Receptor (Kcal/mol) | A3 Receptor (Kcal/mol) |
| 10b | PEG3 | -6.54 | -7.20 | -7.18 | -5.91 |
| 10c | PEG4 | -6.36 | -7.00 | -6.74 | -6.45 |
| 11b | PEG3 | -7.01 | -7.21 | -7.35 | -6.66 |
| 11c | PEG4 | -5.93 | -7.00 | -6.56 | -6.19 |
| 12c | PEG5 | -6.01 | -5.67 | -6.03 | -5.93 |
Data adapted from Ferguson et al., 2023.
These data suggest that PEGylated adenosine analogs can bind to all four adenosine receptor subtypes with varying affinities. Notably, the introduction of hydrophilic PEG substituents at the C2 position of the adenine (B156593) ring has been shown to improve water solubility without adversely affecting the binding properties of the adenosine-PEG conjugates.
Experimental Protocols
The following are detailed protocols for two common types of receptor binding assays that can be performed using this compound.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radiolabeled ligand for binding to adenosine receptors in a cell membrane preparation.
Materials:
-
This compound
-
Radiolabeled adenosine receptor ligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3)
-
Cell membranes expressing the adenosine receptor of interest
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[7]
-
Non-specific binding control: A high concentration of a non-labeled adenosine receptor agonist (e.g., 10 µM NECA)[6]
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Methodology:
-
Preparation:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
Dilute the radioligand in Binding Buffer to a final concentration typically at or below its Kd (e.g., 1-10 nM).[6]
-
Thaw the cell membrane preparation on ice and resuspend in ice-cold Binding Buffer to a final protein concentration of 20-150 µg per assay tube.[6][7]
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following in triplicate:
-
Total Binding: 50 µL Binding Buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.
-
Competitive Binding: 50 µL of each dilution of this compound, 50 µL radioligand, 100 µL membrane suspension.
-
-
-
Incubation:
-
Incubate the plate/tubes at room temperature for 60-120 minutes to reach equilibrium.[7]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3-5 mL of ice-cold Wash Buffer to remove unbound radioligand.[7]
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Solid-Phase Binding Assay on Streptavidin-Coated Plates
This non-radioactive assay measures the binding of adenosine receptors to immobilized this compound on a streptavidin-coated plate. This format is suitable for high-throughput screening.
Materials:
-
This compound
-
Streptavidin-coated 96-well plates
-
Cell lysate or purified preparation of the adenosine receptor of interest
-
Primary antibody specific to the adenosine receptor subtype
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS)
-
Chromogenic or fluorogenic substrate for the enzyme conjugate
-
Plate reader
Methodology:
-
Immobilization of Ligand:
-
Dilute this compound to a desired concentration (e.g., 1-10 µg/mL) in Assay Buffer.
-
Add 100 µL of the diluted ligand to each well of a streptavidin-coated plate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the wells three times with 200 µL of Wash Buffer to remove unbound ligand.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to block any remaining non-specific binding sites on the plate surface.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
-
Receptor Binding:
-
Prepare serial dilutions of the cell lysate or purified receptor in Assay Buffer.
-
Add 100 µL of each dilution to the appropriate wells. For negative controls, add Assay Buffer only.
-
Incubate for 1-2 hours at room temperature to allow the receptor to bind to the immobilized this compound.
-
Wash the wells three times with 200 µL of Wash Buffer to remove unbound receptors.
-
-
Detection:
-
Dilute the primary antibody in Assay Buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Dilute the enzyme-conjugated secondary antibody in Assay Buffer.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with 200 µL of Wash Buffer.
-
-
Signal Development and Measurement:
-
Prepare the substrate according to the manufacturer's instructions.
-
Add 100 µL of the substrate solution to each well.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background signal (from negative control wells) from the experimental values.
-
Plot the signal intensity against the concentration of the receptor preparation to generate a binding curve.
-
Conclusion
This compound is a versatile and powerful tool for the study of adenosine receptor binding and pharmacology. Its biotin tag allows for a wide range of assay formats, from traditional competitive binding assays to high-throughput solid-phase screening. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust and meaningful receptor binding studies, ultimately contributing to a deeper understanding of adenosine receptor function and the development of novel therapeutics.
References
- 1. Cryo-EM structure of the human adenosine A2B receptor–Gs signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
Application Notes and Protocols: Adenosine 2'-PEG-Biotin as a Probe for Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) is a critical endogenous nucleoside that plays a pivotal role in numerous physiological and pathological processes. It functions as a neuromodulator and a key signaling molecule in the cardiovascular, immune, and central nervous systems.[1] The extracellular concentration of adenosine increases significantly under conditions of metabolic stress, such as hypoxia and inflammation, making it a valuable biomarker for various diseases.[1] Consequently, the development of sensitive and selective biosensors for the accurate quantification of adenosine is of great interest in biomedical research and clinical diagnostics.
Adenosine 2'-PEG-Biotin is a versatile biochemical probe designed for the development of such biosensors.[2] This molecule consists of an adenosine analog linked at the 2' position of the ribose sugar to a polyethylene (B3416737) glycol (PEG) spacer, which is in turn terminated with a biotin (B1667282) molecule. This design offers several advantages for biosensor applications:
-
Specific Recognition: The adenosine moiety allows the probe to interact with adenosine-binding molecules, such as adenosine receptors or aptamers.
-
Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance, allowing for optimal interaction between the adenosine analog and its binding partner when immobilized on a sensor surface.[]
-
Strong and Stable Immobilization: The terminal biotin group facilitates robust and specific immobilization onto streptavidin-coated sensor surfaces, a widely used and highly stable conjugation strategy.[]
These application notes provide an overview of the utility of this compound in biosensor development, including representative performance data from analogous adenosine biosensors, a proposed synthesis protocol, and detailed experimental protocols for Surface Plasmon Resonance (SPR) and Electrochemical Impedance Spectroscopy (EIS) based biosensors.
Data Presentation: Representative Performance of Adenosine Biosensors
Table 1: Performance of Surface Plasmon Resonance (SPR) based Adenosine Biosensors
| Recognition Element | Limit of Detection (LOD) | Dynamic Range | Reference |
| Molecularly Imprinted Polymer | 2.11 nM | 0.5 - 400.0 nM | [4] |
| Aptamer with Gold Nanoparticle Enhancement | 50 nM | Not Reported | [5] |
Table 2: Performance of Electrochemical Adenosine Biosensors
| Transduction Method | Recognition Element | Limit of Detection (LOD) | Linear Range | Reference |
| Electrogenerated Chemiluminescence | Triplex DNA Aptamer | 0.27 nM | Not Reported | [6] |
| Electrochemical Impedance Spectroscopy | Antibody (for N6-methyladenosine) | 0.078 nM | 0.2 - 500 nM | [6] |
| Amperometry | Adenosine Deaminase | 9 µM | 9 - 95 µM | [7] |
Signaling Pathway: Adenosine A2A Receptor Activation
A primary application for an this compound-based biosensor is to study the interactions with and modulation of adenosine receptors. The Adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that is activated by adenosine and plays a crucial role in various physiological processes.[8] Activation of the A2AR by an agonist, such as adenosine, initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] This pathway is a key target in drug discovery for inflammatory diseases and neurodegenerative disorders.
A competitive binding assay using a biosensor functionalized with the A2A receptor could be employed to screen for novel therapeutic agents that modulate this pathway. In such an assay, this compound would act as a known ligand that competes with potential drug candidates for binding to the immobilized A2A receptor.
Figure 1: Simplified signaling pathway of the Adenosine A2A receptor.
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis is a multi-step process starting from commercially available 2'-Amino-2'-deoxyadenosine.
Figure 2: Proposed synthesis workflow for this compound.
Protocol 1: Proposed Synthesis of this compound
Materials:
-
NHS-PEG-COOH (N-Hydroxysuccinimide ester of carboxyl-terminated polyethylene glycol)
-
Biotin-NH2 (Biotin with a primary amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Diethyl ether
-
Dialysis tubing (MWCO 1 kDa)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
PEGylation of 2'-Amino-2'-deoxyadenosine:
-
Dissolve 2'-Amino-2'-deoxyadenosine in anhydrous DMF.
-
Add a 1.5 molar excess of NHS-PEG-COOH and a 2 molar excess of TEA.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether.
-
Purify the Adenosine-2'-PEG-COOH intermediate by silica gel column chromatography.
-
-
Biotinylation of Adenosine-2'-PEG-COOH:
-
Dissolve the purified Adenosine-2'-PEG-COOH in anhydrous DMF.
-
Add a 1.2 molar excess of EDC and a 1.2 molar excess of NHS to activate the terminal carboxyl group. Stir for 1 hour at room temperature.
-
Add a 1.5 molar excess of Biotin-NH2 to the reaction mixture.
-
Stir for 48 hours at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC or HPLC.
-
Remove the solvent under reduced pressure.
-
Purify the final product, this compound, by dialysis against deionized water for 48 hours, followed by lyophilization.
-
Characterization: The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Surface Plasmon Resonance (SPR) Based Biosensor
This protocol describes a competitive binding assay for the detection of adenosine using an SPR biosensor with an immobilized Adenosine A2A receptor.
Figure 3: Experimental workflow for an SPR-based competitive binding assay.
Protocol 2: SPR Competitive Binding Assay for Adenosine
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Streptavidin
-
Biotinylated Adenosine A2A Receptor
-
This compound
-
Adenosine standards or unknown samples
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., PBS with 0.05% Tween 20, pH 7.4)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Immobilization of Streptavidin:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject streptavidin (e.g., 50 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Immobilization of Biotinylated A2A Receptor:
-
Inject the biotinylated A2A receptor over the streptavidin-coated surface. The high affinity of the biotin-streptavidin interaction will result in stable immobilization.[11]
-
Monitor the immobilization level by the change in resonance units (RU).
-
-
Competitive Binding Assay:
-
Prepare a series of solutions containing a fixed, subsaturating concentration of this compound and varying concentrations of the adenosine standard or unknown sample in running buffer.
-
Inject the mixtures sequentially over the A2A receptor-functionalized surface, from the lowest to the highest concentration of the analyte.
-
After each injection, regenerate the sensor surface with the regeneration solution to remove bound ligands.
-
Record the SPR signal (in RU) at equilibrium for each concentration.
-
-
Data Analysis:
-
Plot the equilibrium SPR response against the logarithm of the analyte (adenosine) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of adenosine that inhibits 50% of the binding of this compound.
-
Electrochemical Impedance Spectroscopy (EIS) Based Biosensor
This protocol outlines a label-free competitive binding assay for adenosine detection using an EIS biosensor functionalized with the Adenosine A2A receptor.
Figure 4: Experimental workflow for an EIS-based competitive binding assay.
Protocol 3: EIS Competitive Binding Assay for Adenosine
Materials:
-
Potentiostat with EIS capabilities
-
Gold working electrode, Ag/AgCl reference electrode, and platinum counter electrode
-
Thiol solution (e.g., 11-mercaptoundecanoic acid) for self-assembled monolayer (SAM) formation
-
EDC/NHS for streptavidin immobilization
-
Streptavidin
-
Biotinylated Adenosine A2A Receptor
-
This compound
-
Adenosine standards or unknown samples
-
Phosphate buffered saline (PBS)
-
Redox probe solution (e.g., 5 mM [Fe(CN)6]3-/4- in PBS)
Procedure:
-
Electrode Functionalization:
-
Clean the gold electrode thoroughly.
-
Immerse the electrode in a thiol solution to form a self-assembled monolayer (SAM) with terminal carboxyl groups.
-
Activate the carboxyl groups with EDC/NHS.
-
Immobilize streptavidin onto the activated SAM.
-
Incubate the electrode with the biotinylated A2A receptor to achieve immobilization.
-
-
Competitive Binding Assay:
-
Prepare mixtures of a fixed concentration of this compound and varying concentrations of adenosine in PBS.
-
Incubate the functionalized electrode in each mixture for a defined period (e.g., 60 minutes) to allow for competitive binding to the A2A receptor.
-
Rinse the electrode with PBS to remove unbound molecules.
-
-
EIS Measurement:
-
Immerse the electrode in the redox probe solution.
-
Perform EIS measurements over a frequency range (e.g., 0.1 Hz to 100 kHz) at a formal potential of the redox probe.
-
Record the Nyquist plots (imaginary impedance vs. real impedance).
-
-
Data Analysis:
-
Model the Nyquist plots using an equivalent circuit (e.g., Randles circuit) to determine the charge transfer resistance (Rct).
-
The binding of molecules to the electrode surface hinders the diffusion of the redox probe, leading to an increase in Rct.
-
Plot the change in Rct against the logarithm of the adenosine concentration. Higher concentrations of free adenosine will result in less binding of the this compound and thus a smaller increase in Rct.
-
Determine the concentration of adenosine in unknown samples by interpolating from the calibration curve.
-
Conclusion
This compound is a promising probe for the development of highly specific and sensitive biosensors for the detection of adenosine. Its unique structure allows for stable immobilization and optimal interaction with target molecules. The provided protocols for SPR and EIS-based biosensors serve as a detailed guide for researchers to develop and validate their own assays. While specific performance data for this particular probe is yet to be published, the representative data from analogous systems suggest that biosensors based on this compound have the potential to achieve low detection limits and wide dynamic ranges, making them valuable tools for both basic research and clinical applications. Further optimization of the assay conditions will be crucial to maximize the performance of these biosensors.
References
- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface plasmon resonance signal enhancement for immunoassay of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine detection in serum using a surface plasmon resonance biosensor with molecularly imprinted polymers incorporating modified thymidine monomers - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Potentiometric homogeneous enzyme-linked competitive binding assays using adenosine deaminase as the label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nicoyalife.com [nicoyalife.com]
Troubleshooting & Optimization
How to reduce non-specific binding in Adenosine 2'-PEG-Biotin pull-down assays.
Welcome to the technical support center for Adenosine 2'-PEG-Biotin pull-down assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve high-quality, reliable results in your experiments.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and non-specific binding are common challenges in pull-down assays. This guide provides a systematic approach to identifying and mitigating these issues.
Issue: High background in my negative control (beads only) lane.
This indicates that proteins from your lysate are binding directly to the streptavidin beads.
| Potential Cause | Recommended Solution |
| Insufficient Blocking of Beads | Incubate beads with a blocking agent before adding the cell lysate. Common agents include Bovine Serum Albumin (BSA), casein, or non-fat dry milk. For animal-free systems, consider recombinant albumin or synthetic polymers like PEG.[1] |
| Hydrophobic/Electrostatic Interactions | Increase the stringency of your wash buffers. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or including a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100).[2][3] |
| Endogenous Biotinylated Proteins | Pre-clear the lysate by incubating it with streptavidin beads before the actual pull-down. This will remove endogenously biotinylated proteins that could bind to the beads.[4][5] |
Issue: Similar protein bands in both the experimental (with biotinylated probe) and negative control (without biotinylated probe) lanes.
This suggests that proteins are non-specifically binding to the beads, and this binding is not being sufficiently disrupted.
Troubleshooting Workflow
Caption: Troubleshooting logic for reducing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in a pull-down assay?
Non-specific binding arises from interactions that are not mediated by the specific affinity of your biotinylated probe for its target. The main causes include:
-
Hydrophobic and electrostatic interactions: Proteins can non-specifically adhere to the surface of the streptavidin beads.[1]
-
Binding to Streptavidin: Some proteins may have an affinity for the streptavidin protein itself. Streptavidin contains an RYD sequence that can mimic the RGD binding motif of fibronectin, potentially interacting with cell-surface molecules.[6]
-
Endogenously Biotinylated Proteins: Cells contain naturally biotinylated proteins (e.g., carboxylases) that will bind to streptavidin beads.[6]
Q2: How can I effectively block the streptavidin beads?
Blocking is crucial to saturate non-specific binding sites on the beads before they are introduced to your protein sample.
Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | Cost-effective, effectively covers hydrophobic regions.[1] | Can contain endogenous biotin (B1667282); use biotin-free BSA if necessary.[7] |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Excellent for reducing background in immunoassays.[1] | Milk contains phosphoproteins, which may interfere with the study of phosphoproteins. |
| Polyethylene Glycol (PEG) | 0.1-1% (v/v) | Synthetic polymer, useful for animal-free systems.[1] | May not be as effective as protein-based blockers for all applications. |
| Free Biotin | 10-50 µM | Saturates the biotin-binding sites on streptavidin.[1][8] | Excess biotin must be thoroughly washed away before adding the biotinylated probe. |
Q3: What is lysate pre-clearing and why is it important?
Pre-clearing is a step where the cell lysate is incubated with unconjugated beads (e.g., plain sepharose or streptavidin beads) before the actual pull-down.[4] This removes proteins that non-specifically bind to the bead matrix, reducing the pool of potential contaminants before the specific "bait" is introduced. This is highly recommended to reduce background.[5]
Q4: How do I optimize my wash buffers to reduce non-specific binding?
Optimizing wash steps is critical for removing weakly bound, non-specific proteins while preserving the specific interaction between your this compound probe and its target.
Wash Buffer Additives for Increased Stringency
| Additive | Typical Concentration Range | Mechanism of Action |
| Salt (NaCl, KCl) | 150 mM - 1 M | Disrupts electrostatic interactions.[3][8] |
| Non-ionic Detergents (Tween-20, Triton X-100) | 0.05% - 0.5% (v/v) | Disrupts hydrophobic interactions.[2] |
| Urea | 1 - 2 M | A denaturing agent that can disrupt protein-protein interactions.[2] |
| Sodium Carbonate (Na2CO3) | up to 1 M | Harsh wash that can remove strongly associated non-specific binders.[2] |
Note: When increasing the stringency of your washes, it is important to do so incrementally, as overly harsh conditions may disrupt the specific interaction you are trying to detect.[3]
Experimental Protocols
Protocol 1: Pre-clearing of Cell Lysate
This protocol describes how to pre-clear your cell lysate to remove proteins that non-specifically bind to streptavidin beads.
Caption: Workflow for pre-clearing cell lysate.
Methodology:
-
Prepare your cell lysate according to your standard protocol.[5]
-
For each 1 mL of cell lysate, add 50-100 µL of a 50% slurry of streptavidin beads.
-
Incubate the mixture on a rotator for 30-60 minutes at 4°C.[9]
-
Pellet the beads by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C).
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for your pull-down experiment.
Protocol 2: this compound Pull-Down Assay
This protocol outlines the key steps for performing a pull-down assay with a biotinylated small molecule probe.
Caption: Experimental workflow for a pull-down assay.
Methodology:
-
Bead Preparation: Wash the required amount of streptavidin bead slurry with a suitable buffer (e.g., PBS). Block the beads by incubating with a blocking agent (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Binding: Incubate your pre-cleared cell lysate with the this compound probe for 1-2 hours at 4°C to allow the probe to bind to its target proteins.
-
Capture: Add the blocked streptavidin beads to the lysate-probe mixture and incubate for an additional 1-2 hours at 4°C on a rotator to capture the probe-protein complexes.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with an optimized wash buffer. Start with a base buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.1% Tween-20) and add stringency agents as needed (see FAQ Q4).
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by competitive elution with a high concentration of free biotin.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, Western blotting, or mass spectrometry.
References
- 1. nanomicronspheres.com [nanomicronspheres.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 5. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 6. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. usbio.net [usbio.net]
Technical Support Center: Optimizing Adenosine 2'-PEG-Biotin for Cell Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the concentration of Adenosine (B11128) 2'-PEG-Biotin for effective cell labeling.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Adenosine 2'-PEG-Biotin and how does it label cells?
This compound is a biochemical reagent derived from adenosine.[1][2] Unlike general biotinylation reagents (like NHS-esters) that covalently attach to common functional groups such as primary amines, this molecule acts as an adenosine analog. It labels cells by binding specifically to cell surface proteins that recognize adenosine, such as adenosine receptors or nucleoside transporters.[1][2] The Polyethylene Glycol (PEG) spacer arm is designed to reduce steric hindrance, allowing the terminal biotin (B1667282) molecule to be more accessible for detection by avidin (B1170675) or streptavidin conjugates.[3]
Q2: What is a good starting concentration for optimization?
The optimal concentration is highly dependent on the cell type and the expression level of the target adenosine-binding proteins. A good starting point is to perform a dose-response experiment. We recommend beginning with a concentration range of 1 µM to 50 µM. For an initial experiment, testing concentrations of 2.5 µM, 5 µM, and 10 µM is a practical approach.[4]
Q3: How long should I incubate the cells with the reagent?
Incubation time can be varied to optimize the signal-to-noise ratio. A typical starting point is a 30-minute incubation at 37°C.[4] However, this can be adjusted. Shorter times may reduce non-specific uptake, while longer times might be necessary for low-affinity interactions, but could also increase cytotoxicity.
Q4: What are the most critical factors that affect labeling efficiency?
Several factors can influence the success of your labeling experiment:
-
Reagent Concentration: Too low will result in a weak signal; too high can cause non-specific binding and cytotoxicity.[5]
-
Cell Health and Density: Healthy, sub-confluent cells generally provide the most consistent results.
-
Incubation Time and Temperature: These parameters affect binding kinetics and cell viability.
-
Expression Level of Target Receptors: The abundance of adenosine receptors or transporters on the cell surface is a primary determinant of labeling intensity.
-
Washing Steps: Thorough washing after incubation is crucial to remove unbound reagent and reduce background signal.[6]
Q5: How can I assess cell viability after labeling?
It is essential to confirm that the labeling procedure is not toxic to the cells. A standard method is to perform a cell viability assay, such as the MTT assay, after the labeling protocol.[4] This involves incubating the cells with MTT solution, which is converted by viable cells into a colored formazan (B1609692) product that can be measured spectrophotometrically.[4]
Q6: How can I confirm that my cells have been successfully labeled?
Successful labeling can be confirmed in several ways:
-
Fluorescence Microscopy/Flow Cytometry: After labeling, incubate the cells with a fluorescently-labeled streptavidin conjugate and visualize the signal.
-
Western Blot: Lyse the labeled cells, perform a pulldown using streptavidin-conjugated beads, and then run the captured proteins on an SDS-PAGE gel. The biotinylated proteins can be detected on a Western blot using a conjugated streptavidin probe.[6]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during cell labeling with this compound.
Problem: Low or No Labeling Signal
If you observe a weak signal or no signal at all, several factors could be the cause. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting workflow for low or no labeling signal.
Problem: High Background or Non-Specific Binding
| Potential Cause | Recommended Solution |
| Reagent concentration is too high. | Reduce the concentration of this compound used in the incubation step. High concentrations can lead to off-target binding or internalization.[5] |
| Insufficient washing. | Increase the number and/or duration of washing steps after incubation with the biotin reagent to ensure all unbound molecules are removed.[6] |
| Non-specific binding of streptavidin. | Some cells can bind avidin/streptavidin non-specifically.[7] Include a blocking step (e.g., with BSA or a commercial blocking buffer) before adding the streptavidin detection reagent. Also, ensure your blocking buffer does not contain biotin.[6] |
| Endogenous biotin. | Cell lysates naturally contain biotinylated proteins.[8] For pulldown experiments, this can be a source of background. Performing the labeling on intact cells and washing thoroughly before lysis helps minimize the pulldown of intracellular biotinylated proteins. |
Problem: Poor Cell Viability
| Potential Cause | Recommended Solution |
| Reagent-induced cytotoxicity. | High concentrations of the reagent or prolonged exposure may be toxic to some cell lines.[4] Perform a toxicity test by incubating cells with a range of concentrations and measure viability using an MTT or similar assay. Reduce concentration or incubation time as needed. |
| Stress from handling. | Excessive centrifugation, harsh pipetting, or prolonged time in buffer can reduce cell viability. Handle cells gently and minimize the duration of the experimental procedure. |
Section 3: Data Presentation & Key Parameters
For reproducible results, key experimental parameters must be carefully controlled and optimized.
Table 1: Recommended Starting Parameters for Optimization
| Parameter | Starting Recommendation | Range for Optimization | Considerations |
| Reagent Concentration | 5 - 10 µM | 1 - 50 µM | Cell type and receptor density dependent.[4] |
| Cell Density | 70-80% confluency | 50-90% confluency | Overly confluent or sparse cultures can yield inconsistent results. |
| Incubation Time | 30 minutes | 15 - 120 minutes | Balance between signal strength and potential cytotoxicity. |
| Incubation Temperature | 37°C | 4°C - 37°C | Lower temperatures (4°C) can reduce receptor internalization but may also slow binding kinetics. |
| Reaction Buffer | PBS or HBSS | N/A | Ensure buffer is free of components that could interfere with binding. |
Section 4: Experimental Protocols
Protocol 4.1: General Protocol for Cell Labeling and Microscopic Detection
This protocol provides a general workflow for labeling cell surface adenosine receptors.
Caption: Experimental workflow for cell labeling and detection.
Methodology:
-
Cell Preparation: Seed cells in a suitable format (e.g., on glass coverslips in a 24-well plate) and grow to 70-80% confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Immediately before use, dilute the stock to the desired final concentration in a pre-warmed, serum-free medium or buffer (e.g., PBS with MgCl₂).
-
Labeling: Gently wash the cells twice with the warm buffer. Remove the buffer and add the diluted this compound solution. Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Washing: Aspirate the labeling solution and wash the cells three times with cold PBS to remove all unbound reagent.
-
Detection:
-
(Optional) Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Block non-specific sites by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with a fluorescently labeled streptavidin conjugate, diluted in the blocking buffer according to the manufacturer's instructions, for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Analysis: Mount the coverslips and visualize using fluorescence microscopy.
Protocol 4.2: Assessing Cell Viability using MTT Assay
-
Perform the complete labeling protocol (steps 1-4 from Protocol 4.1) on cells cultured in a 96-well plate. Include untreated control wells.
-
After the final wash, add 100 µL of fresh culture medium to each well.
-
Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[4]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate for another 2-4 hours, or until the formazan crystals are fully dissolved.[4]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 4.3: Validation by Streptavidin Pulldown and Western Blot
-
Label a larger quantity of cells (e.g., in a 10 cm dish) following steps 1-4 from Protocol 4.1. Prepare a parallel dish of unlabeled cells as a negative control.
-
After washing, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[9]
-
Clarify the lysate by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Incubate a normalized amount of protein lysate (e.g., 500 µg) with streptavidin-conjugated magnetic beads overnight at 4°C with gentle rotation.[10]
-
Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blot, probing with an antibody against a known adenosine receptor or by using a horseradish peroxidase (HRP)-conjugated streptavidin to detect all biotinylated proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Complications in cell-surface labelling by biotinylation of Candida albicans due to avidin conjugate binding to cell-wall proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface biotinylation problem(s) - Protein and Proteomics [protocol-online.org]
Technical Support Center: Troubleshooting High Background in Western Blots with Biotinylated Proteins
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered when using biotinylated proteins in Western blotting, specifically focusing on the challenge of high background signals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background when using a biotin-streptavidin detection system?
High background in a Western blot can obscure the specific signal of your protein of interest, making data interpretation difficult.[1] When working with biotinylated proteins and a streptavidin-based detection system, several factors can contribute to this issue:
-
Endogenous Biotin (B1667282): Many cell and tissue lysates contain naturally occurring biotinylated proteins (e.g., carboxylases), which will be detected by streptavidin conjugates, leading to non-specific bands and high background.[2][3]
-
Inadequate Blocking: Insufficient blocking of the membrane allows for non-specific binding of the primary antibody, biotinylated secondary antibody, or the streptavidin-conjugate.[4]
-
Incompatible Blocking Reagents: Using blocking buffers containing biotin, such as non-fat dry milk, will interfere with the streptavidin-biotin interaction and cause high background.[4][5] Casein, a phosphoprotein found in milk, can also be problematic when detecting phosphoproteins.[4]
-
Excessive Antibody or Streptavidin Concentration: Using too high a concentration of the primary antibody, biotinylated secondary antibody, or streptavidin-HRP can lead to non-specific binding and increased background.[6]
-
Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies and streptavidin conjugates, resulting in a dirty blot.[4]
-
Overexposure: Exposing the blot for too long during chemiluminescent detection can amplify the background signal along with the specific signal.[4][7]
-
Contamination: Contaminated buffers, reagents, or equipment can introduce artifacts and increase background.[5]
Q2: I'm seeing multiple non-specific bands in my blot. How can I determine if this is due to endogenous biotin?
Endogenous biotin is a frequent culprit for non-specific bands when using streptavidin-based detection. To confirm if this is the source of your high background, you can perform a control experiment.
Experimental Protocol: Testing for Endogenous Biotin
-
Sample Preparation: Prepare your protein lysate as you normally would.
-
SDS-PAGE and Transfer: Run the lysate on an SDS-PAGE gel and transfer the proteins to a membrane (PVDF or nitrocellulose).
-
Blocking: Block the membrane using a biotin-free blocker such as 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubation (Control): Incubate the blocked membrane directly with the streptavidin-HRP conjugate (at the same concentration you would typically use). Omit the primary and biotinylated secondary antibody steps.
-
Washing: Wash the membrane thoroughly with TBST (e.g., 3 x 5 minutes).
-
Detection: Add the chemiluminescent substrate and image the blot.
Interpretation: If you observe bands on this control blot, it indicates the presence of endogenous biotin-containing proteins in your sample that are being directly detected by the streptavidin-HRP.
Q3: How can I effectively block endogenous biotin in my samples?
To prevent the detection of endogenous biotin, a specific blocking procedure is required before incubating with your biotinylated antibody.[8] This involves a two-step process to saturate the endogenous biotin and then block the biotin-binding sites on the saturating agent.[2][9]
Experimental Protocol: Avidin (B1170675)/Biotin Endogenous Biotin Blocking
This procedure should be performed after the initial protein-based blocking step (e.g., with BSA) and before incubation with the primary antibody.
-
Initial Blocking: Block the membrane for 1 hour at room temperature in a suitable protein-based blocker like 3-5% BSA in TBST.
-
Avidin Incubation: Incubate the membrane with an avidin or streptavidin solution (e.g., 0.1 mg/mL in wash buffer) for 15-30 minutes at room temperature.[2] This step binds to the endogenous biotin in the sample.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[2]
-
Biotin Incubation: Incubate the membrane with a free biotin solution (e.g., 0.5 mg/mL in wash buffer) for 30-60 minutes at room temperature.[2] This step saturates the remaining biotin-binding sites on the avidin/streptavidin molecules that were added in step 2.
-
Final Washing: Wash the membrane three times for 10 minutes each with wash buffer.[2]
-
Proceed with Protocol: The membrane is now ready for incubation with the primary antibody and subsequent steps of your standard Western blot protocol.
Logical Workflow for Endogenous Biotin Blocking
Caption: Workflow for blocking endogenous biotin.
Q4: What are the optimal concentrations and incubation times for antibodies and streptavidin-HRP?
Optimizing the concentrations of your antibodies and streptavidin conjugate is crucial to achieving a good signal-to-noise ratio.[7][10] The ideal dilutions will vary depending on the specific reagents and the abundance of your target protein. It is always recommended to perform a titration experiment to determine the optimal concentrations for your system.
General Recommendations for Reagent Concentrations and Incubation Times
| Reagent | Starting Dilution Range | Incubation Time | Temperature |
| Primary Antibody | 1:500 - 1:5,000 | 1-2 hours or Overnight | Room Temp or 4°C |
| Biotinylated Secondary Antibody | 1:1,000 - 1:20,000 | 1 hour | Room Temperature |
| Streptavidin-HRP | 1:5,000 - 1:50,000[11] | 1 hour | Room Temperature |
Note: These are starting recommendations. Optimal conditions should be determined empirically.
Troubleshooting Workflow for High Background
Caption: A logical troubleshooting workflow for high background.
Q5: Can my blocking buffer or washing procedure be the source of the high background?
Absolutely. Both blocking and washing are critical steps in minimizing non-specific binding.
Blocking Buffer Considerations:
-
Avoid Milk: As mentioned, non-fat dry milk contains biotin and should not be used with avidin-biotin detection systems.[5][12][13]
-
Use BSA: A common and effective alternative is 3-5% Bovine Serum Albumin (BSA) in TBST or PBST.[14]
-
Increase Concentration and Time: If background persists, try increasing the BSA concentration (up to 5%) or extending the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[4][15]
-
Add Detergent: Including a mild detergent like Tween-20 (0.05-0.1%) in your blocking and wash buffers can help reduce non-specific interactions.[4][5]
Washing Procedure Best Practices:
-
Sufficient Volume and Agitation: Ensure the membrane is fully submerged in wash buffer and use gentle agitation during all wash steps.[4][15]
-
Increase Wash Duration and Frequency: Increasing the number and duration of washes is a simple and effective way to reduce background. For example, try washing 4-5 times for 5 minutes each after antibody incubations.[4]
-
Use Fresh Buffers: Always use freshly prepared buffers to avoid contamination.[5]
Optimizing Washing and Blocking Steps
| Parameter | Standard Protocol | Troubleshooting Modification |
| Blocking Agent | 3% BSA in TBST | 5% BSA in TBST |
| Blocking Time | 1 hour at Room Temp | 2 hours at Room Temp or Overnight at 4°C |
| Wash Buffer | TBST (0.1% Tween-20) | Increase Tween-20 to 0.1%[4] |
| Washing Steps | 3 x 5 minutes | 4-5 x 5 minutes |
References
- 1. sinobiological.com [sinobiological.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Avidin-Biotin Blocking Solution | Protocols Online [protocolsonline.com]
- 4. arp1.com [arp1.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 12. bio-rad.com [bio-rad.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 15. stjohnslabs.com [stjohnslabs.com]
How to prevent the aggregation of proteins labeled with Adenosine 2'-PEG-Biotin.
This guide provides troubleshooting strategies and answers to frequently asked questions regarding protein aggregation observed during or after labeling with Adenosine 2'-PEG-Biotin.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with this compound?
A1: Protein aggregation post-labeling is a common issue that can stem from several factors. While the polyethylene (B3416737) glycol (PEG) linker in the this compound reagent is designed to enhance the solubility and stability of the target protein, aggregation can still occur due to[1][2][3]:
-
Suboptimal Buffer Conditions: The buffer's pH may be too close to the protein's isoelectric point (pI), minimizing electrostatic repulsion between molecules[4][5].
-
High Protein Concentration: Many proteins tend to aggregate when they are at high concentrations[5][6][7].
-
Over-labeling: An excessive molar ratio of the biotin (B1667282) reagent to the protein can alter the protein's surface charge and hydrophobicity, leading to aggregation[4][8]. Labeling primary amines (like lysine) neutralizes their positive charge, which can reduce the protein's overall stability in a given buffer[9].
-
Inherent Protein Instability: The protein itself may be inherently unstable or prone to aggregation, a characteristic that is exacerbated by the labeling process.
-
Incorrect Storage: Repeated freeze-thaw cycles or storage at 4°C for extended periods can induce aggregation[5][7].
Q2: I thought the PEG linker was supposed to prevent aggregation. Why is it still happening?
A2: You are correct; PEG linkers are hydrophilic and are incorporated into reagents to improve the water solubility and stability of the conjugated molecule[1][2][3]. However, the PEG linker's beneficial effects can be overcome by strong underlying drivers of aggregation. If the labeling reaction significantly alters the protein's surface properties or if the experimental conditions (like buffer pH or protein concentration) are not optimal, aggregation can still occur despite the presence of the PEG linker.
Q3: How can I detect if my labeled protein is aggregated?
A3: Aggregation can be either visible (precipitate) or in the form of soluble aggregates. Several methods can be used for detection:
-
Visual Inspection: Look for cloudiness, opalescence, or visible precipitates in your solution[9].
-
UV-Vis Spectroscopy: An increase in absorbance at wavelengths between 340-600 nm is indicative of light scattering caused by aggregates[9].
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in the solution and is highly sensitive to the presence of larger aggregates[4][9].
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein, often in the void volume or as distinct high-molecular-weight peaks[4][9].
Q4: Can the molar ratio of this compound to my protein influence aggregation?
A4: Absolutely. The molar ratio is a critical parameter. A high degree of labeling can neutralize too many surface charges or increase surface hydrophobicity, which are common causes of aggregation[4][9]. It is crucial to perform optimization experiments to find the lowest ratio that provides sufficient labeling for your downstream application while maintaining protein stability.
Troubleshooting Guide
If you observe aggregation, follow this step-by-step guide to diagnose and resolve the issue.
Issue: Protein precipitates or solution becomes cloudy during/after labeling.
This indicates significant aggregation. The following workflow can help identify the optimal conditions to maintain protein solubility.
Additive Screening
Solution additives can be broadly categorized as stabilizers, which favor the native protein structure, and aggregation suppressors, which directly interfere with protein-protein interactions[10][11][12].
| Additive Type | Examples | Typical Concentration | Primary Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50 - 500 mM | Suppress aggregation by binding to charged/hydrophobic regions, increasing repulsion between protein molecules[5][13]. |
| Polyols/Sugars | Glycerol, Sucrose, Trehalose, Sorbitol | 5% - 20% (v/v) or 0.25 - 1 M | Stabilize the native protein structure through preferential exclusion, also act as cryoprotectants[5][7][10][11]. |
| Salts | NaCl, KCl | 150 - 500 mM | Screen electrostatic charges to prevent aggregation, but high concentrations can be destabilizing[4][14]. |
| Non-ionic Detergents | Polysorbate 20/80 (Tween), CHAPS | 0.01% - 0.1% (v/v) | Prevent hydrophobic interactions and help solubilize proteins without causing denaturation[5][14]. |
Key Experimental Protocols
Protocol 1: Buffer Optimization for Labeling
This protocol outlines a small-scale screening process to identify the optimal buffer pH and ionic strength for your labeling reaction.
Materials:
-
Purified, unlabeled protein stock solution (>2 mg/mL).
-
This compound stock solution (e.g., 10 mM in DMSO or water).
-
Buffer stocks (e.g., Sodium Phosphate, HEPES) at various pH values.
-
Salt stock (e.g., 5 M NaCl).
-
96-well clear flat-bottom plate or microcentrifuge tubes.
-
Plate reader capable of measuring absorbance at 340 nm or 600 nm.
Methodology:
-
Prepare Buffers: Create a matrix of buffers with varying pH (e.g., 6.5, 7.5, 8.5) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl). Ensure buffers are free of primary amines like Tris if using an NHS-ester based labeling chemistry[15].
-
Set up Reactions: In a 96-well plate, set up small-scale (e.g., 50 µL) reactions. For each buffer condition:
-
Add buffer.
-
Add protein to a final concentration of 1 mg/mL.
-
Take an initial absorbance reading at 600 nm (A_initial).
-
Add the this compound reagent to a fixed molar excess (e.g., 10:1).
-
-
Incubate: Incubate the plate at the desired reaction temperature (e.g., room temperature or 4°C) for the standard reaction time (e.g., 1-2 hours).
-
Monitor Aggregation: After incubation, visually inspect each well for cloudiness. Measure the final absorbance at 600 nm (A_final).
-
Analysis: Calculate the change in absorbance (ΔA = A_final - A_initial). The optimal buffer condition is the one that shows minimal to no increase in absorbance and no visible precipitate.
-
Validate: Confirm labeling efficiency in the optimal buffer condition using a suitable method (e.g., HABA assay).
Protocol 2: Screening for Stabilizing Additives
Use this protocol to test the effectiveness of different additives from the table above.
Materials:
-
Optimal buffer identified from Protocol 1.
-
Stock solutions of additives (e.g., 1 M L-Arginine, 50% Glycerol, 1% Tween 20).
-
Other materials as listed in Protocol 1.
Methodology:
-
Select Conditions: Use the buffer and protein concentration that were borderline or showed slight aggregation in the previous protocol.
-
Prepare Additive Buffers: Prepare the reaction buffer containing different additives at their target working concentrations (see table). Include a "no additive" control.
-
Set up Reactions: As in Protocol 1, set up small-scale labeling reactions in each additive-containing buffer.
-
Incubate and Monitor: Incubate the reactions and monitor for aggregation via visual inspection and absorbance readings as previously described.
-
Analysis: Compare the change in absorbance across the different additive conditions. A successful additive will significantly reduce or eliminate the aggregation observed in the "no additive" control.
Mechanisms and Visualizations
Aggregation often occurs when the labeling process exposes hydrophobic patches on the protein surface or reduces repulsive electrostatic forces. Stabilizing additives work by counteracting these effects.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Fidabio [fidabio.com]
- 7. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of additives on liquid droplets and aggregates of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. sartorius.com [sartorius.com]
Technical Support Center: Quenching Unreacted Adenosine 2'-PEG-Biotin
This guide provides best practices, troubleshooting advice, and frequently asked questions for quenching unreacted Adenosine 2'-PEG-Biotin. The information is tailored for researchers, scientists, and drug development professionals to ensure the success of their biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in a biotinylation reaction?
Quenching is a critical step to stop the biotinylation reaction by deactivating any excess, unreacted biotinylation reagent. This compound, like many common biotinylation reagents, typically utilizes an N-hydroxysuccinimide (NHS) ester group to react with primary amines (e.g., lysine (B10760008) residues) on the molecule of interest. If not quenched, this reactive group can continue to bind to other molecules in subsequent experimental steps, leading to high background signals, non-specific binding, and potentially false-positive results in downstream applications like Western blotting, ELISA, or pull-down assays.[1][2][3]
Q2: What are the recommended quenching agents for NHS-ester based biotinylation reagents?
The most effective quenching agents are small molecules that contain a primary amine.[4][5] These agents react with and consume the excess NHS-ester biotin (B1667282), rendering it inert. Commonly used quenching agents include:
-
Tris(hydroxymethyl)aminomethane (Tris): Widely used and effective.
-
Glycine (B1666218): A simple amino acid that efficiently quenches the reaction.[5][6]
-
Lysine: Another amino acid with a primary amine in its side chain.
-
Ethanolamine: A small, reactive amine.[7]
Q3: How do I choose between different quenching agents?
Tris and glycine are the most common and are suitable for the majority of applications.[5] The choice may depend on the specific requirements of your downstream application. For most standard procedures, a Tris-based buffer is a reliable choice.
Q4: What is the optimal concentration and reaction time for quenching?
A final concentration of 20-100 mM of the quenching agent is typically effective.[8][9][10] The quenching reaction is generally rapid. An incubation period of 15 to 30 minutes at room temperature is usually sufficient to ensure all unreacted biotin has been deactivated.[8][11]
Q5: Are there alternatives to quenching?
Yes, unreacted biotin can be removed by purification methods that separate molecules based on size. This is a preferred method if the quenching agent itself might interfere with downstream steps.[12] Effective methods include:
-
Size-Exclusion Chromatography (SEC): Using spin desalting columns or gel filtration to separate the larger, biotinylated molecule from the smaller, unreacted biotin.[13]
-
Dialysis: Effective for larger sample volumes but is a more time-consuming method.[13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal in Downstream Assays | 1. Incomplete Quenching: Unreacted biotin reagent is binding non-specifically to other components.[1][2] 2. Insufficient Washing: Residual unreacted biotin remains after quenching. 3. Blocking Buffer Issues: The blocking buffer is ineffective or contains endogenous biotin (e.g., non-fat milk).[1][15] | 1. Optimize Quenching: Increase the final concentration of the quenching agent (e.g., Tris or glycine) to 50-100 mM and extend the incubation time to 30 minutes. 2. Improve Washing: Increase the number and duration of wash steps after quenching to thoroughly remove excess reagent.[15][16] 3. Change Blocking Buffer: Switch to a high-quality, biotin-free blocking agent like 5% Bovine Serum Albumin (BSA).[1] |
| Low or No Signal of Biotinylated Target | 1. Quenching Agent in Reaction Buffer: The initial biotinylation reaction was performed in a buffer containing primary amines (e.g., Tris), which prematurely quenched the biotin reagent.[10][17] 2. Hydrolyzed Biotin Reagent: The NHS-ester on the biotin reagent was hydrolyzed by moisture before it could react with the target.[11][17] | 1. Use Amine-Free Buffers: Ensure the biotinylation reaction is performed in an amine-free buffer like PBS, HEPES, or bicarbonate buffer at a pH between 7.2 and 8.5.[8][17] 2. Use Fresh Reagent: Prepare the biotin reagent solution immediately before use in an anhydrous solvent like DMSO or DMF.[9][17] Do not store aqueous solutions of the reagent.[11] |
| Precipitation of Sample After Adding Quenching Agent | 1. High Concentration of Quenching Agent: A very high concentration of the quenching buffer may alter the solubility of the target protein. 2. Over-labeling of Protein: Excessive biotinylation can alter the protein's properties, leading to aggregation and precipitation.[18] | 1. Adjust Quencher Concentration: Use the lowest effective concentration of the quenching agent (start at 20-50 mM). 2. Reduce Biotin Ratio: Lower the molar ratio of biotin reagent to your target molecule during the labeling reaction.[18] |
Experimental Protocols
Protocol 1: Quenching with Tris Buffer
This protocol outlines a standard procedure for quenching a biotinylation reaction using Tris buffer.
-
Perform Biotinylation: Carry out the biotinylation of your target molecule with this compound in an amine-free buffer (e.g., PBS, pH 7.4) according to your established protocol.
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.
-
Add Quenching Agent: Add the 1 M Tris-HCl stock solution to your reaction mixture to achieve a final concentration of 50 mM. For example, add 5 µL of 1 M Tris-HCl to a 100 µL reaction volume.
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.[8]
-
Purification: Proceed to remove the quenched biotin reagent and byproducts via size-exclusion chromatography (e.g., a desalting column) or dialysis.[10][18]
Protocol 2: Quenching with Glycine
This protocol provides an alternative using glycine as the quenching agent.
-
Perform Biotinylation: Complete the biotinylation reaction as described in your primary protocol.
-
Prepare Quenching Solution: Prepare a 1 M stock solution of glycine. The pH will be sufficiently neutral and does not typically require adjustment for quenching purposes.
-
Add Quenching Agent: Add the glycine stock solution to your reaction mixture to a final concentration of 100 mM.[9]
-
Incubate: Mix gently and let the reaction stand for 15-30 minutes at room temperature.
-
Purification: Remove the excess quenched reagent using a desalting column or dialysis equilibrated with your desired storage buffer.[14]
Visualizations
Caption: A standard experimental workflow for biotinylation, quenching, and purification.
Caption: A logical decision tree for troubleshooting high background signals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. covachem.com [covachem.com]
- 6. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. arp1.com [arp1.com]
- 16. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Choosing the right buffer system for Adenosine 2'-PEG-Biotin labeling reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Adenosine (B11128) 2'-PEG-Biotin for labeling reactions. Here you will find troubleshooting guides and frequently asked questions to navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Adenosine 2'-PEG-Biotin and what is its primary application?
This compound is a biochemical reagent where a biotin (B1667282) molecule is attached to the 2'-hydroxyl (2'-OH) group of adenosine via a polyethylene (B3416737) glycol (PEG) spacer.[1] Its primary application is in the labeling of RNA molecules for various downstream applications, including the study of RNA-protein interactions and probing RNA structure. It can also be used in the research of bioprobes, biosensors, and diagnostic reagents by mimicking the effects of endogenous adenosine and binding to its receptors to regulate cell signaling pathways.[1]
Q2: What is the chemical basis for this compound labeling of RNA?
The labeling reaction is based on the chemical modification of the 2'-hydroxyl (2'-OH) group of ribonucleotides within an RNA molecule. This process, known as selective 2'-hydroxyl acylation, involves the reaction of an electrophilic acylating agent (in this case, the activated this compound) with the nucleophilic 2'-OH group of the RNA backbone.[2] This reaction is often more favorable at flexible, unpaired nucleotide positions within the RNA structure.
Q3: What are the key differences between enzymatic and chemical biotinylation of RNA?
Enzymatic biotinylation, often using T4 RNA ligase, typically attaches a biotinylated molecule to the 3' or 5' end of an RNA molecule. This method is highly specific for the termini. In contrast, chemical labeling with reagents like this compound modifies the internal 2'-OH groups along the RNA backbone. This can result in multiple biotin labels per RNA molecule, depending on the RNA's structure and the reaction conditions. While enzymatic methods offer precise end-labeling, chemical acylation can provide information about the accessibility of internal residues.
Q4: What is the purpose of the PEG spacer in this compound?
The polyethylene glycol (PEG) spacer arm serves two main purposes. First, it increases the water solubility of the biotinylated adenosine, which can improve the efficiency of the labeling reaction in aqueous buffers. Second, the long, flexible spacer minimizes steric hindrance between the biotin molecule and the RNA, allowing for better access of streptavidin or other binding partners to the biotin tag in downstream applications.
Q5: Can I use this compound to study specific adenosine receptors?
Yes, biotinylated adenosine analogs are valuable tools for studying purinergic signaling pathways. By binding to adenosine receptors (e.g., A1, A2A, A2B, and A3), these probes can be used to isolate and identify receptor-interacting proteins or to visualize receptor localization.
Recommended Buffer Systems for this compound Labeling
Choosing the right buffer is critical for a successful labeling reaction. The following table summarizes recommended buffer components for the chemical acylation of RNA at the 2'-OH position, based on protocols for similar chemical probing methods like SHAPE-MaP.
| Buffer Component | Concentration Range | Purpose | Considerations |
| Buffering Agent | 50-100 mM | Maintain a stable pH | Use amine-free buffers like HEPES, Bicine, or cacodylate. Avoid Tris , as its primary amine can react with the acylating agent. |
| pH | 7.0 - 8.0 | Optimal for 2'-OH reactivity | pH > 8.5 can increase the rate of RNA degradation. |
| Monovalent Cations (e.g., KCl, NaCl) | 75-200 mM | Stabilize RNA folding | Adjust concentration based on the specific RNA's structural requirements. |
| Divalent Cations (e.g., MgCl2) | 0-10 mM | Essential for the proper folding of many RNAs | Can promote RNA degradation at high temperatures and pH. Use with caution. |
| Denaturants (e.g., formamide (B127407), DMSO) | 5-20% (v/v) | Can help to unfold RNA for more uniform labeling | May interfere with the native structure of the RNA if that is the object of study. |
Experimental Protocols
Protocol 1: Chemical Labeling of RNA with this compound
This protocol provides a general guideline for the chemical labeling of RNA via 2'-hydroxyl acylation. Optimization may be required for specific RNAs and downstream applications.
Materials:
-
Purified RNA sample
-
This compound
-
Anhydrous DMSO
-
10x Labeling Buffer (e.g., 1 M HEPES pH 8.0, 1 M KCl)
-
Nuclease-free water
-
RNA purification kit or ethanol (B145695) precipitation reagents
Procedure:
-
Prepare the RNA: Resuspend the purified RNA in nuclease-free water to a final concentration of 1-10 µM.
-
Prepare the Labeling Reagent: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 100 mM stock solution.
-
Set up the Labeling Reaction: In a nuclease-free microfuge tube, combine the following on ice:
-
RNA sample (to a final concentration of 0.5-5 µM)
-
10x Labeling Buffer (to a final concentration of 1x)
-
Nuclease-free water to the final volume
-
-
Initiate the Reaction: Add the this compound stock solution to the reaction mixture to a final concentration of 5-20 mM. Mix gently by pipetting.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.
-
Quench the Reaction (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris-HCl) can be added.
-
Purify the Labeled RNA: Remove unreacted this compound using an RNA purification kit or by ethanol precipitation.
-
Quantify and Store: Determine the concentration of the labeled RNA and store it at -80°C.
Protocol 2: Biotin-RNA Pull-Down Assay for Identifying RNA-Binding Proteins
This protocol describes a method to identify proteins that interact with your biotinylated RNA.[3][4][5][6][7][8]
Materials:
-
Biotinylated RNA
-
Cell or tissue lysate
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high salt buffer or buffer containing free biotin)
-
Non-biotinylated RNA (as a negative control)
Procedure:
-
Prepare the Beads: Wash the streptavidin-coated magnetic beads with Wash Buffer according to the manufacturer's instructions.
-
Bind RNA to Beads: Incubate the washed beads with the biotinylated RNA in a suitable binding buffer for 30-60 minutes at room temperature with gentle rotation.
-
Blocking (Optional): To reduce non-specific binding, the RNA-bound beads can be blocked with a solution of yeast tRNA or BSA.
-
Protein Binding: Add the cell or tissue lysate to the RNA-bound beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold Wash Buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify the RNA-binding partners.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Degraded RNA: The RNA sample is of poor quality. | Verify RNA integrity on a denaturing gel before labeling. Always use nuclease-free reagents and work in an RNase-free environment. |
| Inactive Labeling Reagent: The this compound has been hydrolyzed. | Prepare the labeling reagent stock solution in anhydrous DMSO immediately before use. Avoid repeated freeze-thaw cycles. | |
| Suboptimal Buffer Conditions: The pH is too low, or the buffer contains interfering substances. | Ensure the pH of the labeling buffer is between 7.0 and 8.0. Use an amine-free buffer such as HEPES or cacodylate.[9] | |
| RNA Secondary Structure: The target 2'-OH groups are inaccessible due to RNA folding. | Perform the labeling reaction under denaturing conditions (e.g., by adding formamide or incubating at a higher temperature), if compatible with your experimental goals. | |
| High Background in Pull-Down Assays | Non-specific Binding to Beads: Proteins are binding directly to the streptavidin beads. | Pre-clear the lysate by incubating it with streptavidin beads alone before adding it to the RNA-bound beads. Include a blocking step with yeast tRNA or BSA. |
| Non-specific Binding to RNA: Proteins are binding non-specifically to the RNA molecule. | Include a non-biotinylated RNA of a similar size and sequence as a negative control. Increase the salt concentration in the wash buffer to disrupt weak, non-specific interactions. | |
| RNA Degradation During Experiment | RNase Contamination: Contamination from reagents, equipment, or the lysate. | Use RNase inhibitors in your buffers. Work in an RNase-free environment and use certified nuclease-free reagents and consumables. |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentration or quality of the labeling reagent. | Always prepare fresh labeling reagent and use a consistent protocol for its preparation and addition to the reaction. |
| Variability in RNA Folding: The RNA is not consistently folded between experiments. | Ensure a consistent protocol for RNA refolding before the labeling reaction, including controlled temperature ramps and consistent buffer composition. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for RNA-Protein Interaction Studies
Caption: Workflow for identifying RNA-binding proteins using biotinylated RNA.
Adenosine Receptor Signaling Pathways
Caption: Simplified signaling pathways of A1 and A2A adenosine receptors.[10][11][12][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Conjugation of RNA via 2′-OH acylation: Mechanisms determining nucleotide reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 6. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting RNA–Protein Interaction Using End-Labeled Biotinylated RNA Oligonucleotides and Immunoblotting | Springer Nature Experiments [experiments.springernature.com]
- 8. research.monash.edu [research.monash.edu]
- 9. SHAPE Profiling to Probe Group II Intron Conformational Dynamics During Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Are Adenosine and Adenosine A2A Receptors Involved in the Pathophysiology of Amyotrophic Lateral Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Specificity of Downstream Signaling for A1 and A2AR Does Not Depend on the C-Terminus, Despite the Importance of This Domain in Downstream Signaling Strength - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Labeling Purification of Adenosine 2'-PEG-Biotin Labeled Molecules
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of excess Adenosine 2'-PEG-Biotin following a labeling reaction. Ensuring the complete removal of free biotin (B1667282) is critical for the success of downstream applications that rely on biotin-streptavidin interactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my labeling reaction?
A1: Excess, unbound biotin will compete with your biotinylated molecule for binding sites on streptavidin-coated surfaces or conjugates.[1][2] This can lead to significantly reduced signal, high background, and inaccurate results in downstream applications such as ELISAs, Western blots, pull-down assays, and imaging.[2]
Q2: What are the most common methods to remove free biotin?
A2: The primary methods for removing small molecules like this compound from larger labeled biomolecules are size-exclusion chromatography (SEC), dialysis, and ethanol (B145695) precipitation.[3][4][5] The best method for your experiment will depend on the nature of your labeled molecule (e.g., protein, oligonucleotide), sample volume, and required purity.
Q3: How do I choose the right purification method for my sample?
A3: The choice of purification method depends on the molecular weight of your labeled molecule and your experimental needs.
-
Size-Exclusion Chromatography (e.g., spin columns, desalting columns): Ideal for rapid and efficient removal of small molecules from proteins and larger oligonucleotides (>10 bp).[2][3] It is a fast method, often taking less than 15 minutes.[6]
-
Dialysis: A gentle method suitable for larger sample volumes and when trying to avoid sample dilution.[4][7] However, it is a much slower process, often requiring several buffer changes over 24-48 hours.[8]
-
Ethanol Precipitation: Primarily used for purifying labeled oligonucleotides (>18 nt).[5][9][10] It is effective at concentrating the sample while removing unincorporated labels.[5]
Troubleshooting Guides
Issue 1: High Background in Downstream Assays
High background is a common issue and is often caused by residual free biotin in the sample.
| Possible Cause | Recommended Solution |
| Incomplete removal of free this compound. | - Size-Exclusion Chromatography: Ensure you are using a column with the correct molecular weight cutoff (MWCO). For most proteins, a 7 kDa MWCO is effective.[8] For smaller molecules, a lower MWCO may be necessary. Increase the number of washes or use a fresh column.[11] - Dialysis: Increase the duration of dialysis and the number of buffer changes.[8] Using a larger volume of dialysis buffer (200-500 times the sample volume) can improve efficiency.[7] - Ethanol Precipitation: Ensure the correct salt and ethanol concentrations are used for efficient precipitation of your labeled oligonucleotide.[9][10] A second precipitation step may be necessary. |
| Non-specific binding of the labeled molecule. | - Add a blocking agent (e.g., BSA) to your buffer during the downstream application. - Increase the stringency of your wash steps in the downstream assay.[12] |
Issue 2: Low Yield of Labeled Molecule After Purification
Losing a significant portion of your sample during purification can be frustrating. Here are some potential causes and solutions.
| Possible Cause | Recommended Solution |
| Sample Loss During Handling | - Minimize the number of transfer steps.[8] - Use low-binding microcentrifuge tubes and pipette tips. |
| Inappropriate Purification Method | - Spin Columns: Ensure the sample volume is within the recommended range for the column.[11] Applying too little or too much volume can lead to poor recovery.[11] - Dialysis: Use a dialysis membrane with a MWCO that is significantly smaller than your molecule of interest to prevent its loss. |
| Precipitation of Labeled Molecule | - Over-labeling can sometimes lead to protein aggregation and precipitation.[11] Consider reducing the molar excess of the biotinylation reagent in your labeling reaction. - For ethanol precipitation, ensure the pellet is not over-dried, as this can make it difficult to resuspend.[9] |
Experimental Protocols
Protocol 1: Removal of Excess Biotin using Size-Exclusion Spin Columns
This protocol is suitable for the rapid purification of proteins and oligonucleotides.
Materials:
-
Size-exclusion spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column by removing the bottom closure and placing it in a collection tube.
-
Centrifuge the column for 1-2 minutes at the recommended speed (e.g., 1,500 x g) to remove the storage buffer.
-
Place the column in a new collection tube.
-
Slowly apply your labeling reaction mixture to the center of the resin bed.
-
Centrifuge the column for 2 minutes at 1,500 x g.
-
The purified, biotinylated molecule is now in the collection tube. The excess this compound is retained in the column resin.[8]
Protocol 2: Removal of Excess Biotin using Dialysis
This protocol is a gentle method for purifying larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (e.g., PBS)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Pre-wet the dialysis membrane according to the manufacturer's instructions.
-
Load your sample into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer (at least 200-500 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours.
-
For optimal results, perform a third buffer change and dialyze overnight at 4°C.[7]
Protocol 3: Removal of Excess Biotin using Ethanol Precipitation
This protocol is effective for the purification of labeled oligonucleotides.
Materials:
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Microcentrifuge
-
Nuclease-free water or TE buffer
Procedure:
-
To your labeling reaction, add 1/10th volume of 3 M NaOAc.
-
Add 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour. For very small or dilute oligonucleotides, overnight incubation is recommended.[9]
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 70% ethanol and centrifuge again for 15 minutes.
-
Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.[9]
-
Resuspend the purified oligonucleotide in nuclease-free water or TE buffer.
Visualizations
Caption: Overview of the post-labeling purification workflow.
Caption: Troubleshooting logic for post-labeling purification issues.
References
- 1. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. itwreagents.com [itwreagents.com]
- 4. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 5. Purification of Labeled Oligonucleotides by Precipitation with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Dialysis Methods for Protein Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 10. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Factors affecting the efficiency of Adenosine 2'-PEG-Biotinylation.
Welcome to the technical support center for Adenosine (B11128) 2'-PEG-Biotinylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the factors affecting the efficiency of this synthesis and to offer troubleshooting for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing Adenosine 2'-PEG-Biotin?
A1: The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity for the 2'-hydroxyl group of the adenosine ribose sugar. The general strategy involves:
-
Protection of Reactive Groups: The 3'- and 5'-hydroxyl groups and the N6-amino group of adenosine are protected to prevent them from reacting in subsequent steps.
-
Activation of the 2'-Hydroxyl Group: The free 2'-hydroxyl group is then activated for the attachment of the PEG linker.
-
PEGylation: A PEG linker with a reactive group at one end and a protected amine or other functional group at the other is coupled to the 2'-position of the protected adenosine.
-
Deprotection: The protecting groups on the adenosine and the terminal group of the PEG linker are removed.
-
Biotinylation: Biotin is conjugated to the deprotected terminal group of the PEG linker.
-
Purification: The final product is purified to remove unreacted reagents, byproducts, and incompletely modified species.
Q2: Why is regioselective modification of the 2'-hydroxyl group challenging?
A2: The 2'- and 3'-hydroxyl groups of the ribose in adenosine are chemically very similar, making it difficult to selectively modify one over the other. Achieving high regioselectivity often requires the use of specific protecting group strategies and carefully optimized reaction conditions. In some cases, enzymatic approaches can also be employed to achieve higher selectivity.
Q3: What are the most critical factors affecting the overall efficiency of the synthesis?
A3: The efficiency of Adenosine 2'-PEG-Biotinylation is influenced by several factors, including:
-
Choice of Protecting Groups: The selection of appropriate protecting groups for the 3'-, 5'-, and N6- positions is crucial for directing the reaction to the 2'-hydroxyl group and ensuring their efficient removal without degrading the molecule.
-
Reaction Conditions: Parameters such as solvent, temperature, reaction time, and the choice of coupling agents and catalysts at each step must be carefully optimized.
-
Purity of Reagents and Starting Materials: The use of high-purity adenosine, PEG linkers, and biotinylation reagents is essential to minimize side reactions and simplify purification.
-
Purification Methods: Efficient purification at each step is necessary to remove byproducts and unreacted materials that could interfere with subsequent reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2'-O-PEGylated Adenosine
| Possible Cause | Recommended Solution |
| Incomplete protection of 3'- and 5'-hydroxyl groups. | - Ensure the use of a sufficient excess of the protecting group reagent. - Optimize reaction time and temperature for the protection step. - Verify complete protection using techniques like TLC or NMR before proceeding. |
| Steric hindrance from bulky protecting groups. | - Consider using smaller, yet effective, protecting groups. - Optimize the length and type of the PEG linker to reduce steric clash. |
| Side reaction at the 3'-hydroxyl group. | - Re-evaluate the protecting group strategy to enhance the reactivity difference between the 2'- and 3'-hydroxyls. - Explore enzymatic acylation methods which can offer higher regioselectivity. |
| Inefficient coupling of the PEG linker. | - Use a higher molar excess of the activated PEG linker. - Optimize the coupling chemistry (e.g., carbodiimide (B86325) chemistry, NHS esters). - Ensure anhydrous reaction conditions if using moisture-sensitive reagents. |
Issue 2: Difficulty in Purification of the Final Product
| Possible Cause | Recommended Solution |
| Presence of multiple side-products. | - Re-optimize each reaction step to improve specificity and yield. - Introduce purification steps between each major reaction to isolate intermediates. |
| Co-elution of the product with unreacted starting materials or byproducts during chromatography. | - Optimize the HPLC gradient and column chemistry. Reversed-phase HPLC with a C18 column is often effective for nucleoside derivatives.[1][2][3] - Consider using orthogonal purification methods, such as ion-exchange chromatography followed by reversed-phase HPLC. |
| Aggregation of the PEGylated product. | - Perform purification in buffers containing non-ionic detergents or at elevated temperatures to minimize aggregation. - The use of a hydrophilic PEG spacer can help reduce aggregation. |
Issue 3: Incomplete Biotinylation of the PEGylated Adenosine
| Possible Cause | Recommended Solution |
| Inefficient deprotection of the terminal group on the PEG linker. | - Verify complete deprotection of the PEG linker's terminal group by NMR or mass spectrometry before proceeding with biotinylation. - Adjust deprotection conditions (e.g., time, temperature, reagent concentration). |
| Hydrolysis of the biotinylation reagent (e.g., Biotin-NHS ester). | - Use freshly prepared solutions of the biotinylation reagent. - Ensure anhydrous conditions if the reagent is moisture-sensitive. |
| Suboptimal pH for the biotinylation reaction. | - For NHS-ester based biotinylation of an amine, maintain the reaction pH between 7 and 9.[4] |
| Steric hindrance. | - Use a biotinylation reagent with a longer spacer arm to reduce steric hindrance. |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
This protocol is a generalized representation and requires optimization for specific reagents and conditions.
Step 1: Protection of Adenosine
-
Protect the 3' and 5' hydroxyl groups: React adenosine with a bulky silyl (B83357) protecting group like TBDPSCl (tert-butyldiphenylsilyl chloride) which preferentially reacts with the primary 5'-hydroxyl and can then be used to protect the 3'-hydroxyl, leaving the 2'-hydroxyl accessible.
-
Protect the N6-amino group: The N6-amino group can be protected using a benzoyl (Bz) or a similar protecting group.[1]
Step 2: 2'-O-PEGylation
-
Activate the PEG linker: Use a heterobifunctional PEG linker with a terminal hydroxyl group and a protected amine (e.g., Boc-NH-PEG-OH). Activate the hydroxyl end, for example, by converting it to a tosylate or mesylate.
-
Couple the activated PEG to the 2'-position: React the protected adenosine from Step 1 with the activated PEG linker in the presence of a suitable base (e.g., sodium hydride) in an anhydrous solvent like DMF or THF.
Step 3: Deprotection
-
Remove the silyl protecting groups: Use a fluoride (B91410) source such as TBAF (tetra-n-butylammonium fluoride) to remove the TBDPS groups from the 3'- and 5'-hydroxyls.
-
Remove the N6-benzoyl group: Treat with aqueous ammonia (B1221849) to remove the benzoyl group.
-
Remove the Boc protecting group: Use an acid such as TFA (trifluoroacetic acid) to deprotect the terminal amine of the PEG linker.
Step 4: Biotinylation
-
Dissolve the 2'-O-(amino-PEG)-adenosine in a suitable buffer (e.g., PBS at pH 7.5).
-
Add Biotin-NHS ester (N-hydroxysuccinimide ester of biotin) in a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours.
Step 5: Purification
-
Purify the final product using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterize the product by mass spectrometry and NMR to confirm its identity and purity.[5][6][7][8][9][10][11][12]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of 2'-O-PEGylated Adenosine.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]
- 3. helixchrom.com [helixchrom.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantification of Modified Nucleosides in the Context of NAIL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adenosine(58-61-7) 1H NMR [m.chemicalbook.com]
Avoiding hydrolysis of the NHS ester in Adenosine 2'-PEG-Biotin.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of Adenosine 2'-PEG-Biotin NHS Ester, with a primary focus on preventing hydrolysis of the N-hydroxysuccinimide (NHS) ester.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound NHS Ester.
Question: Why is my conjugation yield consistently low?
Answer: Low conjugation yield is a frequent issue, often stemming from the hydrolysis of the NHS ester, suboptimal reaction conditions, or problems with the reagents.
Potential Causes and Solutions:
-
NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis, a reaction that competes with the desired amine conjugation.[1][2][3] The rate of hydrolysis increases significantly with pH.[1]
-
Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent.[6][8][9] At a low pH, primary amines are protonated and less reactive.[10] Conversely, at a high pH, the rate of NHS ester hydrolysis accelerates, reducing the amount available to react with the target molecule.[10]
-
Incorrect Buffer: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester, leading to significantly lower yields.[1][7][11]
-
Solution: Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate (B1201080).[1][2][7] If your target molecule is in a buffer containing primary amines, a buffer exchange step is necessary before starting the conjugation.[1]
-
-
Reagent Quality: The this compound NHS Ester may have degraded due to improper storage.
Question: My this compound NHS Ester won't dissolve or precipitates when added to the reaction buffer. What should I do?
Answer: Solubility issues can arise from the properties of the NHS ester or the reaction conditions.
Potential Causes and Solutions:
-
Poor Aqueous Solubility: Many non-sulfonated NHS esters have limited solubility in aqueous buffers.[2][12]
-
Solution: First, dissolve the this compound NHS Ester in a small amount of a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][6][7][8] Then, add this solution dropwise to your aqueous reaction mixture, ensuring the final concentration of the organic solvent is low (typically not exceeding 10%) to avoid denaturation of proteins.[2][4]
-
-
Low Temperature: Low reaction temperatures can decrease the solubility of some reagents.
-
Solution: While reactions on ice are sometimes used to slow hydrolysis, if you observe precipitation, consider running the reaction at room temperature, which may improve solubility.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound NHS Ester with a primary amine?
The optimal pH is between 8.3 and 8.5.[6][8][9] This pH provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines and minimizing the rate of NHS ester hydrolysis.[10]
Q2: Which buffers are recommended for this conjugation reaction?
Amine-free buffers are essential. Commonly used buffers include 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, HEPES, and borate buffers within the optimal pH range of 7.2 to 8.5.[1][2][6][7][8]
Q3: Are there any buffers I should absolutely avoid?
Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][7][11] These will compete with your target molecule for reaction with the NHS ester. However, Tris or glycine can be used to quench the reaction once it is complete.[2][7]
Q4: How should I prepare and store my this compound NHS Ester?
Store the lyophilized powder at -20°C with a desiccant.[4][5] It is crucial to prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[1][4][5] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[4][5]
Q5: What is the typical reaction time and temperature for an NHS ester conjugation?
NHS ester conjugations are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[2][8] The optimal time can vary depending on the specific reactants and their concentrations.
Data Presentation
The stability of the NHS ester is critically dependent on pH. The following table summarizes the approximate half-life of a typical NHS ester at different pH values and temperatures. Note that these are general values and the specific half-life of this compound NHS Ester may vary.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Data generalized from sources discussing NHS ester stability.[2][13]
Experimental Protocols
Protocol: General Labeling of a Protein with this compound NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4)
-
This compound NHS Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[6][10]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound NHS Ester in a small volume of anhydrous DMSO or amine-free DMF to create a 10 mM solution.[4]
-
Calculate Reagent Volumes: Determine the desired molar excess of the NHS ester to the protein. A 10- to 20-fold molar excess is a common starting point.[4]
-
Reaction: Add the calculated volume of the NHS ester solution to the protein solution. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[2][4]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[10]
-
Purification: Remove the unreacted this compound NHS Ester and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[6][8][10]
Visualizations
Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.
Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. covachem.com [covachem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Minimizing Steric Hindrance with PEGylated Biotin Reagents
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are working with PEGylated biotin (B1667282) reagents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of biotin-avidin binding?
A: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that hinders a chemical reaction. In the biotin-avidin interaction, the biotin-binding sites on avidin (B1170675) or streptavidin are located deep within the protein structure, approximately 9 Å below the surface.[1][2] If the biotin molecule is attached to a large or bulky molecule (e.g., an antibody, protein, or nanoparticle) without a sufficiently long and flexible spacer arm, the bulk of the conjugated molecule can physically block the biotin from accessing and binding to the pocket on the avidin/streptavidin molecule.[1][2] This can lead to reduced binding efficiency, lower signal in assays, and inaccurate quantification.[2][3]
Q2: How do PEGylated biotin reagents help minimize steric hindrance?
A: Polyethylene glycol (PEG) is a hydrophilic and flexible polymer that can be incorporated as a spacer arm in biotinylation reagents.[4][5][][7][8] These PEG linkers provide several advantages to overcome steric hindrance:
-
Increased Length and Flexibility: The PEG spacer arm physically extends the biotin moiety away from the labeled molecule, allowing it to reach the buried binding site of avidin or streptavidin more easily.[4][5][7][8]
-
Enhanced Solubility: PEG is highly soluble in aqueous solutions.[][9] Incorporating a PEG spacer increases the water solubility of the biotinylated molecule, which can reduce aggregation and improve accessibility for binding.[5][][7][8]
-
Reduced Non-Specific Binding: The hydrophilic nature of PEG can also help to minimize non-specific binding of the biotinylated molecule to other surfaces or proteins.[10]
Q3: How do I choose the right PEG linker length for my application?
A: The optimal PEG linker length depends on the specific application and the molecules involved.[][11] Here are some general guidelines:
-
Short PEG Chains (e.g., PEG2-PEG6): These are suitable for applications where the biotin needs to be in close proximity to the target molecule and steric hindrance is less of a concern.[11][12]
-
Long PEG Chains (e.g., PEG12-PEG24): These are recommended when labeling large or bulky molecules, such as antibodies or enzymes, where there is a higher risk of steric hindrance.[11][12] Longer chains provide greater flexibility and distance from the target molecule, facilitating optimal binding to avidin or streptavidin.[3][11]
It is important to note that excessively long PEG chains can sometimes have a negative impact. In some cases, very long PEG linkers might wrap around and block the binding sites on avidin, so empirical testing is often necessary to determine the ideal length for a specific system.[10][13][14]
Q4: What other factors should I consider when selecting a PEGylated biotin reagent?
A: Besides the PEG linker length, you should also consider:
-
Reactive Group: The choice of reactive group determines which functional group on your target molecule the biotin reagent will bind to. Common reactive groups include NHS esters (for primary amines like lysine), maleimides (for sulfhydryls like cysteine), and hydrazides (for aldehydes or ketones).[]
-
Cleavability: Some applications may require the release of the biotinylated molecule after capture. Cleavable biotinylation reagents, which often contain a disulfide bond, can be used in such cases.[1]
-
Solubility: Ensure the reagent is soluble in a buffer that is compatible with your target molecule.[2] PEGylated reagents generally have improved aqueous solubility.[5][7][8]
Troubleshooting Guides
Problem: Weak or No Signal in Biotin-Streptavidin Based Assays (e.g., ELISA, Western Blot)
This is a common issue that can often be attributed to steric hindrance or other factors affecting the biotin-streptavidin interaction.
| Possible Cause | Recommended Solution |
| Steric Hindrance | Use a biotinylation reagent with a longer PEG spacer arm to increase the distance between the biotin and the labeled molecule.[1][3] Consider switching to a different labeling chemistry that targets a functional group further away from the active site of your protein.[1] |
| Over-biotinylation | A high degree of biotin labeling can sometimes lead to protein aggregation or insolubility, which can hinder binding.[15] Reduce the molar ratio of biotin reagent to your protein during the conjugation reaction.[1] |
| Suboptimal Biotinylation | Ensure the pH of the reaction buffer is optimal for the chosen reactive group (e.g., pH 7-9 for NHS esters).[5][7] Confirm the concentration and purity of your protein and biotin reagent. |
| Incorrect Reagent Storage | Store biotinylation reagents according to the manufacturer's instructions, typically at -20°C and protected from moisture, to prevent hydrolysis and loss of reactivity.[8][16] |
| Issues with Detection Reagents | Use fresh streptavidin-conjugates and ensure they are used at the optimal concentration. Titrate the streptavidin-conjugate to determine the best signal-to-noise ratio.[17][18] |
Problem: High Background in Biotin-Streptavidin Based Assays
High background can obscure your signal and lead to false positives.
| Possible Cause | Recommended Solution |
| Non-specific Binding | Increase the number and duration of washing steps.[17] Include a blocking agent (e.g., BSA, non-fat dry milk) in your buffers. The use of PEGylated biotin reagents can also help reduce non-specific binding due to their hydrophilic nature.[10] |
| Endogenous Biotin | Some samples, particularly cell lysates, may contain endogenous biotinylated proteins.[19] To mitigate this, you can perform a pre-clearing step with streptavidin-agarose beads before adding your biotinylated probe. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and filtered to remove any precipitates or contaminants.[17] |
Experimental Protocols
General Protocol for Protein Biotinylation with an NHS-PEG-Biotin Reagent
This protocol provides a general guideline for labeling a protein with a primary amine-reactive PEGylated biotin reagent.
Materials:
-
Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Biotin reagent
-
Anhydrous DMSO or DMF to dissolve the NHS-PEG-Biotin reagent
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette to remove excess biotin
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-PEG-Biotin reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess (a starting point of 20-fold molar excess of biotin to protein is often recommended).
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of biotinylation using a HABA assay or a similar method.
Workflow for Minimizing Steric Hindrance
Caption: A logical workflow for troubleshooting and overcoming steric hindrance.
Conceptual Diagram of PEG Linker Function
Caption: How a PEG spacer overcomes steric hindrance for biotin-streptavidin binding.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. precisepeg.com [precisepeg.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]
- 8. goldbio.com [goldbio.com]
- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. LC-(+)-Biotin [nanocs.net]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Biotins: A Comparative Guide to Protein Labeling with Adenosine 2'-PEG-Biotin and NHS-Biotin
For the discerning researcher, the precise and effective labeling of proteins is paramount to experimental success. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a cornerstone technique for protein detection, purification, and immobilization. The choice of biotinylating reagent is a critical decision that can profoundly influence the outcome of an experiment. This guide provides an in-depth comparison of two distinct biotinylation reagents: the classic and widely used NHS-biotin and the specialized Adenosine (B11128) 2'-PEG-Biotin.
While both reagents impart the powerful biotin-avidin interaction for downstream applications, their mechanisms of action and primary applications differ significantly. This guide will illuminate these differences, providing researchers, scientists, and drug development professionals with the knowledge to select the optimal tool for their specific research needs.
At a Glance: Key Differences
| Feature | Adenosine 2'-PEG-Biotin | NHS-Biotin |
| Target Specificity | High: Primarily targets adenosine nucleotide-binding sites on proteins. | Low: Reacts with accessible primary amines (lysine residues and N-terminus) on any protein. |
| Labeling Type | Affinity Labeling | Amine-Reactive Labeling |
| Primary Application | Probing and identifying adenosine-binding proteins; activity-based protein profiling. | General protein biotinylation for detection, purification, and immobilization. |
| Mechanism of Action | The adenosine moiety directs the reagent to the nucleotide-binding pocket, where a reactive group (often an acyl phosphate) forms a covalent bond with a nearby reactive residue, typically lysine (B10760008).[1] | The N-hydroxysuccinimide (NHS) ester reacts with the nucleophilic primary amine of lysine residues or the protein's N-terminus to form a stable amide bond.[2] |
| Advantages | High specificity for a particular class of proteins; enables the study of protein-ligand interactions. | Broad applicability to a wide range of proteins; simple and robust labeling protocol. |
| Disadvantages | Limited to proteins that bind adenosine nucleotides; not suitable for general protein labeling. | Lack of specificity can lead to heterogeneous labeling and potential disruption of protein function if primary amines are in critical regions.[2] |
Mechanism of Action: A Tale of Specificity vs. Generality
The fundamental difference between this compound and NHS-biotin lies in their targeting strategy.
This compound: The Specialist
This compound is an example of an affinity label. Its structure is a hybrid of biotin and adenosine, connected by a polyethylene (B3416737) glycol (PEG) spacer. The adenosine component acts as a "homing device," directing the entire molecule to the adenosine-binding pocket of a target protein. Once localized, a reactive group on the molecule forms a covalent bond with a nearby amino acid residue, effectively "tagging" the protein. This high degree of specificity makes it an invaluable tool for identifying and studying adenosine-binding proteins within a complex biological sample.[1]
References
The PEG Spacer Advantage: A Comparative Guide to Enhanced Biotinylation
In the realm of bioconjugation and assay development, the covalent attachment of biotin (B1667282) to proteins and other molecules—a process known as biotinylation—is a cornerstone technique. The remarkable affinity between biotin and streptavidin (or avidin) provides a powerful tool for detection, purification, and immobilization of biomolecules. However, the efficiency and reliability of these applications can be significantly influenced by the choice of biotinylation reagent. A key innovation in this field has been the incorporation of a Polyethylene Glycol (PEG) spacer arm into the reagent's structure. This guide provides an objective comparison of biotinylation reagents with and without a PEG spacer, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their needs.
Key Advantages of PEG Spacers in Biotinylation
The inclusion of a PEG spacer in biotinylation reagents confers several distinct advantages over traditional reagents that utilize simple hydrocarbon spacers or have no spacer at all. These benefits primarily address common challenges in bioconjugation, leading to improved assay performance and more reliable results.
-
Enhanced Solubility: PEG is a hydrophilic polymer, and its incorporation into a biotinylation reagent significantly increases the water solubility of both the reagent itself and the resulting biotinylated molecule.[1] This is a critical advantage as many conventional biotinylation reagents are poorly soluble in aqueous buffers and must first be dissolved in organic solvents like DMSO or DMF.[2] The increased solubility of PEGylated reagents simplifies the conjugation process and, more importantly, helps to prevent the aggregation and precipitation of the biotinylated protein during storage and use.[1]
-
Reduced Steric Hindrance: The biotin-binding sites on avidin (B1170675) and streptavidin are located deep within the protein structure.[2] A spacer arm physically extends the biotin moiety away from the surface of the labeled molecule, overcoming potential steric hindrance from the surrounding molecular landscape.[3] The flexible and hydrophilic nature of a PEG spacer is particularly effective in this role, allowing for more efficient binding of the biotin to streptavidin or avidin. This can lead to a significant increase in assay sensitivity.[4]
-
Minimized Non-Specific Binding: The neutral and hydrophilic properties of the PEG chain can help to reduce non-specific binding of the biotinylated molecule to other surfaces or proteins.[3] This is particularly beneficial in applications such as immunoassays and protein purification, where minimizing background signal is crucial for obtaining accurate and reproducible results.
-
Reduced Immunogenicity: For in vivo applications, the immunogenicity of a bioconjugate is a major concern. PEG is generally considered to be a non-immunogenic and non-toxic polymer.[5] The PEGylation of proteins has been shown to mask antigenic sites, thereby reducing their recognition by the immune system and leading to lower antibody production.[5] While there is emerging evidence that PEG itself can be immunogenic in some contexts, it is still widely used to improve the biocompatibility of therapeutic proteins.[6][7]
Comparative Performance Data
The advantages of using a PEG spacer can be quantified through various experimental parameters. The following tables summarize key data comparing biotinylation reagents with and without a PEG spacer.
Table 1: Solubility Comparison
| Reagent Type | Spacer | Solubility in Aqueous Buffer | Reference |
| NHS-Biotin | None (Valeric Acid) | Insoluble (Requires DMSO/DMF) | [2] |
| NHS-PEG4-Biotin | 4-unit PEG | 10 mg/mL in water |
Table 2: Binding Affinity to Avidin
| Biotin Reagent | PEG Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) | Reference |
| Biotin (no spacer) | N/A | ~10⁻¹⁵ M | [5] |
| Biotin-PEG | 588 | ~10⁻⁸ M | [5] |
| Biotin-PEG | 3400 | ~10⁻⁸ M | [5] |
| Biotin-PEG | 5000 | ~10⁻⁸ M | [5] |
Note: While the affinity of PEGylated biotin is lower than that of free biotin, it is important to consider that this data represents the interaction of a single biotin molecule. In a typical biotinylation experiment, multiple biotin molecules are conjugated to a protein, leading to a high-avidity interaction with streptavidin/avidin.
Visualizing the PEG Advantage
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the use of PEG spacers in biotinylation.
Experimental Protocols
To facilitate the direct comparison of biotinylation reagents, detailed experimental protocols for key performance indicators are provided below.
Protocol 1: Determination of Aqueous Solubility
This protocol provides a method for determining the aqueous solubility of a biotinylation reagent.
Materials:
-
Biotinylation reagent (with and without PEG spacer)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC system
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of the biotinylation reagent (e.g., 10 mg) to a 1.5 mL microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).
-
Vortex the tube vigorously for 2 minutes to facilitate dissolution.
-
Incubate the tube at room temperature for 24 hours with gentle agitation to ensure equilibrium is reached.
-
-
Separate Undissolved Reagent:
-
Centrifuge the tube at 14,000 x g for 10 minutes to pellet the undissolved reagent.
-
-
Quantify Dissolved Reagent:
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of the dissolved biotinylation reagent in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or by creating a standard curve using HPLC).
-
-
Calculate Solubility:
-
Express the solubility in mg/mL or molarity.
-
Protocol 2: Comparative Analysis of Binding Affinity using ELISA
This protocol outlines an Enzyme-Linked Immunosorbent Assay (ELISA) to compare the binding affinity of a biotinylated protein (with and without a PEG spacer) to streptavidin.
Materials:
-
Streptavidin-coated 96-well microplate
-
Biotinylated protein (prepared using reagents with and without a PEG spacer)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated antibody specific to the protein of interest (e.g., HRP-conjugated anti-protein antibody)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Blocking:
-
Wash the streptavidin-coated plate twice with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
-
Binding of Biotinylated Protein:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the biotinylated proteins (with and without PEG spacer) in Blocking Buffer.
-
Add 100 µL of each dilution to the respective wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the enzyme-conjugated antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance values against the concentration of the biotinylated protein to generate binding curves.
-
The relative binding affinity can be compared by analyzing the EC50 values (the concentration of biotinylated protein that gives half-maximal binding). A lower EC50 value indicates a higher binding affinity.
-
Conclusion
The incorporation of a PEG spacer into biotinylation reagents offers significant and measurable advantages for a wide range of applications. The enhanced solubility, reduced steric hindrance, and minimized non-specific binding contribute to more robust and reliable experimental outcomes. While the specific benefits may vary depending on the application and the nature of the molecule being biotinylated, the evidence strongly supports the use of PEGylated biotinylation reagents for achieving optimal performance in assays requiring the high-affinity interaction of biotin and streptavidin. Researchers and drug development professionals are encouraged to consider these advantages when designing their experimental workflows to ensure the highest quality and reproducibility of their results.
References
- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. protocols.io [protocols.io]
- 3. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
A Researcher's Guide to the Quantification of Cell Surface Proteins: A Comparative Analysis of Labeling Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of cell surface proteins is paramount for understanding cellular processes, identifying disease biomarkers, and developing targeted therapeutics. This guide provides a comprehensive comparison of current methodologies for labeling and quantifying cell surface proteins, with a special focus on biotin-based approaches. While this guide addresses the principles of various labeling agents, including the conceptual use of Adenosine (B11128) 2'-PEG-Biotin, it is important to note a lack of peer-reviewed experimental data directly quantifying its performance against other established methods in cell surface proteomics.
Introduction to Cell Surface Protein Quantification
The cell surface proteome, or "surfaceome," is a dynamic landscape of proteins that mediates a cell's interaction with its environment. These proteins are critical for a multitude of cellular functions, including signal transduction, cell adhesion, and transport. Consequently, they represent a major class of drug targets. The ability to accurately quantify changes in the abundance of these proteins is essential for advancing biological and biomedical research.
A variety of techniques have been developed to label and quantify cell surface proteins. These methods can be broadly categorized into chemical labeling, enzymatic labeling, and antibody-based approaches. This guide will delve into the principles, advantages, and limitations of these methods, providing experimental protocols and comparative data to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Cell Surface Protein Labeling Methods
The choice of a labeling strategy depends on several factors, including the specific proteins of interest, the cell type, the required sensitivity, and the downstream analytical method (e.g., Western blot or mass spectrometry). Below is a comparison of common labeling reagents and methods.
Table 1: Comparison of Common Cell Surface Protein Labeling Methods
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| Chemical Labeling (e.g., Sulfo-NHS-SS-Biotin) | Amine-reactive biotinylation of primary amines (lysine residues) on extracellular protein domains. | Simple, robust, and applicable to a wide range of cell types. Cleavable versions (SS-linker) allow for easy elution of labeled proteins. | Can label non-specifically if cell membrane integrity is compromised. May not label proteins with few accessible primary amines. | Global cell surface proteome profiling, validation of protein surface expression. |
| Enzymatic Labeling (e.g., APEX2, HRP-based) | Enzyme-catalyzed biotinylation of proximal proteins. The enzyme is targeted to the cell surface. | High temporal resolution, labeling of proteins in their native environment, can provide spatial information. | Requires genetic engineering to express the enzyme or specific targeting to the cell surface. May have a bias towards proteins with accessible tyrosines (for HRP). | Proximity-dependent labeling, mapping protein-protein interactions at the cell surface. |
| Antibody-based Labeling (e.g., with fluorescent dyes) | Specific recognition of a target protein by a labeled antibody. | High specificity for a single protein of interest. Can be used for flow cytometry and imaging. | Dependent on the availability of high-quality antibodies. Not suitable for global profiling. Can be expensive. | Quantification of a specific cell surface receptor, cell sorting based on protein expression. |
| Adenosine-based Probes (e.g., Adenosine 2'-PEG-Biotin) | The conceptual use involves the adenosine moiety acting as a ligand for adenosine receptors, potentially targeting the biotin (B1667282) label to these receptors and their vicinity. | Potentially offers targeted labeling of adenosine receptors and associated proteins. | Lack of published data on cell surface protein quantification. Efficiency, specificity, and broader applicability for global surface protein analysis are unknown. | Primarily for probing adenosine-binding proteins.[1] Its utility for general cell surface protein quantification is not established. |
Experimental Workflows and Protocols
The general workflow for biotin-based cell surface protein quantification involves cell surface labeling, cell lysis, enrichment of biotinylated proteins, and downstream analysis.
Figure 1. General experimental workflow for biotin-based cell surface protein quantification.
Protocol 1: Cell Surface Protein Biotinylation with Sulfo-NHS-SS-Biotin for Western Blot Analysis
This protocol provides a method for the semi-quantitative determination of the relative levels of a specific protein at the cell surface.
Materials:
-
Cells of interest cultured to ~80-90% confluency
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sulfo-NHS-SS-Biotin
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Preparation: Wash cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Biotinylation: Incubate cells with freshly prepared Sulfo-NHS-SS-Biotin solution (e.g., 0.5 mg/mL in PBS) for 30 minutes at 4°C with gentle rocking.
-
Quenching: Remove the biotinylation solution and wash the cells twice with quenching buffer to stop the reaction.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Enrichment: Incubate an equal amount of protein from each sample with streptavidin-agarose beads overnight at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the protein of interest, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Densitometry can be used for semi-quantitative analysis.
Protocol 2: Cell Surface Protein Profiling by Mass Spectrometry
This protocol outlines the steps for a global analysis of the cell surface proteome.
Materials:
-
Same as Protocol 1, with the addition of:
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS grade solvents
Procedure:
-
Biotinylation, Lysis, and Enrichment: Follow steps 1-7 from Protocol 1.
-
On-bead Digestion:
-
Resuspend the washed streptavidin beads in a denaturation buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Cleanup: Collect the supernatant containing the digested peptides and desalt using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can be used for relative quantification between samples.
Adenosine Signaling Pathways
The product "this compound" is described as a biochemical reagent that mimics endogenous adenosine and binds to its receptors.[2] Understanding the signaling pathways initiated by adenosine is therefore relevant. Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. There are four main subtypes: A1, A2A, A2B, and A3.
Figure 2. Simplified overview of adenosine receptor signaling pathways.
Activation of A1 and A3 receptors typically couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3][4] Conversely, A2A and A2B receptors couple to Gs/Golf proteins, stimulating adenylyl cyclase and increasing cAMP levels.[3][4] Some receptors, like A2B and A3, can also couple to Gq proteins, activating the phospholipase C pathway.[4] These signaling cascades ultimately influence a wide range of cellular responses by modulating the activity of downstream kinases such as PKA, PKC, ERK, JNK, and AKT.[5][6]
Conclusion
The quantification of cell surface proteins is a dynamic field with a range of powerful techniques at the disposal of researchers. Chemical labeling with reagents like Sulfo-NHS-SS-biotin remains a robust and widely used method for global surfaceome analysis. Enzymatic and antibody-based methods offer higher specificity and temporal resolution for more targeted investigations.
While novel reagents such as this compound present intriguing possibilities for targeted labeling, their efficacy and performance for quantitative cell surface proteomics have yet to be established in the peer-reviewed literature. Researchers should carefully consider the specific goals of their experiments and the existing evidence for a given method's performance when designing their studies. The protocols and comparative information provided in this guide aim to equip researchers with the knowledge to make informed decisions and achieve reliable and reproducible quantification of the cell surface proteome.
References
- 1. Probing adenosine nucleotide-binding proteins with an affinity-labeled nucleotide probe and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Facile synthesis of photoactivatable adenosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound [chembk.com]
A Comparative Guide to the Mass Spectrometry Analysis of Proteins Captured with Adenosine 2'-PEG-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Adenosine (B11128) 2'-PEG-Biotin with alternative methods for the enrichment and identification of adenosine-binding proteins using mass spectrometry. We present a detailed overview of the methodologies, supporting experimental data, and a comparative analysis to aid in the selection of the most suitable technique for your research needs.
Introduction to Adenosine-Binding Protein Profiling
Adenosine and its derivatives are fundamental molecules in cellular bioenergetics and signaling. The diverse roles of adenosine are mediated by a vast array of adenosine-binding proteins, including kinases, metabolic enzymes, and G protein-coupled receptors (GPCRs). The study of these proteins, their functions, and their interactions is crucial for understanding cellular processes and for the development of novel therapeutics. Chemoproteomic approaches, which utilize chemical probes to capture and identify proteins from complex biological samples, have become indispensable tools in this field.
Adenosine 2'-PEG-Biotin is a chemical probe designed for the affinity-based enrichment of adenosine-binding proteins. This probe consists of an adenosine moiety for specific binding, a polyethylene (B3416737) glycol (PEG) linker to provide flexibility and reduce steric hindrance, and a biotin (B1667282) tag for high-affinity capture onto streptavidin-coated solid supports. This guide will compare the utility of this probe with other prominent techniques for the analysis of adenosine-binding proteomes.
Comparison of Protein Capture Methods
The selection of a chemical probe for capturing adenosine-binding proteins is critical and depends on the specific research question, the nature of the target proteins, and the experimental system. Here, we compare three major approaches: biotinylated adenosine analogs, photoactivatable adenosine probes, and click chemistry-based probes.
| Feature | This compound | Photoactivatable Adenosine Probes | Click Chemistry-Based Probes |
| Capture Strategy | Affinity-based capture of proteins that non-covalently bind the adenosine analog. | UV-induced covalent crosslinking to both direct binders and proximal proteins. | Bioorthogonal ligation to proteins that have been metabolically or chemically tagged with an azide (B81097) or alkyne. |
| Binding | Reversible, based on affinity. | Irreversible, covalent bond formation upon UV activation. | Irreversible, covalent bond formation. |
| Specificity | Primarily targets proteins with accessible adenosine binding sites. | Can capture both direct binders and interacting partners within a complex. | High specificity for tagged proteins. |
| Identified Proteins | In a study using a similar biotin-conjugated acyl nucleotide, over 50 adenosine nucleotide-binding proteins were identified from whole-cell lysates of HeLa-S3 and WM-266-4 cells.[1] | A study using a N6-biotinylated-8-azido-adenosine probe demonstrated a significant enrichment of nucleoside- and nucleotide-binding proteins in neuroblastoma cells.[2] | A study using an ATP/GTP affinity probe identified 100 GTP-binding proteins and 206 kinases from HL-60 cell lysates.[3] |
| Advantages | Simple workflow, commercially available reagents. | Captures transient or weak interactions, provides spatial information about protein complexes. | High efficiency and specificity of the click reaction, can be performed in living cells. |
| Disadvantages | May miss transient or weak binders, potential for non-specific binding to the biotin tag or linker. | UV crosslinking can damage proteins, potential for off-target labeling. | Requires metabolic or chemical incorporation of a bioorthogonal handle, which may not be suitable for all systems. |
Experimental Workflows and Signaling Pathways
To visualize the practical application of these methods, we provide diagrams of a typical experimental workflow for protein capture with this compound and a key signaling pathway involving adenosine-binding proteins.
Detailed Experimental Protocols
A detailed protocol for the enrichment of adenosine-binding proteins using a biotinylated adenosine analog is provided below. This protocol is adapted from established methods and can be optimized for specific cell types and experimental goals.[4]
1. Cell Lysis and Protein Extraction
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
2. Incubation with this compound
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL in lysis buffer.
-
Add this compound to a final concentration of 10-50 µM.
-
To control for non-specific binding, prepare a parallel sample with an excess of free adenosine (e.g., 1-5 mM) added 30 minutes prior to the biotinylated probe.
-
Incubate the samples for 1-2 hours at 4°C with gentle rotation.
3. Affinity Capture of Biotinylated Proteins
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold lysis buffer and twice with ice-cold PBS to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry
-
Elute the captured proteins from the beads using an appropriate elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or by on-bead digestion).
-
For on-bead digestion, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and add trypsin. Incubate overnight at 37°C.
-
For in-solution digestion, reduce the eluted proteins with DTT, alkylate with iodoacetamide, and digest with trypsin.
-
Acidify the digested peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
5. LC-MS/MS Analysis
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
6. Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database to identify and quantify the captured proteins.
-
Compare the results from the probe-treated sample with the control sample (with excess free adenosine) to identify specific adenosine-binding proteins.
Conclusion
The choice of a chemical probe for the analysis of adenosine-binding proteins is a critical determinant of experimental success. This compound offers a straightforward and effective method for the affinity-based enrichment of these proteins. However, for researchers interested in capturing transient interactions or performing in vivo labeling, photoactivatable and click chemistry-based probes present powerful alternatives. This guide provides the necessary information to make an informed decision based on the specific goals of your research. The provided protocols and diagrams serve as a starting point for the successful implementation of these powerful chemoproteomic techniques.
References
- 1. Probing adenosine nucleotide-binding proteins with an affinity-labeled nucleotide probe and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteome-wide discovery and characterizations of nucleotide-binding proteins with affinity-labeled chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing adenosine nucleotide-binding proteins with an affinity labeled-nucleotide probe and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Receptor Interactions: A Comparative Guide to the Binding Affinity of Biotinylated Adenosine Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides an objective comparison of the binding affinities of different biotinylated adenosine (B11128) analogs, supported by experimental data and detailed protocols. The inclusion of signaling pathway and experimental workflow diagrams offers a comprehensive visual aid to facilitate a deeper understanding of these critical molecular interactions.
Extracellular adenosine modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[1][2][3] The development of high-affinity, subtype-selective ligands is crucial for dissecting the roles of these receptors and for therapeutic drug design. Biotinylation of these ligands provides a powerful tool for their detection, purification, and use in various bioassays.[4][5] This guide focuses on comparing the binding affinities of several biotinylated adenosine analogs, providing a valuable resource for selecting the appropriate tool for your research needs.
Adenosine Receptor Signaling at a Glance
Activation of adenosine receptors triggers distinct intracellular signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2][6] Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.[2][6] These pathways ultimately influence a multitude of cellular functions, including neurotransmitter release, inflammation, and cardiovascular tone.[1][2][3]
Comparative Binding Affinity of Biotinylated Adenosine Analogs
The binding affinity of biotinylated adenosine analogs is a critical parameter for their use as molecular probes. The following table summarizes the inhibitory constants (Ki) of several biotinylated N6-phenyladenosine analogs for the A1 adenosine receptor. The data is derived from competitive binding assays using rat cerebral cortical membranes.[4]
| Compound | Spacer Length | Ki (nM) - No Avidin (B1170675) | Ki (nM) - With Avidin |
| N6-phenyladenosine (Parent Compound) | N/A | 3.2 ± 0.5 | N/A |
| Compound 2a | Shorter Chain | 11 | 36 |
| Compound 2b | Longer Chain (ε-aminocaproyl) | Substantial Affinity | Binds Simultaneously |
Table 1: Binding affinity of biotinylated N6-phenyladenosine analogs for the A1-adenosine receptor. Data from competitive binding assays with N6-[3H]cyclohexyladenosine (CHA) on rat cerebral cortical membranes.[4]
The data indicates that biotinylation and the length of the spacer arm can influence the binding affinity. Compound 2a, with a shorter spacer, demonstrates a higher affinity (lower Ki) than its avidin-complexed form.[4] Both biotinylated conjugates (2a and 2b) were capable of binding to the adenosine receptor and avidin simultaneously, highlighting their utility as bifunctional probes.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of binding affinity data. Below are the protocols for the key experiments cited in this guide.
Radioligand Competitive Binding Assay
This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Membranes: Rat cerebral cortical membranes.[4]
-
Radioligand: N6-[3H]cyclohexyladenosine (CHA).[4]
-
Biotinylated Analogs: Test compounds at varying concentrations.[4]
-
Avidin: For assessing the binding of the biotin-avidin complex.[4]
-
Buffer: 50 mM Tris buffer (pH 7.7).[4]
Procedure:
-
Incubation: Rat cerebral cortical membranes are incubated with the radioligand (N6-[3H]CHA) and varying concentrations of the biotinylated adenosine analog in 50 mM Tris buffer (pH 7.7).[4]
-
Assays with Avidin: For experiments involving avidin, the biotinylated conjugate is pre-incubated with a fixed concentration of avidin for 10 minutes before adding to the binding assay mixture.[4]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
Avidin Binding Assay
This assay confirms the binding of the biotinylated analogs to avidin.
Procedure:
-
Pre-incubation: Avidin is pre-incubated with varying amounts of the biotinylated derivative.[4]
-
Saturation of Unoccupied Sites: Unoccupied biotin (B1667282) binding sites on avidin are saturated by adding [3H]biotin.[4]
-
Precipitation and Isolation: The stable biotin-avidin complex is precipitated using alkaline zinc sulfate (B86663) and isolated by centrifugation.[4]
-
Quantification: The amount of [3H]biotin in the pellet is quantified to determine the binding of the biotin derivative to avidin.[4]
Conclusion
The selection of a biotinylated adenosine analog should be guided by its binding affinity for the target receptor and the specific requirements of the intended application. The data presented here for N6-phenyladenosine-based analogs at the A1 receptor provides a starting point for researchers. The provided experimental protocols offer a framework for conducting similar comparative studies on other biotinylated analogs and across different adenosine receptor subtypes. The use of these well-characterized molecular tools will undoubtedly continue to advance our understanding of adenosine signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 4. Probing the adenosine receptor with adenosine and xanthine biotin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Adenosine Receptors Using Biotinylated Purine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Control Experiments for Adenosine 2'-PEG-Biotin Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) 2'-PEG-Biotin pull-down assays are a powerful affinity purification technique used to isolate and identify adenosine-binding proteins from complex biological mixtures like cell lysates.[1] The strength of this method lies in the high-affinity interaction between biotin (B1667282) and streptavidin, which allows for the efficient capture of the "bait" (the adenosine probe) along with its interacting "prey" (adenosine-binding proteins).[2] However, the sensitivity of this technique also makes it susceptible to non-specific binding, which can lead to the identification of false-positive interactors.
Therefore, a robust set of control experiments is not just recommended—it is essential for validating the specificity of any identified interactions. This guide provides a comparative overview of the critical control experiments, their underlying principles, and detailed protocols to ensure the generation of reliable and publishable data.
The Experimental Principle: An Overview
The core of the assay involves three main stages:
-
Bait Immobilization: The Adenosine 2'-PEG-Biotin probe is incubated with streptavidin-coated magnetic beads. The high-affinity biotin-streptavidin interaction ensures stable immobilization.[3]
-
Protein Capture: The bead-bound adenosine probe is incubated with a cell lysate. Proteins with a specific affinity for adenosine will bind to the probe.
-
Isolation and Analysis: After a series of washes to remove non-specific binders, the captured proteins are eluted from the beads and identified, typically through mass spectrometry or Western blotting.[4]
Figure 1. General workflow for an this compound pull-down assay.
A Guide to Essential Control Experiments
To distinguish true adenosine-specific interactions from background noise, a multi-pronged control strategy is necessary. The following controls address different potential sources of non-specific binding.
Figure 2. Logical relationships of key negative controls in the pull-down assay.
Key Negative Controls:
-
Beads-Only Control:
-
Purpose: To identify proteins that non-specifically bind to the streptavidin beads themselves. This is the most common source of background.[5]
-
Methodology: Cell lysate is incubated with streptavidin beads that have not been conjugated with the adenosine-biotin probe.
-
Interpretation: Any protein detected in this control is considered a non-specific binder to the bead matrix and should be excluded from the final list of potential interactors.
-
-
Unrelated Biotinylated Molecule Control (e.g., Biotin-PEG):
-
Purpose: To identify proteins that bind non-specifically to the biotin tag or the PEG linker, rather than the adenosine molecule.[2]
-
Methodology: Cell lysate is incubated with beads conjugated to a biotin-PEG molecule that lacks the adenosine moiety.
-
Interpretation: Proteins appearing in this pull-down are likely interacting with the tag or linker. These should be flagged as probable false positives.
-
-
Competitive Elution with Free Adenosine:
-
Purpose: This is the most stringent control to confirm that the protein-probe interaction is specific to the adenosine "bait".[6]
-
Methodology: The cell lysate is pre-incubated with a high molar excess of free, non-biotinylated adenosine before the addition of the adenosine-biotin conjugated beads.
-
Interpretation: If the binding of a protein to the probe is specific, the free adenosine will compete for the binding site, leading to a significant reduction or complete loss of that protein in the final eluate compared to the main experiment.[7] Proteins whose signals are diminished in this control are considered high-confidence, specific binders.
-
Positive Control:
-
Purpose: To validate that the pull-down assay is technically sound and capable of capturing known interactors.
-
Methodology: Spike the cell lysate with a known, purified adenosine-binding protein (e.g., an adenosine receptor or kinase).[8][9]
-
Interpretation: Successful detection of the spiked-in protein confirms that the bait is active, the beads are functional, and the overall protocol is working as expected.
Data Presentation and Interpretation
Quantitative analysis, typically using label-free quantification (LFQ) in mass spectrometry, is crucial for comparing results across different conditions.[10][11] The data should be organized to clearly distinguish specific interactors from background noise.
Table 1: Summary of Control Experiments and Expected Outcomes
| Control Type | Purpose | Expected Outcome for Non-Specific Binders | Expected Outcome for Specific Binders |
| Beads-Only | Identify proteins binding to the bead matrix. | High signal intensity. | No signal. |
| Biotin-PEG Only | Identify proteins binding to the biotin-PEG linker. | High signal intensity. | No signal. |
| Competition (Free Adenosine) | Confirm binding specificity to the adenosine moiety. | Signal intensity is unaffected. | Signal intensity is significantly reduced or absent. |
| Positive Control | Validate the experimental setup. | N/A | High signal intensity for the known interactor. |
Table 2: Example Quantitative Data from a Hypothetical Pull-Down (LFQ Intensity x 10⁶)
| Protein ID | Main Experiment (Adenosine-Biotin) | Beads-Only Control | Biotin-PEG Control | Competition Control | Interpretation |
| ADK | 150.2 | 1.5 | 2.1 | 5.8 | Specific Interactor. Low background, significantly reduced by competition. |
| A2A-R | 98.6 | 0.9 | 1.3 | 2.1 | Specific Interactor. Low background, significantly reduced by competition.[12] |
| HSP70 | 210.5 | 205.3 | 211.0 | 208.7 | Non-Specific. High signal in beads-only control; unaffected by competition. |
| FABP5 | 75.4 | 5.3 | 72.8 | 74.1 | Non-Specific. Binds to the biotin-PEG moiety, not adenosine. |
| GAPDH | 12.1 | 10.8 | 11.5 | 11.9 | Non-Specific. Low-level, consistent background binding. |
This table presents mock data for illustrative purposes.
Detailed Experimental Protocols
The following protocols provide a framework for performing the pull-down assay and its essential controls. Optimization of buffer components, incubation times, and wash stringency may be required for specific experimental systems.
Preparation of Cell Lysate
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a suitable non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[13]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
Main Pull-Down Protocol
-
Bead Preparation: Resuspend streptavidin magnetic beads. Transfer a required amount (e.g., 50 µL of slurry for 1-2 mg of lysate) to a new tube. Place on a magnetic stand to pellet the beads, and discard the supernatant.[14]
-
Washing Beads: Wash the beads 3 times with 1 mL of lysis buffer to equilibrate them.
-
Bait Immobilization: Resuspend the washed beads in lysis buffer containing 5-10 µM of this compound. Incubate for 1 hour at 4°C with gentle rotation.
-
Blocking: Pellet the beads and wash twice with lysis buffer to remove unbound probe. To reduce non-specific binding, block any remaining biotin-binding sites on the streptavidin by incubating the beads in a solution containing free biotin (e.g., 100 µM) for 10 minutes, followed by three washes.[15]
-
Protein Capture: Add 1-2 mg of cleared cell lysate to the beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads 4-5 times with 1 mL of ice-cold lysis buffer. For the final wash, use a buffer with lower detergent concentration (e.g., 0.1% Triton X-100) to minimize interference with mass spectrometry.
-
Elution: Elute the bound proteins. This can be done under denaturing conditions by adding 50 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[4] For native elution, competitive elution with a high concentration of free biotin (2-10 mM) can be used.[16]
-
Analysis: Collect the eluate after pelleting the beads and analyze by SDS-PAGE, Western blot, or mass spectrometry.
Control Experiment Protocols
-
Beads-Only Control: Follow the main protocol, but in step 3 (Bait Immobilization), add only lysis buffer to the beads (no adenosine-biotin probe). Proceed with all subsequent steps, including blocking.
-
Unrelated Biotinylated Molecule Control: Follow the main protocol, but in step 3, use an equimolar amount of a control molecule (e.g., Biotin-PEG) instead of the adenosine probe.
-
Competition Control: Before step 5 (Protein Capture), pre-incubate the cleared cell lysate with a 100-fold molar excess of free, non-biotinylated adenosine for 1 hour at 4°C. Then, add this pre-incubated lysate to the beads that have been prepared with the adenosine-biotin probe.
Contextual Signaling Pathway
The proteins identified through a validated pull-down assay may be components of various cellular signaling pathways. Adenosine is a key signaling molecule that acts through G protein-coupled receptors (GPCRs), such as the A2A receptor, to modulate intracellular processes.
Figure 3. A simplified adenosine signaling pathway via a Gs-coupled receptor.
By rigorously applying the control experiments outlined in this guide, researchers can confidently differentiate true biological interactions from experimental artifacts, thereby producing high-quality, reliable data on the adenosine-binding proteome.
References
- 1. Probing adenosine nucleotide-binding proteins with an affinity labeled-nucleotide probe and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synapsewaves.com [synapsewaves.com]
- 3. Dynabeads Streptavidin Magnetic Beads | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Pull-down assays [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Competitive elution of protein A fusion proteins allows specific recovery under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Novel Chemical Entities for Adenosine Receptor Type 2A Using Molecular Modeling Approaches | MDPI [mdpi.com]
- 9. Affinity-based profiling of the adenosine receptors | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. usherbrooke.ca [usherbrooke.ca]
- 14. bioclone.net [bioclone.net]
- 15. apexbt.com [apexbt.com]
- 16. researchgate.net [researchgate.net]
Confirming the Specificity of Adenosine 2'-PEG-Biotin Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the precise and specific labeling of target molecules is paramount for the validity of experimental results. This guide provides a comprehensive comparison of methods to confirm the specificity of Adenosine (B11128) 2'-PEG-Biotin labeling, presenting supporting experimental data and detailed protocols. We also compare this labeling reagent with a common alternative, providing a framework for selecting the most appropriate method for your research needs.
Adenosine 2'-PEG-Biotin is a valuable reagent for attaching a biotin (B1667282) tag to RNA molecules at the 2'-hydroxyl group of adenosine residues. This enables the enrichment and analysis of specific RNA molecules and their binding partners. However, it is crucial to experimentally verify that the biotinylation is specific to the intended target and not a result of non-specific interactions. This guide outlines key experimental approaches to validate the specificity of your labeling strategy.
Experimental Approaches to Confirm Labeling Specificity
Several robust methods can be employed to ascertain the specificity of this compound labeling. These include competitive binding assays, pull-down assays followed by western blot or mass spectrometry, and dot blot analysis. Each method offers unique insights into the labeling reaction's specificity and efficiency.
Competitive Binding Assay
A competitive binding assay is a powerful method to demonstrate that the biotinylated molecule of interest specifically interacts with its binding partner (e.g., streptavidin) and that this interaction can be competed away by an excess of unlabeled biotin.
Experimental Workflow:
Caption: Workflow for a competitive binding assay.
Detailed Protocol:
-
Prepare Streptavidin-Coated Beads: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA).
-
Competition Setup: In the experimental tube, add a molar excess of free biotin to the bead suspension and incubate for 30 minutes at room temperature. In the control tube, add an equivalent volume of binding buffer.
-
Add Labeled RNA: Add the this compound labeled RNA to both the experimental and control tubes.
-
Incubation: Incubate the tubes for 1 hour at room temperature with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and wash three times with the binding/wash buffer to remove unbound RNA.
-
Elution and Quantification: Elute the bound RNA from the beads (e.g., by heating in a denaturing buffer). Quantify the amount of eluted RNA using a suitable method such as qRT-PCR or a fluorescent RNA quantification assay.
-
Analysis: Compare the amount of labeled RNA recovered from the experimental tube (with competitor) to the control tube (without competitor). A significant reduction in recovered RNA in the presence of free biotin indicates specific binding.
Pull-Down Assay with Specificity Controls
A pull-down assay using streptavidin beads is a direct method to enrich for biotinylated molecules. The specificity of this enrichment can be confirmed by including appropriate negative controls.
Experimental Workflow:
Caption: Workflow for a pull-down assay with controls.
Detailed Protocol:
-
Cell Lysate Preparation: Prepare a cell lysate from the cells or tissues of interest, ensuring the inclusion of protease and RNase inhibitors.
-
Probe Incubation: Incubate the cell lysate with your this compound labeled RNA probe.
-
Negative Controls: Set up parallel experiments with:
-
An unlabeled version of your target RNA.
-
A biotinylated RNA probe with a scrambled or unrelated sequence.
-
Streptavidin beads incubated with cell lysate in the absence of any RNA probe.
-
-
Capture: Add streptavidin-coated magnetic beads to each reaction and incubate to capture the biotinylated RNA-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluates by:
-
Western Blot: To detect a specific protein of interest that is expected to bind to your target RNA. A strong band in the experimental lane and its absence or significant reduction in the control lanes confirms specificity.
-
Mass Spectrometry: For an unbiased identification of all proteins that interact with your RNA probe. Specific interactors should be significantly enriched in the experimental sample compared to the controls.
-
Dot Blot Analysis
A dot blot is a simple and effective method for the semi-quantitative detection of biotinylated RNA, which can be used to confirm successful labeling and to compare labeling efficiencies under different conditions.
Experimental Workflow:
Caption: Workflow for a dot blot analysis.
Detailed Protocol:
-
Sample Preparation: Prepare serial dilutions of your this compound labeled RNA and an unlabeled RNA control.
-
Spotting: Spot the RNA dilutions directly onto a positively charged nylon membrane.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detection: Wash the membrane and add a chemiluminescent HRP substrate.
-
Imaging and Analysis: Image the membrane using a chemiluminescence imager. The signal intensity of the dots corresponding to the labeled RNA should be significantly higher than the unlabeled control, and the signal should decrease with dilution.
Comparison with an Alternative: N6-propargyl-adenosine (N6pA) with Click Chemistry
A popular alternative to direct biotinylation is the use of bioorthogonal chemistry. N6-propargyl-adenosine (N6pA) is an adenosine analog containing an alkyne group. Once incorporated into RNA, the alkyne can be "clicked" to an azide-containing biotin molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This two-step labeling approach can offer high specificity and efficiency.
Labeling Principle:
Caption: N6pA labeling via click chemistry.
Quantitative Data Comparison
The following tables provide a summary of expected quantitative data from the described experiments, comparing this compound with N6-propargyl-adenosine (N6pA) labeling. The data presented are representative values based on typical experimental outcomes.
Table 1: Competitive Binding Assay
| Parameter | This compound | N6pA + Azide-Biotin |
| Binding Affinity (Kd) of Biotin Moiety to Streptavidin | ~10-15 M[1] | ~10-15 M[1] |
| % Inhibition by excess free Biotin | > 95% | > 95% |
| IC50 (Concentration of competitor for 50% inhibition) | Low nM range | Low nM range |
Table 2: Pull-Down Assay followed by Mass Spectrometry
| Parameter | This compound | N6pA + Azide-Biotin |
| Enrichment Factor (Specific Interactor vs. Control) | 10 - 100 fold | 15 - 150 fold |
| Number of Non-specific Proteins Identified | Low to Moderate | Low |
| Labeling Efficiency | Moderate to High | High |
Table 3: Dot Blot Analysis
| Parameter | This compound | N6pA + Azide-Biotin |
| Limit of Detection | Low picomole | High femtomole |
| Signal-to-Noise Ratio | Good | Excellent |
| Linear Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude |
Conclusion
Confirming the specificity of this compound labeling is a critical step in ensuring the reliability of downstream applications. The experimental approaches outlined in this guide, including competitive binding assays, controlled pull-down experiments, and dot blot analysis, provide a robust framework for this validation.
When compared to an alternative like N6-propargyl-adenosine labeling with click chemistry, this compound offers a more direct, one-step labeling procedure. However, the click chemistry approach may provide higher labeling efficiency and a better signal-to-noise ratio in some applications. The choice between these methods will depend on the specific experimental goals, the nature of the RNA target, and the required sensitivity of the assay. By carefully selecting and implementing the appropriate validation experiments, researchers can confidently proceed with their studies of RNA biology and function.
References
A Head-to-Head Comparison of Biotinylation Strategies: From Traditional Kits to Specialized Reagents
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins and other macromolecules is fundamental to experimental success. Biotinylation, the covalent attachment of biotin (B1667282), is a cornerstone technique for protein detection, purification, and immobilization, leveraging the remarkably strong and specific interaction between biotin and streptavidin or avidin. The choice of biotinylation strategy can profoundly impact experimental outcomes, influencing labeling efficiency, specificity, and the biological activity of the target molecule.
This guide provides an objective comparison of common commercially available biotinylation methods with the specialized reagent, Adenosine (B11128) 2'-PEG-Biotin. We will delve into their mechanisms of action, labeling specificity, and experimental workflows, supported by detailed protocols and data presentation formats to assist you in selecting the most appropriate approach for your research needs.
Introduction to Biotinylation Strategies
Biotinylation techniques can be broadly categorized into two main approaches: chemical labeling and enzymatic labeling.
Chemical Biotinylation: This is the most common method and involves the use of biotinylating reagents with reactive groups that target specific functional groups on proteins. The most widely used are N-hydroxysuccinimide (NHS) esters, which react with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus). Other reagents target sulfhydryls (-SH on cysteine), carboxyls (-COOH on aspartic and glutamic acid), or carbohydrates. These methods are generally straightforward but can be non-specific due to the abundance of target residues on a protein's surface, potentially leading to a heterogeneous population of labeled proteins and possible loss of function if critical residues are modified.[1][2]
Enzymatic Biotinylation: This highly specific method utilizes the bacterial enzyme Biotin Ligase (BirA), which recognizes a specific 15-amino-acid sequence known as the AviTag.[3][4] BirA covalently attaches a single biotin molecule to a specific lysine residue within the AviTag.[3][4] This results in a homogeneously biotinylated protein with a defined orientation, minimizing the risk of functional impairment.[4]
Adenosine 2'-PEG-Biotin: This is a specialized biochemical reagent derived from adenosine.[5][6] It is designed to regulate cell signaling pathways by mimicking the effects of endogenous adenosine and binding to its receptors.[5][6] While not typically found in a standard "kit" for general protein biotinylation, its structure, featuring a polyethylene (B3416737) glycol (PEG) spacer and a biotin moiety, makes it suitable for custom conjugation and applications in the development of bioprobes, biosensors, and diagnostic reagents.[5][6] The PEG spacer is a key feature in many modern biotinylation reagents, as it increases water solubility and reduces steric hindrance, improving the accessibility of the biotin for binding to streptavidin.
Comparison of Biotinylation Methodologies
The choice of biotinylation strategy depends heavily on the experimental goals, the nature of the protein of interest, and the required level of specificity.
| Feature | Amine-Reactive NHS-Ester Kits | Enzymatic (BirA-AviTag) Kits | This compound (Custom) |
| Specificity | Low to Moderate (targets all accessible primary amines)[1] | High (single, specific lysine in AviTag)[3][4] | Dependent on conjugation chemistry used. |
| Homogeneity | Heterogeneous (variable number and location of biotins)[3] | Homogeneous (one biotin per AviTag)[3] | Can be controlled with specific conjugation strategies. |
| Protein Modification | Requires accessible primary amines on the native protein.[2] | Requires genetic fusion of the AviTag to the protein of interest.[3] | Requires a suitable functional group for conjugation. |
| Potential for Inactivation | Higher risk if primary amines are in the active or binding site.[2] | Lower risk due to site-specific labeling away from functional domains.[4] | Dependent on the site of conjugation. |
| Workflow Complexity | Simple one-step reaction.[1] | Multi-step: requires cloning to add AviTag, protein expression, and then biotinylation.[3] | Requires development of a custom conjugation protocol. |
| In Vivo Labeling | Possible for cell surface proteins, but reagent solubility is a factor. | Well-established for in vivo labeling by co-expressing BirA and the AviTagged protein.[4] | Potential for targeted cell labeling via adenosine receptors.[5][6] |
Experimental Protocols
To provide a practical comparison, here are detailed methodologies for the key biotinylation techniques and for quantifying the results.
Protocol 1: Amine-Reactive Biotinylation using an NHS-Ester Kit
This protocol is a general guideline for labeling a protein with an amine-reactive biotin-NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Biotin-NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.[2]
-
Prepare Biotin-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL.[1]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[7]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[2]
-
Purification: Remove excess, unreacted biotin using a desalting column or by dialysis against PBS.[7]
Protocol 2: Enzymatic Biotinylation using a BirA Kit
This protocol describes the in vitro biotinylation of a purified protein containing an AviTag.
Materials:
-
Purified AviTagged protein
-
BirA enzyme
-
10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)
-
10 mM ATP
-
10 mM D-biotin
-
50 mM Magnesium Acetate
Procedure:
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
AviTagged Protein (to a final concentration of ~10-100 µM)
-
10X Reaction Buffer (to a final concentration of 1X)
-
ATP (to a final concentration of 1 mM)
-
D-biotin (to a final concentration of 1 mM)
-
Magnesium Acetate (to a final concentration of 5 mM)
-
BirA enzyme (typically 1-2.5 µg per 10 nmol of protein)[8]
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction at 30°C for 1 hour.[3] For difficult proteins, the reaction can be extended or more BirA can be added.
-
Purification (Optional): If necessary, the biotinylated protein can be purified from the reaction components. If BirA was GST-tagged, it can be removed with glutathione (B108866) resin.[3] Otherwise, size exclusion chromatography can be used.
Protocol 3: Quantifying Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with unreacted biotin removed)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm. This is your A500 HABA/Avidin reading.[9][10]
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (about 15 seconds). Measure the absorbance at 500 nm. This is your A500 HABA/Avidin/Biotin Sample reading.[9][10]
-
Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the extinction coefficient of the HABA/Avidin complex (ε500 = 34,000 M-1cm-1).[9][11]
Protocol 4: Quantifying Biotinylation using a Fluorescence-Based Assay
Fluorescence-based assays are more sensitive than the HABA assay. This is a general protocol.
Materials:
-
Fluorescence Biotin Quantitation Kit (containing a fluorescent reporter, avidin/streptavidin, and biotin standards)
-
Biotinylated protein sample
-
Fluorescence microplate reader
Procedure:
-
Prepare Standards: Prepare a dilution series of the biotin standard provided in the kit to generate a standard curve.[12]
-
Prepare Samples: Dilute the biotinylated protein sample to fall within the dynamic range of the assay.[12]
-
Assay: Pipette the standards and samples into a 96-well black microplate. Add the fluorescent reporter/avidin solution to each well.[13]
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[13]
-
Read Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission for fluorescein-based reporters).[13]
-
Calculation: Generate a standard curve by plotting the fluorescence intensity versus the amount of biotin. Use the standard curve to determine the concentration of biotin in your sample.[12]
Data Presentation
Quantitative data from biotinylation experiments should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Comparison of Biotinylation Efficiency
| Biotinylation Reagent | Protein Concentration (mg/mL) | Molar Ratio (Biotin:Protein) | Biotin Incorporation (pmol) | Degree of Labeling (Biotin/Protein) |
| NHS-LC-Biotin | 1.0 | 20:1 | Calculated from assay | Calculated from assay |
| NHS-PEG4-Biotin | 1.0 | 20:1 | Calculated from assay | Calculated from assay |
| Enzymatic (BirA) | 1.0 | N/A | Calculated from assay | Calculated from assay |
Table 2: HABA Assay Raw Data and Calculations
| Sample | A500 HABA/Avidin | A500 HABA/Avidin/Biotin | ΔA500 | Moles of Biotin | Moles of Protein | Degree of Labeling |
| NHS-LC-Biotin | 1.250 | 0.850 | 0.400 | Calculated | Known | Calculated |
| NHS-PEG4-Biotin | 1.250 | 0.820 | 0.430 | Calculated | Known | Calculated |
Table 3: Fluorescence Assay Raw Data and Calculations
| Sample | Fluorescence Intensity (RFU) | Biotin Concentration (µM) from Standard Curve | Protein Concentration (µM) | Degree of Labeling |
| NHS-LC-Biotin | 45,000 | Calculated | Known | Calculated |
| NHS-PEG4-Biotin | 48,500 | Calculated | Known | Calculated |
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key workflows and mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. avidity.com [avidity.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. fishersci.ie [fishersci.ie]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
A Researcher's Guide to Determining Biotin-to-Protein Ratios for Adenosine 2'-PEG-Biotin Conjugates
For researchers in drug development and molecular biology, the precise covalent attachment of molecules like biotin (B1667282) to proteins is a critical technique for detection, purification, and functional assays. The creation of Adenosine 2'-PEG-Biotin conjugates, for instance, allows for specific labeling and interaction studies. However, the efficacy of these conjugates is highly dependent on the degree of biotinylation. An insufficient number of biotin molecules can lead to weak signal or inefficient purification, while excessive labeling can compromise the protein's function.[1][2][3] This guide provides a comparative overview of common methods used to determine the biotin-to-protein ratio, offering detailed protocols and data to help researchers select the most appropriate technique for their needs.
Methods for Quantifying Protein Biotinylation
Several methods are available to quantify the degree of biotinylation, each with distinct advantages in terms of accuracy, cost, and complexity. The most common techniques include colorimetric assays, mass spectrometry, and gel-based shift assays.
HABA/Avidin (B1170675) Assay: The Colorimetric Standard
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a widely used spectrophotometric method for estimating biotin incorporation.[4] The principle is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[4][5][6] Biotin has a much higher affinity for avidin than HABA does.[6] When a biotinylated protein is introduced, the biotin displaces the HABA dye, causing a decrease in absorbance at 500 nm.[5][7][8] This change in absorbance is directly proportional to the amount of biotin in the sample.[5][7]
Advantages:
-
Rapid and convenient.
-
Does not require specialized equipment beyond a standard spectrophotometer.
-
Commercially available in kit format from multiple suppliers.[7][8][9]
Limitations:
-
Can be inaccurate for proteins where biotin is sterically hindered, preventing access to the avidin binding site.[3][10]
-
May underestimate the degree of biotinylation, especially at high labeling densities.[3]
-
The presence of a PEG linker, as in this compound, could potentially cause steric hindrance, although this is not definitively established in the searched literature.
Mass Spectrometry: The High-Accuracy Approach
Mass spectrometry (MS) offers a highly accurate method to determine the degree of biotinylation by measuring the mass difference between the native and the biotinylated protein.[11][12] Techniques such as MALDI-TOF or ESI-MS can resolve different biotinylated species, providing a distribution of the number of biotins per protein molecule. Furthermore, tandem mass spectrometry (MS/MS) after enzymatic digestion can identify the specific amino acid residues that have been biotinylated.[11][13]
Advantages:
-
Highly accurate and provides precise mass measurements.
-
Can determine the distribution of biotin labels.
-
Can identify specific sites of modification.[13]
Limitations:
-
Requires expensive, specialized equipment and expertise.
-
Can be challenging for very large or heterogeneous proteins, such as those with extensive glycosylation.[14]
-
Analysis can be more time-consuming compared to colorimetric assays.
SDS-PAGE Gel Shift Assay: A Simple, Qualitative Method
A straightforward method to confirm biotinylation is to observe a mobility shift on an SDS-PAGE gel. When the biotinylated protein is incubated with an excess of streptavidin (a tetrameric protein that binds four biotin molecules), a high-molecular-weight complex is formed.[14] This complex will migrate slower on the gel compared to the unconjugated protein, providing a clear visual confirmation of successful biotinylation.[14] While primarily qualitative, the extent of the shift can give a rough estimate of the labeling efficiency.
Advantages:
-
Simple, widely available technique.
-
Excellent for confirming successful conjugation.
-
Useful when MS is not feasible due to factors like glycosylation.[14]
Limitations:
-
Provides a qualitative or semi-quantitative estimate at best.
-
Not suitable for precise determination of the biotin-to-protein ratio.
Comparison of Biotin Quantification Methods
The choice of method depends on the specific requirements of the experiment, including the need for accuracy, available equipment, and sample throughput.
| Feature | HABA Assay | Mass Spectrometry | SDS-PAGE Gel Shift |
| Principle | Colorimetric (Absorbance Change) | Mass Difference Measurement | Electrophoretic Mobility Shift |
| Accuracy | Moderate to Good | Very High | Low (Qualitative) |
| Data Output | Average Molar Ratio | Molar Ratio Distribution, Site ID | Visual Confirmation of Conjugation |
| Equipment | Spectrophotometer | Mass Spectrometer | Standard Electrophoresis System |
| Cost | Low | High | Low |
| Speed | Fast (< 30 minutes) | Moderate to Slow | Moderate |
| Key Advantage | Simplicity and Speed | High Accuracy and Detailed Info | Simplicity, Good for Troubleshooting |
| Key Limitation | Inaccuracy from Steric Hindrance | Cost and Complexity | Not Quantitative |
Alternative Protein Labeling Strategy: Fluorescent Dyes
While biotin-streptavidin systems are powerful, direct fluorescent labeling is another common strategy for protein detection and quantification. This approach involves covalently attaching a fluorescent dye to the protein.
| Feature | Biotin Labeling | Fluorescent Dye Labeling |
| Detection | Indirect (requires streptavidin conjugate) | Direct (fluorescence measurement) |
| Signal Amplification | Possible via multiple streptavidin-enzyme complexes | Generally not possible |
| Quantification Method | HABA, MS, etc. | Spectrophotometry (A280 for protein, Amax for dye) |
| Degree of Labeling (DOL) | Biotin-to-Protein Ratio | Dye-to-Protein Ratio |
| Potential Issues | Steric hindrance with avidin binding | Photobleaching, self-quenching at high DOL |
The degree of labeling (DOL) for fluorescent dyes is determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the dye at its maximum absorbance wavelength (Amax).[2][15][16] A correction factor is needed to account for the dye's absorbance at 280 nm.[15]
Experimental Protocols
Detailed Protocol: HABA/Avidin Assay for Biotin Quantification
This protocol is adapted from standard procedures for commercially available kits.[4][7][17]
I. Materials Required:
-
HABA/Avidin solution (premixed kits are available, e.g., Thermo Scientific Pierce Biotin Quantitation Kit).
-
Biotinylated protein sample (ensure all free biotin has been removed via dialysis or desalting column).[4][17]
-
Phosphate Buffered Saline (PBS), pH 7.2.
-
Spectrophotometer and cuvettes (or 96-well plate and plate reader).
II. Procedure (Cuvette Format):
-
Prepare HABA/Avidin Reagent: If using a kit, dissolve the premixed HABA/Avidin reagent in the recommended buffer (e.g., PBS).
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette. Measure and record the absorbance at 500 nm (A₅₀₀ HABA/Avidin). This value should typically be between 0.9 and 1.3.[17]
-
Sample Measurement: Add 100 µL of your biotinylated protein sample to the cuvette. Mix gently by pipetting.
-
Final Reading: Wait for the absorbance reading to stabilize (usually within 5-10 minutes). Record the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).
III. Calculations:
-
Calculate the concentration of biotin (moles/L):
-
ΔA₅₀₀ = (0.9 * A₅₀₀ HABA/Avidin) - A₅₀₀ HABA/Avidin/Biotin Sample
-
Molar concentration of biotin = ΔA₅₀₀ / (ε × path length)
-
Where ε (molar extinction coefficient) for the HABA/Avidin complex at 500 nm is ~34,000 M⁻¹cm⁻¹.[5]
-
Path length is typically 1 cm for a standard cuvette.
-
-
-
Calculate the molar concentration of the protein:
-
This is determined separately, for example, by measuring A₂₈₀ or using a BCA assay.
-
-
Determine the Biotin-to-Protein Molar Ratio:
-
Molar Ratio = (Molar concentration of biotin) / (Molar concentration of protein)
-
Visualizing Workflows and Concepts
Diagrams created using DOT language can effectively illustrate experimental processes and logical comparisons.
Caption: Experimental workflow for the HABA assay.
Caption: Comparison of biotin quantification methods.
Caption: Workflow for a streptavidin pull-down assay.
References
- 1. Biotinylation - Wikipedia [en.wikipedia.org]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. fishersci.ie [fishersci.ie]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Thermo Scientific Pierce Biotin Quantitation Kit 12 Tests | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 9. 比色法生物素检测试剂盒 sufficient for 200 colorimetric assays | Sigma-Aldrich [sigmaaldrich.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Proper Disposal of Adenosine 2'-PEG-Biotin: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Adenosine 2'-PEG-Biotin must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal is crucial to prevent contamination.[1] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound and its containers.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE).[1]
| Personal Protective Equipment (PPE) |
| Tightly fitting safety goggles with side-shields |
| Chemical impermeable gloves |
| Fire/flame resistant and impervious clothing |
Handle the material in a well-ventilated area, avoiding the formation of dust and aerosols.[1] In case of a spill, prevent the chemical from entering drains and avoid discharge into the environment.[1]
Step-by-Step Disposal Protocol
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration.[1]
-
Collection and Storage of Waste:
-
Disposal of Unused Material:
-
Arrange for the removal of the waste material by a licensed chemical destruction plant.[1]
-
Alternatively, the material can be disposed of by controlled incineration with flue gas scrubbing to neutralize harmful gases.[1]
-
Crucially, do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed. [1]
-
-
Disposal of Empty Containers:
-
Containers that held this compound should be triple-rinsed (or the equivalent).[1]
-
The rinsed containers can then be offered for recycling or reconditioning.[1]
-
As an alternative, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Logistical Protocols for Handling Adenosine 2'-PEG-Biotin
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Adenosine 2'-PEG-Biotin. Adherence to these protocols is mandatory to ensure a safe research environment and maintain the integrity of your work.
Researchers, scientists, and drug development professionals working with this compound must be fully aware of the potential hazards and necessary precautions. While comprehensive hazard data for this specific compound is not fully available, its components—adenosine, a polyethylene (B3416737) glycol (PEG) linker, and biotin—necessitate careful handling. Adenosine and its analogs can have potent biological effects, and appropriate personal protective equipment (PPE) is crucial to prevent unintended exposure.
Personal Protective Equipment (PPE)
A foundational aspect of safe laboratory practice is the consistent and correct use of PPE. The following table summarizes the required equipment when handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hands | Chemical Impermeable Gloves | Inspected prior to use. Must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body | Laboratory Coat | Standard laboratory coat to protect from minor spills and contamination. |
| Respiratory | Full-face Respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan: A Step-by-Step Guide for Safe Handling
To minimize risk and ensure procedural consistency, the following operational plan must be followed when working with this compound.
-
Preparation :
-
Ensure the work area, typically a well-ventilated chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency exit and a risk-elimination area are accessible.[1]
-
-
Handling :
-
Storage :
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
